Methyl perfluoroundecanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F21O2/c1-35-2(34)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFAZQXPXXDAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3F21O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379566 | |
| Record name | Methyl perfluoroundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-98-1 | |
| Record name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoroundecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl perfluoroundecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Perfluoroundecanoate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of methyl perfluoroundecanoate. This document emphasizes not only the procedural steps but also the underlying scientific principles, ensuring a thorough understanding for successful replication and application.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₂H₃F₂₁O₂, is a fully fluorinated ester that belongs to the broad class of per- and polyfluoroalkyl substances (PFAS).[1][2] The unique properties imparted by the extensive fluorination, such as high thermal and chemical stability, hydrophobicity, and lipophobicity, make it and similar compounds valuable in various scientific and industrial applications. In the realm of drug development and materials science, such fluorinated molecules are explored for their potential in creating specialized coatings, lubricants, and as intermediates in the synthesis of more complex fluorinated compounds. Understanding the synthesis and detailed characterization of this compound is crucial for its effective utilization and for the development of novel fluorinated materials.
Synthesis of this compound via Fischer Esterification
The most common and direct method for synthesizing this compound is the Fischer esterification of perfluoroundecanoic acid with methanol, catalyzed by a strong acid.[3][4][5][6] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[3][4]
Mechanistic Insights
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The strong acid catalyst protonates the carbonyl oxygen of the perfluoroundecanoic acid, which significantly increases the electrophilicity of the carbonyl carbon.[3][4][6][7] The lone pair of electrons on the oxygen atom of methanol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7] Subsequent proton transfer and elimination of a water molecule, a good leaving group, yields the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final product, this compound.[4][6][7]
The highly electron-withdrawing nature of the perfluoroalkyl chain (C₁₀F₂₁) enhances the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by methanol.
Experimental Protocol
This protocol is a self-validating system, where successful synthesis is confirmed by the subsequent characterization steps.
Materials:
-
Perfluoroundecanoic acid (C₁₁HF₂₁O₂)
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve perfluoroundecanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours (e.g., 4-24 hours) to ensure completion. The progress can be monitored by thin-layer chromatography (TLC) if a suitable solvent system is developed.
-
Work-up - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold deionized water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 10-20 eq. Methanol | Drives the equilibrium towards the product side (Le Chatelier's Principle).[4] |
| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl group, activating it for nucleophilic attack.[3][5][6] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-24 hours | Ensures the reaction proceeds to completion. |
| Work-up | Extraction and washing | Separates the product from the aqueous phase, unreacted starting materials, and catalyst. |
| Purification | Vacuum distillation | Effective for purifying liquid products with relatively high boiling points. |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be simple, showing a singlet for the methyl (–OCH₃) protons. The chemical shift of this singlet is anticipated to be in the range of 3.5-4.0 ppm, influenced by the electron-withdrawing effect of the adjacent carbonyl group and the perfluoroalkyl chain.[8][9][10][11][12][13]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide more detailed structural information. Key expected signals include the methyl carbon (–OCH₃) around 50-55 ppm, the carbonyl carbon (C=O) in the range of 160-170 ppm, and a series of signals for the fluorinated carbons in the perfluoroalkyl chain.[12][14][15] The chemical shifts of the fluorinated carbons will be significantly influenced by the attached fluorine atoms.
-
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the large chemical shift dispersion of the ¹⁹F nucleus.[16][17] The spectrum of this compound is expected to show distinct signals for each of the non-equivalent CF₂, and CF₃ groups in the perfluoroalkyl chain. The terminal –CF₃ group will appear as a triplet, while the –CF₂– groups will exhibit more complex splitting patterns due to coupling with neighboring fluorine atoms. The chemical shifts are typically referenced to CFCl₃ (0 ppm) and are expected in the range of -80 to -130 ppm.[16][18][19]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 3.5 - 4.0 | Singlet | –OC H₃ |
| ¹³C | 50 - 55 | Quartet (due to ¹JC-H) | –OC H₃ |
| 160 - 170 | Singlet | C =O | |
| 105 - 125 | Multiplets | –(C F₂)₉–C F₃ | |
| ¹⁹F | ~ -81 | Triplet | –CF₂–C F₃ |
| ~ -120 to -126 | Multiplets | –C F₂– |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization Mass Spectrometry (EI-MS): The EI-MS of this compound will likely show a molecular ion peak (M⁺) at m/z 578, corresponding to the molecular formula C₁₂H₃F₂₁O₂.[1][2] Common fragmentation patterns for perfluorinated compounds involve the loss of CF₃, C₂F₅, and other perfluoroalkyl fragments. The fragmentation of the ester group can lead to the formation of ions such as [M-OCH₃]⁺ and [COOCH₃]⁺.[2][20][21][22][23]
Safety and Handling
Perfluorinated compounds require careful handling due to their persistence and potential for bioaccumulation.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood.[1][24] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles.[1][24][25][26]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[1][26] In case of skin contact, wash the affected area thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal.[27]
-
Waste Disposal: Dispose of all chemical waste, including reaction residues and contaminated materials, in accordance with local, state, and federal regulations.[24] Perfluorinated compounds should not be discharged into the sewer system.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of this compound via Fischer esterification, along with a comprehensive strategy for its characterization using modern analytical techniques. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently prepare and verify this important fluorinated compound for their specific applications in drug development, materials science, and beyond. The provided protocols and characterization data serve as a validated starting point for further exploration and innovation in the field of fluorine chemistry.
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An In-depth Technical Guide to the Physicochemical Properties of Methyl Perfluoroundecanoate
This guide provides a comprehensive technical overview of methyl perfluoroundecanoate, a fully fluorinated ester with significant potential in advanced materials and biomedical applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization, synthesis, and safety considerations associated with this compound.
Introduction: The Significance of Perfluorinated Esters
This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), characterized by a carbon backbone where hydrogen atoms are replaced by fluorine. This substitution imparts unique and valuable properties, including high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics. As a methyl ester of perfluoroundecanoic acid, this compound combines the properties of a long perfluorinated chain with the reactivity of an ester functional group, making it a subject of interest for various specialized applications.
This guide aims to provide a detailed understanding of this compound, moving beyond a simple datasheet to explain the causality behind its properties and the methodologies used for their determination.
Chemical and Physical Properties
The distinct properties of this compound stem from the strong carbon-fluorine bonds and the overall molecular structure. A summary of its key chemical and physical data is presented below.
| Property | Value | Source/Method |
| CAS Number | 203302-98-1 | [1] |
| Molecular Formula | C₁₂H₃F₂₁O₂ | [1][2] |
| Molecular Weight | 578.12 g/mol | [1][2] |
| Appearance | White semi-solid | |
| Boiling Point | 502.62 K (229.47 °C) | Joback Calculated Property[3] |
| Melting Point | Not Experimentally Determined | - |
| Density | Not Experimentally Determined | - |
| Solubility | Insoluble in water. Soluble in some fluorinated and organic solvents.[4][5] | |
| Vapor Pressure | Low; data for perfluoroundecanoic acid suggests a low vapor pressure for its ester derivative.[6][7][8] |
Spectroscopic Analysis: Unveiling the Molecular Structure
Spectroscopic techniques are crucial for confirming the identity and purity of this compound. Below is a predictive analysis of the expected spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the absorptions of the C-F and C=O bonds.
-
C-F Stretching: Strong, broad absorptions in the region of 1100-1300 cm⁻¹ are characteristic of the numerous C-F bonds in the perfluoroalkyl chain.[9]
-
C=O Stretching: A sharp, strong absorption band is expected in the range of 1750-1735 cm⁻¹ for the ester carbonyl group.[10][11]
-
C-H Stretching: Weak absorptions from the methyl group's C-H bonds would appear around 2950-3000 cm⁻¹.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single singlet peak is expected for the three equivalent protons of the methyl ester group (-OCH₃), likely appearing around 3.9-4.1 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the various -CF₂- and the -CF₃ carbons in the perfluoroalkyl chain.
-
¹⁹F NMR: This is the most informative NMR technique for this compound. A series of multiplets would be observed, corresponding to the different fluorine environments along the perfluoroalkyl chain. The terminal -CF₃ group would appear at approximately -81 ppm, while the -CF₂- groups would resonate at different chemical shifts, typically between -110 and -130 ppm, with the -CF₂- group adjacent to the carbonyl being the most deshielded.[13][14][15][16][17]
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to fragmentation of the molecular ion.
-
Molecular Ion (M+): A peak at m/z 578 corresponding to the molecular weight of the compound may be observed, though it might be weak due to facile fragmentation.[2]
-
Fragmentation Pattern: Common fragmentation pathways for perfluorinated esters include the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ peak, and cleavage at various points along the perfluoroalkyl chain, leading to a characteristic series of perfluoroalkyl fragment ions.[18][19][20][21][22]
Synthesis of this compound
The most direct route for the synthesis of this compound is the esterification of perfluoroundecanoic acid with methanol.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine perfluoroundecanoic acid (1.0 eq) and an excess of methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography or gas chromatography.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water. The dense, water-insoluble ester will form the lower layer.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the excess methanol under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.[1][23][24][25][26]
Expert Insight: The use of a large excess of methanol serves to drive the equilibrium of the Fischer esterification towards the product side. The acidic catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Potential Applications
The unique properties of this compound make it a candidate for several high-performance applications.
-
Surface Coatings: Its oleophobic and hydrophobic nature makes it an excellent additive for creating water- and oil-repellent surfaces on various substrates.[27][28][29][30]
-
Lubricants: The low surface energy and high thermal stability of perfluorinated compounds suggest its potential use as a lubricant or an additive in lubricating oils, especially in extreme temperature and pressure conditions.
-
Biomedical Applications: Perfluorocarbons are known for their biocompatibility and gas-carrying capacity. As an ester, this compound could be explored as a component in drug delivery systems, such as nanoemulsions, or as a contrast agent for medical imaging.[31][32]
-
Electronic Materials: Its dielectric properties could be beneficial in the formulation of materials for electronic components.
Safety and Handling
As with all perfluorinated compounds, appropriate safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[33][34][35]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors, especially when heated.[33][34]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[33]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Due to the persistence of PFAS in the environment, proper disposal is critical.
Expert Insight: While specific toxicity data for this compound is limited, the general concerns regarding the persistence and potential bioaccumulation of long-chain per- and polyfluoroalkyl substances necessitate careful handling and containment to minimize environmental release.
Conclusion
This compound is a highly fluorinated ester with a unique combination of properties that make it a valuable compound for scientific research and advanced applications. Its thermal and chemical stability, coupled with its surface-active properties, open up possibilities in materials science, electronics, and biomedicine. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe utilization. Further research is warranted to fully explore its potential and to establish a comprehensive toxicological profile.
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Environmental Fate and Transport of Methyl Perfluoroundecanoate (MPFU)
An In-depth Technical Guide for Researchers and Scientists
As a Senior Application Scientist, this guide provides a synthesized overview of the environmental behavior of Methyl perfluoroundecanoate (MPFU), a member of the vast class of per- and polyfluoroalkyl substances (PFAS). Given the limited direct research on MPFU, this document integrates its known physicochemical properties with the broader, well-documented behaviors of analogous long-chain PFAS to provide a robust scientific narrative. This approach allows for informed predictions of its environmental partitioning, persistence, and potential for bioaccumulation, while clearly delineating established data from scientifically grounded inferences.
Introduction and Physicochemical Profile
This compound (MPFU) is a methylated derivative of perfluoroundecanoic acid (PFUnA). While PFUnA is a well-documented environmental contaminant, the introduction of a methyl ester group to the carboxylic acid head fundamentally alters certain physicochemical properties, which in turn influences its environmental fate and transport. The primary sources of PFAS in the environment are varied, stemming from industrial manufacturing, use in commercial products like non-stick coatings and firefighting foams, and disposal in landfills.[1]
The behavior of any chemical in the environment is governed by its intrinsic properties.[2][3] For MPFU, we can compile both reported and calculated values to build a foundational understanding.
Table 1: Physicochemical Properties of this compound (MPFU)
| Property | Value | Unit | Source / Type | Implication for Environmental Fate |
| Molecular Formula | C₁₂H₃F₂₁O₂ | - | Cheméo[4] | High degree of fluorination suggests high stability. |
| Molecular Weight | 578.12 | g/mol | Cheméo[4], NIST[5] | Influences diffusion and volatility. |
| Physical State | White semi-solid | - | Exfluor[6] | Suggests low volatility under ambient conditions. |
| Water Solubility | Insoluble | - | Exfluor[6] | Low mobility in aqueous systems; likely to partition to solids. |
| log₁₀WS | -7.20 | mol/L | Crippen Calculated[4] | Quantitatively confirms very low water solubility. |
| logP (octanol/water) | 6.439 | - | Crippen Calculated[4] | High potential for partitioning into organic matter and lipids (bioaccumulation). |
| Normal Boiling Point | 502.62 | K (229.47 °C) | Joback Calculated[4] | Indicates low volatility, but atmospheric transport may still occur via aerosols. |
The defining features of MPFU are its long, fully fluorinated carbon tail and its methyl ester functional group. The perfluorinated tail is both hydrophobic and lipophobic, while the methyl ester head is less polar than the carboxylate head of its parent acid, PFUnA. This amphiphilic nature is a key determinant of its environmental behavior.[7] The high octanol-water partition coefficient (logP) suggests a strong tendency to sorb to organic carbon in soil and sediment and to accumulate in the fatty tissues of organisms.[1] Its very low water solubility further supports the expectation of partitioning out of the aqueous phase.
Environmental Transport and Partitioning
The movement of MPFU through the environment is a complex interplay of partitioning between air, water, soil, and biota.[2][8] The processes of advection, dispersion, and diffusion drive its migration within and between these compartments.[3][9]
Atmospheric Transport
While MPFU's high boiling point suggests low volatility, this does not preclude it from atmospheric transport.[10] Two primary mechanisms are plausible:
-
Aerosol Partitioning: Like other long-chain PFAS, MPFU can partition onto atmospheric particulate matter and be transported over long distances.[9]
-
Sea Spray Aerosolization: PFAAs are known to be enriched in sea spray aerosols due to their surfactant properties, facilitating ocean-to-atmosphere transport.[11][12] It is reasonable to hypothesize a similar mechanism for MPFU, allowing it to enter the atmosphere from contaminated surface waters.
Atmospheric deposition, through both wet (rain, snow) and dry processes, can then re-introduce MPFU to terrestrial and aquatic environments far from its original source.[9][10]
Transport in Water and Soil
Once in terrestrial or aquatic systems, the fate of MPFU is largely governed by sorption processes.
-
Sorption to Soil and Sediment: The long, hydrophobic perfluoroalkyl chain of MPFU will drive its partitioning to organic carbon in soil and sediment.[3] This process retards its movement in groundwater and leads to its accumulation in sediments of aquatic systems. The sorption of PFAS is known to increase with increasing chain length.[3][7]
-
Leaching: Despite strong sorption, downward leaching through the soil profile into groundwater can occur, particularly during rainfall events.[3][9][10] This is a significant pathway for groundwater contamination from surface releases.
-
Air-Water Interface: PFAS are surface-active agents and tend to accumulate at air-water interfaces.[7] This behavior can influence transport in the vadose (unsaturated) zone of soils and affect its distribution in surface waters.[9]
The diagram below illustrates the potential environmental pathways for MPFU.
Caption: Conceptual model of MPFU's environmental transport pathways.
Transformation and Degradation
The carbon-fluorine (C-F) bond is exceptionally strong, making perfluorinated compounds like MPFU highly resistant to degradation.[7][13]
Abiotic Transformation
-
Hydrolysis: The most probable abiotic transformation pathway for MPFU is the hydrolysis of its methyl ester group to yield PFUnA and methanol. This reaction can be catalyzed by acidic or basic conditions, which are common in various environmental compartments. Once formed, PFUnA is a terminal degradation product, as PFAAs are not known to degrade further under ambient environmental conditions.[3][14]
-
Photodegradation: Direct photolysis is unlikely to be a significant degradation pathway due to the strength of the C-F bond.[15] However, photocatalytic degradation in the presence of semiconductors like TiO₂ has been shown to be effective for other PFAS, though this is more relevant for engineered treatment systems than natural environments.[15][16]
Biotic Transformation
The perfluorinated chain of MPFU is recalcitrant to microbial attack.[17][18] However, the ester linkage is a potential site for enzymatic action.
-
Esterase Activity: Microorganisms possessing esterase enzymes could potentially hydrolyze MPFU to PFUnA. This would be considered a biotransformation rather than biodegradation, as the highly stable perfluorinated structure remains intact.[19]
-
Cometabolism: It is unlikely that microorganisms can use MPFU as a primary energy or carbon source. Any transformation would likely be cometabolic, occurring in the presence of other growth-supporting substrates.[13]
In essence, the primary transformation product of MPFU in the environment is expected to be the highly persistent perfluoroundecanoic acid (PFUnA).
Bioaccumulation and Trophic Transfer
The high logP value of MPFU indicates a strong potential for bioaccumulation in living organisms.[7]
-
Bioaccumulation: PFAS accumulation is driven by partitioning into protein-rich tissues rather than just lipids, which differentiates them from many other persistent organic pollutants.[20] Long-chain PFCAs, such as PFUnA, have been shown to be highly bioaccumulative in various marine and aquatic species.[20][21][22] Once MPFU is hydrolyzed to PFUnA, it would follow these same bioaccumulation patterns. Studies have shown that for PFCAs, biomagnification factors are generally greater than 1 for carbon chain lengths of C8 to C14, suggesting that they biomagnify from prey to predator.[21]
-
Trophic Transfer: As a result of bioaccumulation, MPFU and its terminal degradant PFUnA are expected to biomagnify up the food web.[23] This means that organisms at higher trophic levels, such as predatory fish, marine mammals, and birds, are likely to have higher concentrations than organisms lower on the food chain.
Analytical Methodologies
Accurate quantification of MPFU in complex environmental matrices requires sophisticated analytical techniques. The gold standard for PFAS analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[24][25][26]
Table 2: Common Analytical Techniques for PFAS Analysis
| Technique | Principle | Applicability for MPFU |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them with high sensitivity and specificity using tandem mass spectrometry.[26] | Primary method. Ideal for non-volatile, ionic, or polar compounds. MPFU can be readily ionized for detection. |
| GC-MS | Separates volatile compounds by gas chromatography before mass spectrometry detection.[27] | Less suitable for MPFU itself, but could be used for more volatile PFAS precursors. Requires derivatization for non-volatile PFAS. |
| HRMS | High-Resolution Mass Spectrometry (e.g., Orbitrap, ToF) provides highly accurate mass measurements, enabling the identification of unknown PFAS and transformation products.[26][28] | Excellent for non-target screening and identifying transformation products like PFUnA. |
Workflow for PFAS Analysis in Water Samples
The following diagram and protocol outline a standard, self-validating workflow for the analysis of PFAS, like MPFU, in water. The use of isotopically labeled internal standards is crucial for ensuring trustworthiness and accuracy by correcting for matrix effects and variations in extraction efficiency.[28]
Caption: Standard workflow for PFAS analysis in water using SPE and LC-MS/MS.
Experimental Protocol: SPE-LC-MS/MS Analysis of Water
This protocol is a generalized procedure based on established methods like US EPA Method 537.1 and can be optimized for MPFU.[24]
-
Sample Collection & Preservation:
-
Collect a 250 mL water sample in a polypropylene bottle.
-
Preserve with a suitable agent (e.g., Trizma®) to a pH of 7 ± 0.5. Store at ≤ 6 °C until extraction.
-
-
Internal Standard Spiking:
-
Allow the sample to reach room temperature.
-
Spike the sample with a known concentration of an isotopically labeled MPFU standard (if available) or a suitable long-chain PFAS surrogate standard. This is a critical step for quality control and accurate quantification via isotopic dilution.[28]
-
-
Solid Phase Extraction (SPE):
-
Use a Weak Anion Exchange (WAX) SPE cartridge, which is effective for retaining a broad range of PFAS.[29]
-
Condition the cartridge sequentially with basic methanol, methanol, and reagent water.
-
Load the entire 250 mL sample onto the cartridge at a flow rate of 10-15 mL/min.
-
Wash the cartridge with a buffered wash solution to remove interferences.
-
Dry the cartridge thoroughly under a vacuum or with nitrogen.
-
-
Elution:
-
Elute the analytes from the cartridge using two small aliquots of basic methanol (e.g., methanol with 2% ammonium hydroxide).
-
Collect the eluate in a polypropylene tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40-50 °C).
-
Add a recovery (injection) internal standard just prior to analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the extract onto a UPLC system equipped with a C18 analytical column. Use a gradient elution with mobile phases consisting of water and methanol, both amended with a buffer like ammonium acetate. This separates the target analytes.
-
Mass Spectrometry: Analyze the column effluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for both the native MPFU and its labeled internal standard in Multiple Reaction Monitoring (MRM) mode.[24]
-
-
Quantification:
-
Calculate the concentration of MPFU in the original sample by using the ratio of the native analyte response to the labeled internal standard response and comparing it to a calibration curve.
-
Knowledge Gaps and Future Research
While this guide provides a scientifically defensible overview of MPFU's likely environmental behavior, it is largely based on inference from its chemical structure and the behavior of similar PFAS.[2][7] Significant knowledge gaps remain.[1] Future research should prioritize:
-
Empirical Data: Laboratory studies to determine key physical and chemical properties of MPFU, such as its vapor pressure, Henry's Law constant, and experimentally determined partition coefficients (Kow, Koc).
-
Transformation Studies: Investigations into the rate and pathways of MPFU hydrolysis under various environmentally relevant conditions (pH, temperature, microbial activity).
-
Bioaccumulation Studies: Experimental determination of bioaccumulation and bioconcentration factors (BAFs and BCFs) for MPFU in aquatic organisms.
-
Environmental Monitoring: Targeted monitoring studies to determine the actual occurrence and concentration of MPFU in various environmental media and biota.
Addressing these gaps will allow for more accurate risk assessments and the development of effective management strategies for this and other emerging PFAS contaminants.
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Introduction: Situating Methyl Perfluoroundecanoate in the Landscape of Fluorinated Compounds
An In-depth Technical Guide to Methyl Perfluoroundecanoate (CAS 203302-98-1)
This compound, with the CAS number 203302-98-1, is a fully fluorinated methyl ester. It belongs to the broad and technologically significant class of per- and polyfluoroalkyl substances (PFAS). The defining characteristic of this molecule is the replacement of all hydrogen atoms on the undecanoate carbon chain with fluorine atoms, save for the methyl group of the ester. This extensive fluorination imparts unique physicochemical properties, including chemical inertness, thermal stability, and both hydrophobic and lipophobic (omniphobic) characteristics. While specific research on this compound is not as extensive as for some other PFAS, its structure suggests significant potential in specialized research applications, particularly in proteomics and as a building block for advanced materials. This guide provides a comprehensive technical overview of its properties, potential synthesis, safety considerations, and emergent applications, with a focus on providing actionable insights for laboratory professionals.
Part 1: Physicochemical and Spectroscopic Profile
The utility of any chemical compound in a research or development setting begins with a thorough understanding of its fundamental properties. This section consolidates the known and inferred physicochemical data for this compound and outlines its expected spectroscopic signatures.
Core Physicochemical Properties
Quantitative data for this compound is not widely published. The following table includes data from supplier technical sheets and estimations based on closely related structures, such as Methyl perfluorooctanoate and Perfluoroundecanoic acid. This approach is necessary due to the limited availability of specific experimental data for this compound.
| Property | Value / Description | Source / Rationale |
| CAS Number | 203302-98-1 | [1] |
| Molecular Formula | C₁₂H₃F₂₁O₂ | [2] |
| Molecular Weight | 578.12 g/mol | [1] |
| Physical State | White semi-solid | [2] |
| Solubility | Insoluble in water. Soluble in some fluorinated solvents. | [2] |
| Boiling Point | >160 °C (estimated) | Inferred from Perfluoroundecanoic acid (160 °C at 60 mmHg) and Methyl perfluorooctanoate (159-160 °C).[3][4] |
| Melting Point | Not specified. Likely near the range of Perfluoroundecanoic acid (96-101 °C).[3] | Inferred from the parent carboxylic acid.[3] |
| Density | >1.786 g/mL at 25 °C (estimated) | Inferred from the density of the shorter-chain analogue, Methyl perfluorooctanoate.[4] |
Spectroscopic Characterization
1.2.1. Infrared (IR) Spectroscopy The IR spectrum is expected to be dominated by features characteristic of its perfluorinated chain and the methyl ester group.
-
C-F Stretching: Intense, complex bands are expected in the 1100-1400 cm⁻¹ region, which are characteristic of the C-F bonds in the perfluoroalkyl chain.[5] The precise shape and position of these bands can be sensitive to the molecular environment, a phenomenon known as the "fluorous effect".[6]
-
C=O Stretching: A strong, sharp absorption band is predicted in the range of 1750-1735 cm⁻¹, typical for a saturated aliphatic ester.[7] This is a key diagnostic peak for the ester functional group.
-
C-H Stretching: Weak absorptions from the methyl group's C-H bonds are expected around 2860-2975 cm⁻¹.[7]
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single sharp peak (singlet) is expected for the three equivalent protons of the methyl ester group (-OCH₃), likely appearing around 3.8-4.0 ppm.
-
¹⁹F NMR: The ¹⁹F NMR spectrum will be complex due to the numerous, chemically distinct fluorine environments and their spin-spin coupling. Signals for the CF₃ group will appear at one end of the spectrum, with a cascade of complex multiplets for the various CF₂ groups along the chain. Data from related compounds like Methyl perfluorooctanoate can serve as a reference for chemical shift regions.[8]
-
¹³C NMR: The spectrum will show a signal for the methyl carbon around 50-55 ppm and a signal for the carbonyl carbon around 160-170 ppm. The highly shielded carbons of the perfluorinated chain will appear in a distinct region of the spectrum, often showing complex splitting patterns due to C-F coupling.
1.2.3. Mass Spectrometry (MS) Under electron ionization (EI), fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). The perfluorinated chain would likely undergo fragmentation by losing CF₂ units. For more sensitive analysis, especially in biological matrices, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) using electrospray ionization (ESI) would be the method of choice.[9][10]
Part 2: Synthesis, Reactivity, and Safety
A deep understanding of a compound's origin, stability, and handling requirements is paramount for its effective and safe utilization in a laboratory setting.
Proposed Synthesis Pathway
While specific manufacturing protocols for this compound are proprietary, a logical and common laboratory-scale synthesis would be the Fischer esterification of its corresponding carboxylic acid, Perfluoroundecanoic acid (CAS 2058-94-8).
Caption: Proposed Fischer esterification pathway for this compound.
Detailed Protocol: Fischer Esterification of Perfluoroundecanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Perfluoroundecanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: As the product is insoluble in water, it may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.
Causality Note: The use of excess methanol shifts the equilibrium of this reversible reaction towards the product side, maximizing the yield. The strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Chemical Reactivity
-
Hydrolysis: The ester group is susceptible to hydrolysis back to the parent carboxylic acid and methanol under either acidic or basic conditions. The high electronegativity of the perfluoroalkyl chain may influence the rate of hydrolysis compared to non-fluorinated esters.
-
Reduction: The ester can be reduced to the corresponding alcohol, 1H,1H-perfluorododecanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Thermal Decomposition: When heated to decomposition, perfluorinated compounds can release toxic fumes of hydrogen fluoride and carbonyl fluoride.[3]
Safety and Handling
This compound is classified as an irritant.[1] Specific GHS hazard statements indicate it may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of eye contact, rinse cautiously with water for several minutes and seek medical attention.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Part 3: Applications in Research and Development
The unique properties of this compound position it as a valuable tool in specialized areas of scientific research, most notably in proteomics and potentially in the broader field of drug development.
Proteomics Research
A significant challenge in proteomics, the large-scale study of proteins, is the analysis of membrane proteins, which are notoriously difficult to solubilize and keep stable in solution for analysis by mass spectrometry.[11] Surfactants are essential for this process, but common ones like sodium dodecyl sulfate (SDS) can interfere with downstream enzymatic digestion and mass spectrometry analysis.
Perfluorinated surfactants have emerged as a promising alternative. A study using the related compound Perfluorooctanoic acid (PFOA) demonstrated its efficacy in solubilizing membrane proteins, comparable to SDS.[12] Crucially, PFOA is volatile and can be removed by simple evaporation prior to mass spectrometry, eliminating the need for complex clean-up steps that can lead to sample loss.[12]
This compound, as a lipophilic and fluorinated molecule, is a candidate for similar applications. It could serve as a component in novel surfactant systems or as a "fluorous phase" tag for protein enrichment strategies.
Caption: Potential workflow for using a PFAS-based agent in shotgun proteomics.
Hypothetical Protocol: Membrane Protein Solubilization for MS Analysis
-
Extraction Buffer Preparation: Prepare an extraction buffer containing a chaotropic agent (e.g., urea), a buffer (e.g., Tris-HCl), and the fluorinated solubilizing agent/surfactant system being tested (e.g., 2% w/v).
-
Solubilization: Resuspend a pellet of membrane proteins in the extraction buffer. Incubate with agitation for 30-60 minutes at room temperature.
-
Clarification: Centrifuge the sample at high speed (e.g., >15,000 x g) to pellet any insoluble material. Transfer the supernatant containing the solubilized proteins to a new tube.
-
Protein Digestion: Perform standard in-solution tryptic digestion of the solubilized proteins.
-
Surfactant Removal: Following digestion, remove the volatile fluorinated components by placing the open sample tube in a vacuum concentrator (SpeedVac) until dry.
-
Analysis: Reconstitute the resulting peptide pellet in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Trustworthiness Note: This protocol is self-validating. The success of the solubilization step (Step 3) can be quantified by a protein assay (e.g., BCA assay). The efficacy of the entire workflow is ultimately validated by the quality of the mass spectrometry data and the number of identified membrane proteins (Step 6).
Potential in Drug Development and Delivery
The incorporation of fluorine and fluorinated groups into small molecules is a well-established strategy in medicinal chemistry.[13] The trifluoromethyl group, for instance, is present in numerous FDA-approved drugs and can enhance properties like metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic and lipophilic character.[13]
While this compound is not a drug itself, it represents a building block possessing a long perfluoroalkyl chain. This moiety has potential applications in:
-
Drug Delivery Systems: Perfluorocarbons are the basis of nanoemulsions used for drug delivery and as contrast agents.[14] The lipophilic nature of this compound could allow it to be incorporated into the core of such nanoemulsions to carry highly lipophilic drug molecules.
-
Fluorous Tagging: The "fluorous" properties can be exploited in synthetic chemistry for the purification of drug candidates, a technique known as fluorous solid-phase extraction.
-
Development of Novel Therapeutics: As a starting material, the perfluoroundecanoate chain can be chemically modified to create novel drug candidates where high lipophilicity and metabolic stability are desired. Semifluorinated alkanes, a related class of compounds, are being explored as potential drug carriers.[15]
Conclusion
This compound (CAS 203302-98-1) is a specialized chemical whose full potential is still being explored. Its defining perfluorinated structure provides a unique set of properties that make it a person of interest for advanced applications, particularly in the challenging field of membrane proteomics. While a lack of extensive published data necessitates careful inference from related compounds, this guide provides a robust framework for its synthesis, handling, and application. For researchers and drug development professionals, this compound represents not just a reagent, but a tool that, when understood and applied correctly, can help overcome significant technical hurdles in their respective fields.
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An In-depth Technical Guide to Methyl Perfluoroundecanoate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Methyl perfluoroundecanoate, a fully fluorinated ester of significant interest in advanced materials and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical characteristics of this compound, its synthesis, spectral properties, and potential applications, while also addressing toxicological and environmental considerations inherent to its class of compounds.
Molecular Structure and Chemical Identity
This compound is the methyl ester of perfluoroundecanoic acid. Its structure is characterized by a ten-carbon perfluoroalkyl chain attached to a carbonyl group, which is in turn bonded to a methoxy group. The extensive fluorination of the alkyl chain imparts unique properties to the molecule.
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 203302-98-1 | [1][2][3][4] |
| Molecular Formula | C₁₂H₃F₂₁O₂ | [1][2][3][4] |
| Molecular Weight | 578.12 g/mol | [1][2][3][4] |
| IUPAC Name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoroundecanoate | [5] |
The structural representation of this compound is crucial for understanding its chemical behavior.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are dominated by its long, electron-withdrawing perfluoroalkyl chain. This leads to a compound with low surface energy, high density, and poor solubility in both polar and non-polar hydrocarbon solvents.
| Property | Value | Source |
| Physical State | White semi-solid | [2] |
| Solubility | Insoluble in water | [2] |
| Boiling Point | Estimated to be higher than shorter-chain analogs (e.g., Methyl perfluorooctanoate: 159-160 °C) | [6][7] |
| Density | Expected to be greater than water, similar to other perfluorinated compounds. |
Synthesis and Reactivity
Synthesis
The primary route for the synthesis of this compound is through the esterification of perfluoroundecanoic acid with methanol. This reaction is typically acid-catalyzed.
Reaction Scheme:
CF₃(CF₂)₉COOH + CH₃OH ⇌ CF₃(CF₂)₉COOCH₃ + H₂O
Studies on shorter-chain perfluoroalkyl carboxylic acids (PFCAs) have shown that their corresponding methyl esters can form during storage in methanol, indicating that the reaction can proceed under relatively mild conditions over time.[8] For preparative scales, the use of a catalyst such as a strong acid (e.g., sulfuric acid) or a heterogeneous catalyst can significantly increase the reaction rate and yield.[9][10]
Illustrative Synthetic Protocol (based on general esterification of PFCAs):
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve perfluoroundecanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.
-
Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.
Caption: General workflow for the synthesis of this compound.
Reactivity
The reactivity of this compound is largely dictated by the ester functional group. It can undergo hydrolysis under acidic or basic conditions to yield perfluoroundecanoic acid and methanol. The perfluoroalkyl chain is exceptionally stable and resistant to chemical and thermal degradation.
Spectroscopic Characterization
-
¹H NMR: A sharp singlet is expected for the methyl protons (-OCH₃) in the region of 3.5-4.0 ppm.
-
¹³C NMR: Resonances are expected for the methyl carbon, the carbonyl carbon, and the various -CF₂- and the -CF₃ carbons of the perfluoroalkyl chain.
-
¹⁹F NMR: A complex spectrum is anticipated with distinct signals for the terminal -CF₃ group and the different -CF₂- groups along the chain, showing characteristic chemical shifts and coupling patterns.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1750-1770 cm⁻¹. Strong C-F stretching vibrations will be prominent in the fingerprint region (around 1100-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would likely show fragmentation patterns characteristic of perfluorinated compounds, with the absence of a prominent molecular ion peak and the presence of fragment ions corresponding to the loss of the methoxy group and successive losses of CF₂ units.[11]
Applications and Research Interest
This compound, like other perfluorinated compounds, is of interest for applications that leverage its unique properties:
-
Surfactant Synthesis: It can serve as a precursor for the synthesis of specialty non-ionic fluorinated surfactants.[6]
-
Advanced Materials: Its low surface energy and high thermal stability make it a candidate for use in the formulation of specialty coatings, lubricants, and polymers.
-
Chemical Synthesis: It can be used as a building block in the synthesis of more complex fluorine-containing molecules for research in materials science and medicinal chemistry.[6]
Toxicological and Environmental Considerations
This compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment.
Toxicology
The toxicology of this compound has not been extensively studied. However, data on related long-chain perfluorocarboxylic acids, such as perfluoroundecanoic acid (PFUnDA), indicate potential for bioaccumulation and adverse health effects.[12][13] Regulatory bodies worldwide are increasingly scrutinizing long-chain PFAS due to concerns about their potential toxicity.
Environmental Fate
The strong carbon-fluorine bonds in this compound make it highly resistant to environmental degradation.[14] If released into the environment, it is expected to be persistent. While its insolubility in water might limit its mobility in aqueous systems, it could potentially adsorb to sediments and particulate matter.[15] Furthermore, there is a possibility of long-range atmospheric transport for some PFAS compounds.[16] The ultimate environmental fate of many PFAS, including their potential to transform into other persistent compounds, is an active area of research.[17]
Conclusion
This compound is a highly fluorinated organic compound with a unique combination of properties stemming from its perfluoroalkyl chain and ester functionality. Its synthesis via esterification of the corresponding carboxylic acid is a standard chemical transformation. While its specific applications are not widely documented, its properties suggest potential uses in specialty chemicals and materials science. As a member of the PFAS family, its environmental persistence and potential toxicological profile are significant considerations for its handling, use, and disposal. Further research is needed to fully characterize its properties and to understand its environmental and biological interactions.
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A-Z Guide to the Toxicological Profile of Long-Chain Perfluorinated Compounds
Abstract
Long-chain perfluorinated compounds (LC-PFCs), a subgroup of per- and polyfluoroalkyl substances (PFAS), represent a significant concern for environmental and human health due to their extreme persistence, bioaccumulative potential, and wide-ranging toxicological effects.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the toxicological profile of LC-PFCs, intended for researchers, scientists, and drug development professionals. We will explore their journey through the body, the molecular mechanisms driving their toxicity, their impact on key organ systems, and the methodologies employed to assess their risk. This guide is structured to provide not just a recitation of facts, but a causal narrative, explaining the scientific reasoning behind experimental observations and their implications for human health.
Introduction to Long-Chain Perfluorinated Compounds: The "Forever Chemicals"
Long-chain perfluorinated compounds are synthetic chemicals characterized by a long, fully fluorinated carbon chain and a functional group, typically a carboxylic or sulfonic acid.[1][5] This structure, particularly the carbon-fluorine bond, is one of the strongest in organic chemistry, rendering these compounds highly resistant to degradation.[6] This resistance is the cornerstone of their utility in a vast array of industrial and consumer products, from non-stick coatings and food packaging to fire-fighting foams.[7][8] However, this same chemical stability leads to their designation as "forever chemicals," as they persist in the environment and bioaccumulate in living organisms, including humans.[2][9] The most well-studied LC-PFCs are perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS).[1][8][10] Due to growing health concerns, their production has been largely phased out in many countries, but their legacy of contamination and the introduction of replacement short-chain PFAS continue to be a focus of intense scientific scrutiny.[1][8][10]
Toxicokinetics: The Journey and Fate of LC-PFCs in the Body
Understanding the absorption, distribution, metabolism, and excretion (ADME) of LC-PFCs is fundamental to comprehending their toxicological profile. Their long biological half-lives are a key determinant of their potential for harm.
-
Absorption: LC-PFCs are readily absorbed following oral exposure, which is the primary route for human exposure through contaminated food and water.[11] Inhalation of contaminated air is another potential route.[11]
-
Distribution: Once absorbed, LC-PFCs bind to serum proteins, such as albumin, and are distributed throughout the body.[2] They tend to accumulate in well-perfused organs, with the highest concentrations typically found in the liver, blood serum, and kidneys.[12] Notably, these compounds can cross the placental barrier, leading to fetal exposure.[2][3]
-
Metabolism: A defining characteristic of LC-PFCs is their remarkable resistance to metabolic breakdown. The strength of the carbon-fluorine bond prevents typical metabolic pathways from degrading these molecules.
-
Excretion: Elimination of LC-PFCs is extremely slow, particularly in humans.[3][5][11] The primary route of excretion is via the kidneys. However, they undergo efficient renal tubular reabsorption, leading to very long biological half-lives that can span several years in humans.[2][5] This slow clearance contributes significantly to their bioaccumulation.
The following diagram provides a simplified overview of the toxicokinetic pathway of LC-PFCs.
Caption: Toxicokinetic pathway of LC-PFCs in the body.
Mechanisms of Toxicity: How LC-PFCs Exert Their Effects
The toxicity of LC-PFCs is multifaceted, involving the disruption of several key biological pathways. While the complete picture is still under investigation, several well-established mechanisms have been identified.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
A primary mechanism of LC-PFC toxicity, particularly in rodents, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[5][13][14] PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[13][14] LC-PFCs, structurally similar to fatty acids, can bind to and activate PPARα.[15] This activation leads to a cascade of downstream events, including peroxisome proliferation, altered expression of genes involved in fatty acid oxidation, and ultimately, hepatotoxicity.[13][14] It is important to note that there are significant species differences in PPARα sensitivity, with rodents being more responsive than humans, which is a critical consideration for risk assessment.[5][13]
The diagram below illustrates the PPARα signaling pathway activated by LC-PFCs.
Caption: PPARα signaling pathway activated by LC-PFCs.
Other Key Mechanisms
Beyond PPARα activation, LC-PFCs are known to induce toxicity through several other mechanisms:
-
Mitochondrial Dysfunction: LC-PFCs can impair mitochondrial function, disrupting cellular energy production and leading to oxidative stress.
-
Endocrine Disruption: These compounds can interfere with the synthesis, transport, and action of various hormones, particularly thyroid hormones.[2][16][17]
-
Immunotoxicity: LC-PFCs have been shown to be immunotoxic, with evidence from animal studies indicating they can suppress the antibody response.[8][10][18] Some human studies have also suggested an association between exposure and decreased vaccination response.[16]
-
Disruption of Intercellular Communication: LC-PFCs can interfere with gap junction intercellular communication, a process vital for maintaining tissue homeostasis.
Target Organ Toxicology: The Consequences of Exposure
The bioaccumulation of LC-PFCs in specific organs leads to a range of adverse health effects. The liver, as a primary site of accumulation, is a major target.
Hepatotoxicity (Liver Toxicity)
Exposure to LC-PFCs is strongly associated with liver damage.[12][19][20] In animal models, this manifests as hepatomegaly (enlarged liver), steatosis (fatty liver), and the formation of liver tumors.[13] The mechanisms underlying this hepatotoxicity are linked to PPARα activation, oxidative stress, and disruption of lipid metabolism.[20] Human epidemiological studies have found associations between PFOA exposure and increased liver enzymes, which are biomarkers of liver damage.[16]
Developmental and Reproductive Toxicity
LC-PFCs are recognized as developmental and reproductive toxicants.[21][22][23] Because they can cross the placenta, exposure during critical windows of development can lead to adverse outcomes.[2] Animal studies have demonstrated effects such as delayed development, reduced birth weight, and skeletal variations.[21] In humans, some studies have linked PFOA exposure to pregnancy-induced hypertension and preeclampsia.[16]
Carcinogenicity
The carcinogenic potential of LC-PFCs is a significant concern. The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic to humans" (Group 1) and PFOS as "possibly carcinogenic to humans" (Group 2B).[7][9] The evidence for PFOA's carcinogenicity is based on sufficient evidence in experimental animals and strong mechanistic evidence in exposed humans.[7] Epidemiological studies have suggested associations between PFOA exposure and an increased risk of testicular and kidney cancer.[9][16]
Methodologies for Toxicological Assessment
A combination of in vivo, in vitro, and epidemiological studies is employed to characterize the toxicological profile of LC-PFCs.
In Vivo Animal Studies
Rodent models have been instrumental in elucidating the mechanisms of LC-PFC toxicity, particularly the role of PPARα.[13] However, due to species differences in toxicokinetics and toxicodynamics, non-human primate studies are also valuable for human health risk assessment. Key endpoints evaluated in these studies include changes in organ weight, histopathological examination of tissues, clinical chemistry parameters, and reproductive and developmental outcomes.
The following diagram illustrates a general experimental workflow for assessing hepatotoxicity in vivo.
Caption: Experimental workflow for in vivo hepatotoxicity assessment.
In Vitro Assays
In vitro cell-based assays are crucial for investigating specific mechanisms of toxicity in a high-throughput manner.[24][25] These assays can be used to assess cytotoxicity, receptor activation, genotoxicity, and effects on cellular processes like proliferation and apoptosis.[24][25]
Experimental Protocol: PPARα Transactivation Assay
This assay is a cornerstone for evaluating the potential of a compound to activate the PPARα receptor.
Objective: To determine if a test compound can activate the human or mouse PPARα receptor in a cell-based system.
Principle: This assay utilizes a reporter gene (e.g., luciferase) that is under the control of a promoter containing PPAR response elements (PPREs). Cells are engineered to express the PPARα receptor. If the test compound activates PPARα, the receptor-ligand complex binds to the PPRE and drives the expression of the reporter gene, which can be quantified by measuring the light output from the luciferase reaction.
Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., COS-1 or HepG2) in appropriate culture medium.
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for either human or mouse PPARα.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a PPRE.
-
A third plasmid expressing a constitutively active reporter (e.g., β-galactosidase) can be included to normalize for transfection efficiency.
-
-
Compound Exposure: After an appropriate incubation period to allow for plasmid expression, treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a known PPARα agonist as a positive control (e.g., WY-14,643).
-
Cell Lysis and Reporter Gene Assay: After the exposure period (typically 24 hours), lyse the cells and measure the activity of both luciferase and the normalization reporter (e.g., β-galactosidase).
-
Data Analysis: Normalize the luciferase activity to the activity of the internal control reporter. Express the results as fold induction over the vehicle control. Plot the concentration-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
Self-Validation System: The inclusion of a vehicle control establishes the baseline response, while a potent positive control confirms that the assay system is responsive to PPARα activation. A full concentration-response curve allows for the determination of potency and efficacy.
Analytical Methods for Detection
Accurate assessment of exposure requires sensitive and specific analytical methods for detecting LC-PFCs in various biological and environmental matrices. The gold standard for the quantification of these compounds is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[26] This technique offers high sensitivity and selectivity, allowing for the detection of LC-PFCs at very low concentrations (parts per trillion).[26]
Quantitative Data Summary
To provide a comparative perspective, the following table summarizes the biological half-lives of PFOA and PFOS in different species.
| Compound | Species | Biological Half-Life |
| PFOS | Rat | ~7 days |
| Monkey | ~150 days | |
| Human | ~5.4 years[3] | |
| PFOA | Rat (female) | Hours |
| Rat (male) | Days | |
| Monkey | ~30-40 days | |
| Human | ~3.8 years |
Data compiled from various sources. Half-lives can vary based on factors such as sex and exposure levels.
Regulatory Landscape and Future Perspectives
The significant toxicological concerns associated with LC-PFCs have led to regulatory actions worldwide. The Stockholm Convention on Persistent Organic Pollutants has listed PFOS and PFOA for restriction and elimination.[1][16] Regulatory agencies like the U.S. Environmental Protection Agency (EPA) have established health advisories for PFOA and PFOS in drinking water.[16]
Future research will continue to focus on:
-
Elucidating the toxicological profiles of the numerous other PFAS compounds, including the short-chain alternatives that have replaced PFOA and PFOS.
-
Improving our understanding of the mechanisms of toxicity, particularly in relation to human-relevant pathways.
-
Developing more sophisticated and predictive models for risk assessment.
-
Investigating the health effects of PFAS mixtures, as human exposure typically involves a combination of these compounds.
Conclusion
The toxicological profile of long-chain perfluorinated compounds is complex and characterized by their extreme persistence, bioaccumulative nature, and ability to induce a wide range of adverse health effects. Their journey through the body is marked by slow elimination, leading to a significant body burden over time. Mechanistically, they disrupt key cellular processes, with PPARα activation being a prominent pathway, particularly in rodents. The liver, reproductive system, and developmental processes are major targets for their toxicity, and their carcinogenic potential is a serious concern. A multi-pronged approach utilizing in vivo, in vitro, and epidemiological studies, supported by advanced analytical techniques, is essential for a comprehensive understanding of their risks. As regulatory actions continue to evolve, ongoing research is critical to address the remaining knowledge gaps and to ensure the protection of human and environmental health from this challenging class of "forever chemicals."
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Methodological & Application
A Robust and Sensitive LC-MS/MS Method for the Quantification of Methyl Perfluoroundecanoate (MePFUnDA) in Environmental Water and Soil Samples
An Application Note for Researchers and Analytical Scientists
Abstract
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their remarkable stability, which makes them persistent in the environment and bioaccumulative in living organisms.[1][2] As regulatory actions have curtailed the use of legacy long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), a new generation of "emerging" PFAS and related precursor compounds has entered the market and, subsequently, the environment.[3] Methyl perfluoroundecanoate (MePFUnDA), a methyl ester derivative of perfluoroundecanoic acid (PFUnDA), represents one such compound of interest. Its analysis is challenging due to its unique chemical properties and the potential for ubiquitous background contamination.[4][5]
This application note presents a comprehensive, field-proven protocol for the sensitive and selective analysis of MePFUnDA in complex environmental matrices, specifically surface water, groundwater, and soil. The method utilizes Solid-Phase Extraction (SPE) for sample preparation, followed by quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We provide detailed, step-by-step instructions, explain the causality behind critical experimental choices, and outline a rigorous quality control framework to ensure the generation of credible and defensible data, meeting the stringent requirements for environmental monitoring and research.[4]
Introduction: The Challenge of Emerging PFAS Analysis
The analysis of PFAS is inherently challenging. These "forever chemicals" are not only environmentally persistent but are also present in many laboratory materials, creating a significant risk of sample cross-contamination.[4][6] Achieving the extremely low detection limits required by many state and federal regulations—often in the parts-per-trillion (ng/L) range—pushes the limits of even the most advanced analytical instrumentation.[4][6]
MePFUnDA (C₁₂H₃F₂₁O₂) presents a particular analytical challenge. Unlike its carboxylate analogue (PFUnDA), it lacks a readily ionizable functional group, which can affect its behavior in typical reversed-phase chromatography and its ionization efficiency in mass spectrometry. This protocol is designed to address these challenges through meticulous sample handling, robust cleanup, and optimized instrumental analysis.
Overall Experimental Workflow
The analytical process follows a systematic workflow designed to minimize contamination and maximize recovery and sensitivity. This process involves careful sample collection, rigorous extraction and cleanup, and highly selective instrumental analysis.
Caption: High-level workflow for MePFUnDA analysis.
Essential Materials and Reagents
-
Solvents: LC-MS grade methanol, acetonitrile, and reagent water. All solvents must be pre-tested to be free of PFAS contamination.[7]
-
Reagents: Ammonium acetate (≥99.99% purity), ammonium hydroxide (20-22%), and acetic acid.
-
Analytical Standards:
-
This compound (MePFUnDA) native standard.[8]
-
Mass-labeled internal standard (IS), e.g., ¹³C₈-PFOA or a suitable long-chain labeled PFAS. The use of an exact labeled analogue for MePFUnDA is preferred if commercially available.
-
-
Labware: Polypropylene (PP) or high-density polyethylene (HDPE) bottles, centrifuge tubes, and pipette tips.[9] Glassware should be avoided due to potential adsorption of PFAS. All labware must be demonstrated to be PFAS-free.
-
SPE Cartridges: Weak anion-exchange (WAX) or polymeric reversed-phase cartridges (e.g., Strata-X, Oasis WAX).
-
Syringe Filters: 0.22 µm PVDF or polypropylene filters (if necessary, pre-screened for PFAS leaching).
Sample Collection, Preservation, and Handling
Contamination control begins at the point of collection.[4]
-
Water Samples: Collect samples in laboratory-verified PFAS-free polypropylene bottles.[9] Do not use Teflon-lined caps.
-
Soil Samples: Use polypropylene containers or bags. Avoid contact with any fluoropolymer-containing sampling equipment.
-
Preservation: Upon collection, cool all samples to ≤ 6°C and store them away from light.
-
Holding Time: Samples should be extracted as soon as possible, ideally within 14 days of collection, and analyzed within 28 days.
Detailed Sample Preparation Protocols
Protocol 1: Water Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is designed to concentrate the analyte from a large volume water sample and remove interfering matrix components like salts and humic substances.
Step-by-Step Methodology:
-
Sample Measurement: Allow the water sample (typically 250-500 mL) to equilibrate to room temperature.
-
Fortification: Spike the sample with the mass-labeled internal standard solution. This is a critical step for accurate quantification as the IS corrects for analyte loss during preparation and for matrix-induced ionization suppression or enhancement.[10]
-
SPE Manifold Setup: Place WAX SPE cartridges on the manifold.
-
Cartridge Conditioning:
-
Wash with 5 mL of methanol.
-
Equilibrate with 5 mL of reagent water. Do not allow the cartridge to go dry from this point forward.[10]
-
-
Sample Loading: Load the entire fortified sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing:
-
Wash with 5 mL of reagent water to remove residual salts.
-
Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove excess water.
-
-
Analyte Elution:
-
Elute the analyte with two 4 mL aliquots of methanol into a clean polypropylene collection tube.
-
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Final Preparation: Add 1 mL of reagent water to the concentrate to create a 1:1 methanol:water solution, which is ideal for LC injection.[11] Transfer to a polypropylene autosampler vial.
Protocol 2: Soil & Sediment Sample Preparation via Solvent Extraction
This protocol extracts MePFUnDA from the solid matrix and includes a cleanup step to remove co-extracted interferences.
Step-by-Step Methodology:
-
Sample Homogenization: Air-dry the soil sample in a clean environment until it is friable.[12] Sieve the sample through a 2-mm mesh to ensure homogeneity and remove large debris.
-
Subsampling: Weigh 2.0 ± 0.1 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Fortification: Spike the soil sample with the mass-labeled internal standard solution and allow it to equilibrate for at least 30 minutes.
-
Extraction:
-
Add 10 mL of methanol to the tube.
-
Vortex vigorously for 2 minutes, then sonicate in a water bath for 30 minutes.[11]
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Extract Collection: Carefully decant the supernatant into a clean polypropylene tube.
-
Re-extraction: Repeat the extraction (step 4) with a second 10 mL aliquot of methanol. Combine the supernatants.
-
Cleanup (d-SPE): This step is crucial for removing lipids and humic acids. To the combined 20 mL extract, add a d-SPE salt mixture (e.g., C18 sorbent and GCB - graphitized carbon black; use GCB with caution as it can retain planar PFAS). Vortex and centrifuge.
-
Concentration & Solvent Exchange: Decant the cleaned supernatant and evaporate to a final volume of 1 mL under nitrogen. Add 1 mL of reagent water for a final 1:1 methanol:water solution and transfer to a polypropylene autosampler vial.
LC-MS/MS Instrumental Analysis
The use of a triple quadrupole mass spectrometer provides the high sensitivity and specificity required for trace-level quantification.[1][13]
Mitigating Systemic Contamination
PFAS are present in many components of modern HPLC systems (e.g., Teflon tubing, solvent frits). To prevent this background contamination from interfering with the analysis, a "delay column" is installed between the solvent mixer and the sample injector. This separates the system-related PFAS from the analyte peak injected from the sample.
Caption: LC system configuration with a delay column.
Instrumental Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS system. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| Analytical Column | Ascentis® Express PFAS, 100 x 2.1 mm, 2.7 µm or equivalent |
| Delay Column | Ascentis® Express PFAS Delay, 50 x 3.0 mm, 2.7 µm or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 10 min, hold for 3 min, re-equilibrate for 5 min |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Ion Spray Voltage | -3500 V |
| Source Temperature | 350 °C |
| Dwell Time | 50 ms |
| MRM Transitions | See Table 3 |
Table 3: Proposed MRM Transitions for MePFUnDA Rationale: Direct analysis of the intact MePFUnDA molecule in negative ESI is difficult. A common and effective strategy is to induce in-source fragmentation, causing the loss of the methyl group (-CH₃) and a subsequent loss of the carboxyl group (-COO) to form the perfluorinated alkyl anion. The precursor ion monitored is therefore the [M-CH₃]⁻ ion of PFUnDA.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MePFUnDA (as PFUnDA) | 563.0 | 519.0 (Quantifier) | -20 |
| 563.0 | 319.0 (Qualifier) | -35 | |
| ¹³C₈-PFOA (IS) | 417.0 | 372.0 | -15 |
Quality Assurance & Quality Control (QA/QC)
A robust analytical method is a self-validating system.[14] Adherence to the following QA/QC protocols is mandatory for producing defensible data.
-
Calibration Curve: A multi-point (e.g., 7-9 point) calibration curve must be analyzed with each batch, exhibiting a coefficient of determination (r²) of ≥ 0.99.
-
Method Blank (MB): One MB must be processed with every batch of 20 or fewer samples. The concentration of MePFUnDA must be below the Limit of Quantitation (LOQ).
-
Laboratory Control Sample (LCS): One LCS must be processed per batch. Recovery should be within 70-130% of the true value.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): One MS/MSD pair should be analyzed per batch to assess matrix effects and method precision. Recoveries should be within 70-130%, and the Relative Percent Difference (RPD) between the MS and MSD should be < 30%.
-
Internal Standard (IS) Response: The peak area of the IS in each sample must be within 50-150% of the average IS area in the calibration standards.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of the emerging PFAS compound this compound in environmental water and soil samples. By implementing stringent contamination control measures, optimized sample preparation protocols, and a highly selective instrumental method with an in-line delay column, this protocol enables the generation of accurate and reliable data at environmentally relevant concentrations. The emphasis on the causality behind procedural steps and a comprehensive QA/QC framework ensures that the method is both scientifically sound and defensible, making it a valuable tool for researchers, regulators, and environmental scientists.
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Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC - NIH. (2012). Retrieved from [Link]
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Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]
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Collection and preparation of soil, water and plant samples for analysis - CUTM Courseware. (n.d.). Retrieved from [Link]
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Sample Preparation Techniques for Soil, Plant, and Animal Samples - ResearchGate. (2016). Retrieved from [Link]
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common fragmentation mechanisms in mass spectrometry - YouTube. (2022). Retrieved from [Link]
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Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved from [Link]
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Fragmentation of molecular ions in differential mobility spectrometry as a method for identification of chemical warfare agents - PubMed. (2015). Retrieved from [Link]
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Recommended Chemical Soil Test Procedures - Agronomic Crops Network. (n.d.). Retrieved from [Link]
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- 14. epa.gov [epa.gov]
Application Notes and Protocols: Methyl Perfluoroundecanoate in Fluorinated Polymer Synthesis
Introduction: The Strategic Integration of Perfluoroalkyl Chains
Fluorinated polymers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, chemical inertness, low surface energy, and unique dielectric properties.[1] These characteristics stem from the high bond energy of the carbon-fluorine bond and the shielding effect of the fluorine atoms.[2] The introduction of perfluoroalkyl side chains onto a polymer backbone is a key strategy for tailoring surface properties, leading to materials with enhanced hydrophobicity, oleophobicity, and low coefficients of friction.[3]
This technical guide delineates the primary application of methyl perfluoroundecanoate not as a direct polymerizable species, but as a critical starting material for the synthesis of highly valuable fluorinated acrylate monomers. The ester group in this compound is not amenable to direct radical polymerization. Instead, a more strategic approach involves its conversion to a reactive monomer that can be readily incorporated into a polymer backbone. We will provide detailed protocols for this monomer synthesis and its subsequent polymerization via solution and emulsion techniques. Additionally, we will explore the theoretical potential of this compound as a surfactant in emulsion polymerization.
Part 1: Synthesis of Perfluoroundecyl Acrylate Monomer
The most robust application of this compound in fluoropolymer synthesis is as a precursor to a polymerizable acrylate monomer. This multi-step synthesis transforms the inert ester into a reactive species capable of undergoing radical polymerization.
Mechanism and Rationale
The synthetic route involves two key transformations:
-
Hydrolysis: The methyl ester of this compound is hydrolyzed under basic conditions to yield the corresponding perfluoroundecanoate salt, which is then acidified to produce perfluoroundecanoic acid.
-
Esterification/Acrylation: The perfluoroundecanoic acid is first reduced to the corresponding alcohol, 2-(perfluorodecyl)ethanol. This alcohol is then esterified with acryloyl chloride to yield the target monomer, 2-(perfluorodecyl)ethyl acrylate. This multi-step process is necessary because direct acrylation of the starting ester is not feasible. The introduction of the acrylate group provides the necessary reactive double bond for polymerization.
Experimental Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of 2-(perfluorodecyl)ethyl acrylate.
Detailed Protocol: Monomer Synthesis
Step 1: Hydrolysis of this compound
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in methanol.
-
Add a solution of potassium hydroxide (1.5 eq) in methanol dropwise to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid until the pH is ~1.
-
The perfluoroundecanoic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of Perfluoroundecanoic Acid
-
Caution: Perform this step in a fume hood and ensure anhydrous conditions.
-
Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of perfluoroundecanoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0°C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(perfluorodecyl)ethanol.
Step 3: Acrylation of 2-(Perfluorodecyl)ethanol
-
Dissolve 2-(perfluorodecyl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-(perfluorodecyl)ethyl acrylate monomer.
Part 2: Polymerization Methodologies
The synthesized fluorinated acrylate monomer can be polymerized using standard radical polymerization techniques. The choice of method will depend on the desired polymer properties and application.
A. Solution Polymerization
Solution polymerization offers good control over the reaction and results in a polymer solution that can be directly used for coatings.
Protocol: Free-Radical Solution Polymerization
-
In a Schlenk flask, dissolve the 2-(perfluorodecyl)ethyl acrylate monomer (1.0 eq) and a conventional comonomer such as methyl methacrylate (MMA) (e.g., 1.0 eq for a 1:1 copolymer) in a suitable solvent (e.g., hexafluorobenzene or a mixture of THF and a fluorinated solvent).
-
Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) (0.01 eq).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration and dry under vacuum at 40-50°C.
B. Emulsion Polymerization
Emulsion polymerization is a water-based method that is advantageous for producing high molecular weight polymers at a fast rate.[4]
Protocol: Emulsion Polymerization
-
To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add deionized water and a surfactant (e.g., sodium dodecyl sulfate, SDS, or a fluorinated surfactant).
-
Heat the reactor to 70-80°C while purging with nitrogen.
-
In a separate vessel, prepare the monomer emulsion by mixing the 2-(perfluorodecyl)ethyl acrylate monomer, a comonomer (e.g., butyl acrylate), and deionized water with agitation.
-
Add a portion of the monomer emulsion to the hot reactor.
-
Add an aqueous solution of a water-soluble initiator, such as potassium persulfate (KPS), to the reactor to initiate polymerization.
-
After initiation, feed the remaining monomer emulsion into the reactor over a period of 2-4 hours.
-
After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high conversion.
-
Cool the reactor to room temperature to obtain the polymer latex.
Polymerization Workflow
Caption: Workflows for solution and emulsion polymerization.
Part 3: Characterization and Expected Properties
The resulting fluorinated polymers should be characterized to confirm their structure, molecular weight, thermal properties, and surface characteristics.
| Analytical Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H, ¹⁹F) | Structural confirmation and copolymer composition | Signals corresponding to the polymer backbone and the perfluoroalkyl side chains. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Provides information on the chain length and distribution. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | The Tg will depend on the comonomer and the fluorine content. |
| Thermogravimetric Analysis (TGA) | Thermal stability | High decomposition temperature is expected due to the C-F bonds. |
| Contact Angle Goniometry | Surface energy | High water and oil contact angles, indicating low surface energy. |
Part 4: Potential Application as a Surfactant
Theoretically, the amphiphilic structure of this compound, with its polar ester head group and non-polar perfluoroalkyl tail, suggests it could function as a non-ionic surfactant in emulsion polymerization.[5] However, its use in this capacity is not well-documented in the literature, with fluorinated carboxylates and sulfonates being more common.[5]
A hypothetical protocol would involve using this compound in place of a conventional surfactant in the emulsion polymerization protocol described above. The concentration would need to be optimized to be above its critical micelle concentration in the reaction medium. The efficiency of stabilization would need to be evaluated by monitoring latex stability and particle size.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
This compound is a combustible liquid; keep away from heat, sparks, and open flames.[6]
-
Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before use.
References
-
(Request PDF)
-
(Request PDF)
-
(Request PDF)
Sources
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- 5. semi.org [semi.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Protocol for dissolving Methyl perfluoroundecanoate for in vitro assays
Topic: Protocol for Dissolving Methyl Perfluoroundecanoate for In Vitro Assays
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of this compound Solubilization for Reliable In Vitro Data
This compound, a long-chain per- and polyfluoroalkyl substance (PFAS), presents significant handling challenges in biological research due to its pronounced hydrophobicity and lipophilicity. Achieving a stable, monomeric, and biologically relevant concentration in aqueous assay media is critical for generating accurate and reproducible in vitro data. Improper dissolution can lead to compound precipitation, aggregation, or adsorption to labware, resulting in an underestimation of the true effective concentration and potentially misleading toxicological or pharmacological assessments.[1]
This application note provides a comprehensive, field-proven protocol for the effective solubilization of this compound. It moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice, empowering researchers to adapt and troubleshoot as needed. The protocols described herein are designed to be self-validating, ensuring the integrity of your experimental results.
Physicochemical Properties of this compound: The "Why" Behind the Protocol
Understanding the inherent properties of this compound is fundamental to appreciating the nuances of its handling.
| Property | Value | Implication for In Vitro Assays |
| Molecular Formula | C₁₂H₃F₂₁O₂ | High degree of fluorination contributes to its chemical stability and hydrophobicity. |
| Molecular Weight | 578.12 g/mol | --- |
| Water Solubility | Insoluble | Direct dissolution in aqueous buffers or cell culture media is not feasible. |
| logPoct/wat | 6.439 (Calculated) | Highly lipophilic, indicating a strong preference for non-polar environments and potential for non-specific binding to plastics and proteins. |
Data sourced from Cheméo[2] and NIST Chemistry WebBook.[3]
The high lipophilicity of this compound necessitates the use of an organic solvent to create a concentrated stock solution, which can then be serially diluted into the final aqueous assay medium.
Core Protocol: Preparation of this compound Solutions
This protocol is divided into three key stages: solvent selection and preparation of a high-concentration stock solution, creation of intermediate dilutions, and preparation of final working solutions for cell-based or other in vitro assays.
Diagram of the Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Materials and Equipment
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Polypropylene (PP) or high-density polyethylene (HDPE) microcentrifuge tubes and conical tubes[2][3]
-
Low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Chemical fume hood
Step-by-Step Methodology
Part 1: Preparation of a Concentrated Stock Solution (e.g., 20 mM in DMSO)
-
Safety First: Always handle neat and concentrated PFAS solutions in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]
-
Weighing the Compound: Tare a sterile 1.5 mL or 2.0 mL polypropylene microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound directly into the tube.
-
Expert Insight: Avoid using glass vials for weighing or storage. Long-chain PFAS, like this compound, are known to adsorb to glass surfaces, which can lead to a significant reduction in the actual concentration of your stock solution.[2] While some studies have shown greater sorption of certain PFAS to polypropylene than glass, polypropylene is generally recommended in practice to avoid the risk of shattering and for ease of use.[5][6]
-
-
Solvent Addition: In the chemical fume hood, add the calculated volume of high-purity DMSO to achieve the target concentration. For many long-chain PFAS, stock concentrations of 10-30 mM in DMSO are achievable.[7][8]
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Trustworthiness: Visually confirm the absence of any solid particles before proceeding. A clear, homogenous solution is essential for accurate downstream dilutions.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene cryovials to minimize freeze-thaw cycles. Store at -20°C.
Part 2: Preparation of Intermediate Dilutions
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution: Using low-retention pipette tips, perform serial dilutions of the stock solution in 100% DMSO in polypropylene tubes to create a range of concentrations for your dose-response experiments.[1]
-
Expert Insight: Preparing intermediate dilutions in 100% DMSO maintains the compound's solubility before the final dilution into an aqueous environment.
-
Part 3: Preparation of Final Working Solutions for In Vitro Assays
-
Final Dilution: Pre-warm your cell culture medium or assay buffer to the desired temperature (e.g., 37°C). To minimize precipitation, add a small volume of the appropriate DMSO intermediate dilution to the aqueous medium while vortexing. The final DMSO concentration in the assay should be kept to a minimum, ideally 0.1% and not exceeding 0.5%, to avoid solvent-induced cellular stress or artifacts.[8]
-
Example: To achieve a 0.1% DMSO concentration, add 1 µL of the DMSO dilution to 999 µL of assay medium.
-
-
Immediate Mixing: The key to preventing precipitation is rapid dispersion. Add the DMSO stock directly into the vortex of the mixing aqueous solution.[1]
-
Quality Control: After preparing the final working solution, visually inspect it for any signs of cloudiness or precipitation. If observed, this indicates that the aqueous solubility limit has been exceeded, and lower concentrations should be used.
-
Application: Use the freshly prepared working solutions immediately in your in vitro assay to ensure the compound remains in solution.
Self-Validation and Best Practices
-
Solvent Controls: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO used in your treatment groups.[4] This is crucial for distinguishing the effects of the compound from any potential effects of the solvent.
-
Material Selection: Consistently use polypropylene or HDPE labware for all steps involving PFAS solutions to minimize adsorptive losses.[3]
-
Low-Retention Tips: The use of low-retention pipette tips is highly recommended to ensure accurate transfer of these hydrophobic compounds.
-
Serum Considerations: Be aware that PFAS can bind to proteins like albumin present in fetal bovine serum (FBS).[4] This can reduce the bioavailable concentration of this compound. Consider this interaction when interpreting your results or opt for low-serum or serum-free conditions if your cell model permits.
References
-
Jackson, T. W., et al. (2024). Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry. STAR Protocols. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Best Practices for Optimizing PFAS Analysis. Available at: [Link]
-
Lath, S., et al. (2019). Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes. Chemosphere. Available at: [Link]
-
Kabadi, S. V., et al. (2023). Targeted Per- and Polyfluoroalkyl substances (PFAS) assessments for high throughput screening: Analytical and testing considerations to inform a PFAS stock quality evaluation framework. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
Knight, E. R., et al. (2019). Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes. PubMed. Available at: [Link]
-
U.S. Environmental Protection Agency. (2021). Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. Available at: [Link]
-
MDPI. (2023). In Vitro Antioxidant, Photoprotective, and Volatile Compound Profile of Supercritical CO2 Extracts from Dandelion (Taraxacum officinale L.) Flowers. Available at: [Link]
-
Lath, S., et al. (2022). Adsorption of per- and polyfluoroalkyl substances (PFAS) to containers. ResearchGate. Available at: [Link]
-
Crone, B. C., et al. (2020). Practical implications of perfluoroalkyl substances adsorption on bottle materials: Isotherms. PubMed Central. Available at: [Link]
-
Olker, J. H., et al. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. ScienceDirect. Available at: [Link]
-
Martínez-Alvarez, O., et al. (2023). Optimisation of Low-Toxicity Solvent Employment for Total Lipid and Tocopherol Compound Extraction from Patagonian Squid By-Products. PubMed Central. Available at: [Link]
-
Mahapatra, I., et al. (2022). Comparative in vitro toxicity assessment of perfluorinated carboxylic acids: Shorter chain PFAS exposure in ZFL cells. ResearchGate. Available at: [Link]
-
Qu, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed Central. Available at: [Link]
-
Carstens, K. E., et al. (2023). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. PubMed Central. Available at: [Link]
-
Nanoscience Instruments. (n.d.). Molecular Scale Adsorption Behavior of Per- and Poly-Fluoroalkyl Substances (PFAS) on Model Surfaces. Available at: [Link]
-
Ácsová, A., et al. (2017). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. ResearchGate. Available at: [Link]
-
Carstens, K. E., et al. (2023). Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. ResearchGate. Available at: [Link]
-
Qu, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. Available at: [Link]
-
Zhou, T., et al. (2020). The interactions between polar solvents (methanol, acetonitrile, dimethylsulfoxide) and the ionic liquid 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide. ResearchGate. Available at: [Link]
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Application Note: The Strategic Use of Methyl Perfluoroundecanoate as a Structural Analog Internal Standard for the Analysis of Long-Chain PFAS by LC-MS/MS
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals characterized by their exceptional stability, which has led to their widespread use and subsequent persistence in the environment as "forever chemicals."[1] The growing concern over their potential health impacts has necessitated the development of robust and accurate analytical methods for their quantification in various matrices, including water, soil, and biological tissues.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for PFAS analysis. However, the accuracy of LC-MS/MS quantification is susceptible to variations in sample preparation, instrument response, and matrix effects—where co-extractable compounds interfere with the ionization of target analytes.[2][3] To correct for these variables, analytical methods employ internal standards (IS). The most effective approach is isotope dilution, which uses isotopically labeled versions of each target analyte.[4] These labeled standards are considered ideal as they exhibit nearly identical physicochemical properties and chromatographic behavior to their native counterparts.[2]
However, the synthesis of isotopically labeled standards for every one of the thousands of known PFAS compounds is complex and costly, and they are not always commercially available.[2][5] This creates a critical analytical gap, particularly for emerging or less common long-chain PFAS. In such cases, the use of a structural analog internal standard—a closely related but non-native compound—provides a scientifically sound and cost-effective alternative.
This application note provides a comprehensive guide for researchers and analytical scientists on the use of Methyl perfluoroundecanoate as a structural analog internal standard for the quantification of long-chain perfluorocarboxylic acids (PFCAs), particularly its parent acid, perfluoroundecanoic acid (PFUnA). We will detail the scientific rationale, a complete experimental protocol, and the necessary quality control measures to ensure data integrity.
Scientific Principles: The Rationale for this compound
Core Attributes of an Effective Internal Standard
An ideal internal standard should:
-
Be chemically and structurally similar to the target analyte(s) to mimic their behavior during extraction, cleanup, and ionization.
-
Not be naturally present in the samples being analyzed.
-
Be chromatographically resolved from the target analytes or, if co-eluting, be distinguishable by its unique mass-to-charge ratio (m/z).
-
Exhibit similar ionization efficiency and response in the mass spectrometer.
This compound is uniquely suited to meet these criteria for long-chain PFAS analysis. As a methyl ester of PFUnA, it is highly unlikely to be found in environmental samples, thus preventing analytical bias. Its long C11 perfluorinated chain ensures that its behavior during sample preparation, especially solid-phase extraction (SPE), closely mimics that of other long-chain PFAS which are prone to losses through adsorption.[6]
Physicochemical Properties: A Comparative Analysis
The efficacy of a structural analog IS hinges on its physicochemical similarity to the target analyte. As shown in Table 1, the properties of this compound align well with its parent acid, PFUnA, particularly in terms of its hydrophobicity (logP) and molecular size, which govern its environmental partitioning and chromatographic retention.
Table 1: Physicochemical Properties of this compound vs. Perfluoroundecanoic Acid (PFUnA)
| Property | This compound | Perfluoroundecanoic Acid (PFUnA) | Justification for IS Suitability |
| Chemical Formula | C₁₂H₃F₂₁O₂ | C₁₁HF₂₁O₂ | Similar high degree of fluorination. |
| Molecular Weight | 578.12 g/mol [7] | 564.09 g/mol | High molecular weight, characteristic of long-chain PFAS. |
| logP (Octanol/Water) | 6.439 (Calculated)[7] | ~6.0-7.0 (Estimated) | High hydrophobicity ensures similar behavior in reversed-phase LC and SPE. |
| Structure | CF₃(CF₂)₉COOCH₃ | CF₃(CF₂)₉COOH | Identical perfluoroalkyl chain; differing functional group allows mass differentiation. |
Limitations and Critical Considerations
While a powerful tool, it is crucial to acknowledge that a structural analog is not a perfect substitute for an isotopically labeled standard.[5]
-
Differential Recovery: Minor differences in polarity between the ester (IS) and the carboxylate (analyte) may lead to slight variations in recovery during SPE.
-
Ionization Efficiency: The ionization efficiency of the methyl ester in the negative electrospray ionization (ESI) source may differ from that of the deprotonated carboxylic acid.
-
Chemical Stability: The stability of the methyl ester bond must be verified under the pH and temperature conditions of sample preparation to ensure it does not hydrolyze to its parent acid, which would artificially inflate the analyte signal.
Therefore, rigorous method validation, including stability checks and recovery assessments in representative matrices, is not just recommended but essential for generating trustworthy and defensible data.
Materials and Methods
Reagents and Standards
All materials must be demonstrated to be free of PFAS contamination. The use of polypropylene labware is mandatory, and any contact with glass or PTFE materials should be avoided where possible.[8][9]
-
Solvents: HPLC-grade or higher methanol, acetonitrile, and reagent water.
-
Reagents: Ammonium acetate, acetic acid, ammonium hydroxide.[10]
-
Standards:
-
This compound (Internal Standard)
-
Native PFAS calibration standards (e.g., PFUnA, PFDA, PFDoA)
-
-
SPE Cartridges: Weak Anion Exchange (WAX) or Styrene-Divinylbenzene (S-DVB) cartridges suitable for PFAS extraction.[11][12]
Preparation of Stock and Working Solutions
-
Internal Standard Primary Stock (10 µg/mL): Accurately weigh ~10 mg of neat this compound. Dissolve in 1000 mL of methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the primary stock 1:100 in methanol. This solution will be added to samples before extraction.
-
Calibration Standards: Prepare a series of calibration standards in methanol/water (e.g., 96:4 v/v) covering the desired concentration range (e.g., 0.5 to 200 ng/L).[8][13] Each calibration standard must be fortified with the this compound IS at a constant concentration (e.g., 40 ng/L).
Instrumentation and Analytical Conditions
Analysis should be performed on an LC-MS/MS system demonstrated to be free of PFAS background. The use of a PFAS delay column is highly recommended to chromatographically separate any system-related PFAS contamination from the analytes of interest.[13]
Table 2: Suggested LC-MS/MS Operating Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, <3 µm | Provides good retention and separation for long-chain PFAS. |
| Delay Column | C18 or similar | Offsets background PFAS contamination from the LC pump and solvents.[4] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water | Standard aqueous mobile phase for PFAS analysis. |
| Mobile Phase B | Methanol or Acetonitrile | Organic mobile phase for elution from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical scale LC-MS/MS. |
| Injection Volume | 2 - 10 µL | Balances sensitivity with potential matrix loading.[8] |
| MS Ionization | Heated Electrospray (HESI), Negative Mode | Standard ionization technique for PFAS, which readily form negative ions. |
| Scan Type | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantitative analysis.[11] |
Table 3: Example SRM (MRM) Transitions for Target Analytes and Internal Standard Note: These transitions must be empirically optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| PFUnA | 563 | 519 | 50 | -15 |
| PFDoA | 613 | 569 | 50 | -15 |
| This compound (IS) | 577 | 545 | 50 | -20 |
Experimental Protocol: Water Sample Analysis
This protocol is adapted from the principles of established methods like U.S. EPA 537.1 and ISO 25101.[8][12]
Workflow Diagram
Caption: Workflow for PFAS analysis using an internal standard.
Step-by-Step Protocol
-
Sample Collection: Collect a 250 mL water sample in a polypropylene bottle.[14]
-
Sample Fortification: Prior to extraction, add a precise volume (e.g., 100 µL) of the 100 ng/mL this compound spiking solution to the 250 mL sample. Mix thoroughly. This fortifies the sample to a concentration of 40 ng/L.
-
Solid Phase Extraction (SPE):
-
Condition: Condition the SPE cartridge (e.g., WAX) with methanol followed by reagent water as per the manufacturer's instructions.
-
Load: Pass the entire fortified water sample through the cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash: Wash the cartridge with a reagent water/methanol solution to remove interferences.
-
Elute: Elute the trapped PFAS and the internal standard from the cartridge using a small volume of basic methanol (e.g., methanol with 1% ammonium hydroxide).
-
-
Extract Concentration: Place the eluate in a concentration tube and evaporate to near dryness under a gentle stream of nitrogen in a heated water bath (~40-50°C).[8]
-
Reconstitution: Adjust the final extract volume to exactly 1.0 mL using the desired mobile phase composition (e.g., 96:4 methanol:water).[8] Vortex to mix.
-
Analysis: Transfer the final extract to a polypropylene autosampler vial and inject it into the LC-MS/MS system.
Data Analysis and Quality Control
Quantification
The concentration of each target analyte is determined using the internal standard technique, which relies on the ratio of the analyte peak area to the internal standard peak area.
The concentration is calculated based on the response factor (RF) derived from the calibration curve:
-
Response Factor (RF) = (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration)
-
Analyte Concentration in Sample = (Analyte Area / IS Area) * (IS Concentration / Average RF)
System Validation and Quality Control (QC)
To ensure the trustworthiness of the data, a robust QC system must be in place.
-
Internal Standard Stability: Before routine use, perform a stability study. Spike a blank water sample with the IS, process it through the entire sample preparation procedure, and analyze for the presence of the parent acid (PFUnA). The absence of a significant PFUnA signal confirms the stability of the ester.
-
Internal Standard Recovery: The recovery of this compound should be monitored in every sample. It is calculated by comparing its peak area in the sample to its peak area in a calibration standard. Recoveries should consistently fall within a pre-defined acceptance range, typically 70-130%.[10] Deviations outside this range may indicate a problem with the extraction for that specific sample.
-
Method Blanks: A laboratory reagent blank (LRB) must be processed with every batch of samples to ensure that no part of the analytical process introduces PFAS contamination.[13] All analyte concentrations in the LRB should be below the method detection limit.
-
Calibration: The calibration curve must demonstrate good linearity, with a coefficient of determination (R²) of ≥0.99.[15]
Conclusion
The accurate quantification of PFAS is paramount for environmental monitoring and regulatory compliance. While isotope dilution remains the preferred method, its application can be limited by the availability and cost of labeled standards. This compound serves as a reliable and cost-effective structural analog internal standard for the analysis of long-chain PFCAs by LC-MS/MS. Its physicochemical similarity to target analytes allows it to effectively correct for variations in sample preparation and instrument response. By implementing the detailed protocol and rigorous quality control measures outlined in this note, laboratories can expand their analytical capabilities and generate high-quality, defensible data for a wider range of PFAS compounds.
References
- Cambridge Isotope Laboratories. (n.d.). Method 537.1 Internal Standard Primary Dilution Standard (ISPDS)- Cambridge Isotope Laboratories, ES-5610-A.
- Agilent Technologies. (n.d.). US EPA Method 537.1 for PFAS in drinking water.
- BCP Instruments. (n.d.). EPA-537.1 Analytical Method.
- Cheméo. (n.d.). This compound - Chemical & Physical Properties.
- ALS Global. (2023). PFAS: Internal Standards, Surrogates and Isotope Dilution.
- Restek. (n.d.). Meet Requirements of EPA Method 537.1 PFAS Analysis with Contaminant-Free Workflow.
- Waters Corporation. (n.d.). Analysis of Legacy and Emerging Perfluorinated Alkyl Substances (PFAS) in Environmental Water Samples Using Solid Phase.
- U.S. EPA. (2020). Method 537.1: Rev 2.0: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
- Phenomenex. (n.d.). Perfluoroalkyl Substances (PFAS) Testing Guide.
- U.S. EPA. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Reviewing Analytical Methods Data for Environmental Samples.
- International Organization for Standardization. (2009). ISO 25101:2009 Water quality — Determination of perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA).
- ACS Environmental Science & Technology. (n.d.). Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System.
- ChemBK. (2024). METHYL PERFLUOROOCTANOATE - Physico-chemical Properties.
- ChemicalBook. (2025). Perfluoroundecanoic acid | 2058-94-8.
- ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances.
- ChemicalBook. (2025). METHYL PERFLUOROOCTANOATE | 376-27-2.
- National Center for Biotechnology Information. (n.d.). Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem.
- iTeh Standards. (2010). SIST-ISO-25101-2010.
- Minnesota Pollution Control Agency. (2024). Guidance for per- and polyfluoroalkyl substances: Analytical.
- Restek. (n.d.). Guide to PFAS Testing Methods.
- National Institutes of Health. (2020). Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry.
- Sigma-Aldrich. (n.d.). Analysis of PFAS in Water according to EPA 1633.
- ResearchGate. (2024). Rapid Determination of 12 Classes of Per- and Polyfluoroalkyl Substances in Water Samples from Environmental Forensic Cases.
- U.S. EPA. (2021). Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.
- ALS Global. (2023). EnviroMail 146 Australia - PFAS: Internal Standards, Surrogates and Isotope Dilution.
- Battelle. (2025). Top Challenges in PFAS Analysis (And How to Solve Them).
- AZoM. (2024). Best Practices for the Mitigation of Matrix-Induced Contamination.
- ResearchGate. (2025). The Atmospheric Background of Perfluorocarbon Compounds Used as Tracers.
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Application Notes and Protocols for the Use of Methyl Perfluoroundecanoate in Elucidating Protein-Ligand Interactions
Authored by: A Senior Application Scientist
Introduction: Leveraging the Unique Properties of Fluorine in Biochemical Assays
The study of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology. A profound understanding of how small molecules bind to their protein targets is essential for the rational design of new therapeutics. Among the diverse biophysical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights into the dynamics and energetics of these interactions at an atomic level.[1][2] In recent years, the use of fluorine-19 (¹⁹F) NMR has emerged as a particularly powerful tool.[3][4][5] The ¹⁹F nucleus possesses several advantageous properties for biomolecular studies: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it a highly sensitive NMR probe.[6][7] Crucially, fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra are free from endogenous background signals, allowing for the clear detection of fluorinated ligands or probes.[2][3]
This application note introduces Methyl perfluoroundecanoate (MPFU) as a novel tool for studying protein-ligand interactions, specifically within the framework of competitive binding assays monitored by ¹⁹F NMR. MPFU is a long-chain, highly fluorinated ester with the chemical formula C₁₂H₃F₂₁O₂.[8] Its perfluorinated tail provides a strong, sharp signal in the ¹⁹F NMR spectrum, making it an excellent reporter molecule. We will detail a protocol for its use as a "spy molecule" in a fragment-based screening campaign, a powerful method in modern drug discovery for identifying low-affinity binders that can be developed into potent leads.[3][9]
The Principle of Competitive ¹⁹F NMR with a Spy Molecule
In a competitive ¹⁹F NMR binding assay, a fluorinated "spy molecule" is introduced to a solution containing the protein target of interest. The spy molecule is chosen to have a moderate, non-covalent affinity for the protein. When the spy molecule binds to the protein, its local chemical environment changes, resulting in a perturbation of its ¹⁹F NMR signal. This can manifest as a change in chemical shift, line broadening, or a decrease in signal intensity.[6]
Once this baseline interaction is established, a library of non-fluorinated compounds (e.g., fragments) is introduced. If a compound from the library binds to the same site on the protein as the spy molecule, it will displace the spy molecule, causing its ¹⁹F NMR signal to revert towards that of its free, unbound state. By monitoring the ¹⁹F NMR signal of the spy molecule, one can rapidly and efficiently identify "hits" from the compound library that bind to the target protein.[3]
This compound, with its extended perfluoroalkyl chain, is an ideal candidate for a spy molecule. The multiple fluorine atoms on the chain give rise to a strong and easily detectable NMR signal. Furthermore, its amphiphilic character may promote non-specific, moderate-affinity binding to hydrophobic pockets on a protein's surface, making it a versatile probe for a wide range of protein targets.
Application Note 1: Fragment-Based Screening Using MPFU as a Spy Molecule
Objective:
To identify small molecule fragments that bind to a target protein by monitoring the displacement of this compound (MPFU) using one-dimensional ¹⁹F NMR spectroscopy.
Rationale for Experimental Design:
This protocol is designed as a high-throughput screen to rapidly identify binding fragments. By observing the ligand's ¹⁹F NMR signal, we can use relatively low concentrations of unlabeled protein.[10] The experiment is structured to first establish the binding of MPFU to the target protein and then to screen a library of fragments for their ability to compete with this binding.
Workflow Overview:
The overall experimental workflow is depicted in the diagram below.
Caption: Workflow for a competitive ¹⁹F NMR fragment screen using MPFU.
Detailed Experimental Protocol
Materials and Reagents:
-
Target Protein: Purified and buffer-exchanged into a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).
-
This compound (MPFU): High-purity grade. A 10 mM stock solution in deuterated DMSO (DMSO-d₆) should be prepared.
-
Fragment Library: A collection of small molecule fragments, typically dissolved in DMSO-d₆ to a stock concentration of 100 mM.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a fluorine-capable probe.
Step-by-Step Methodology:
Part 1: Assay Development and Control Spectra
-
Prepare the MPFU Reference Sample: In an NMR tube, add the appropriate volume of NMR buffer to a final volume of 500 µL. Add MPFU stock solution to a final concentration of 50 µM. This is the "MPFU alone" reference.
-
Acquire Reference Spectrum: Place the sample in the NMR spectrometer, tune and match the ¹⁹F channel, and acquire a one-dimensional ¹⁹F spectrum. Note the chemical shift and line shape of the MPFU signal.
-
Prepare the Protein-MPFU Sample: In a new NMR tube, prepare a 500 µL solution containing the target protein at a concentration of 10-20 µM and MPFU at 50 µM in the same NMR buffer.
-
Acquire Binding Spectrum: Acquire a 1D ¹⁹F spectrum of the protein-MPFU sample. A change in the MPFU signal (e.g., line broadening, chemical shift perturbation) compared to the reference spectrum indicates binding. If no change is observed, the protein concentration may need to be increased.
Part 2: Fragment Library Screening
-
Prepare Fragment Pools: Create pools of 5-10 fragments from your library.
-
Screen Fragment Pools: For each pool, prepare a new sample containing the target protein (10-20 µM), MPFU (50 µM), and the fragment pool (each fragment at a final concentration of 200-500 µM).
-
Acquire Screening Spectra: Acquire a 1D ¹⁹F spectrum for each sample.
-
Identify Hit Pools: Compare the ¹⁹F spectra from the screening samples to the protein-MPFU binding spectrum (from step 1.4). A spectrum where the MPFU signal has reverted towards its "free" state (sharper lines, original chemical shift) indicates that one or more fragments in that pool are competing with MPFU for binding to the protein.
Part 3: Hit Deconvolution
-
Test Individual Fragments: For each "hit pool" identified, prepare new samples, each containing the target protein, MPFU, and only one of the individual fragments from that pool at the same concentrations as in the initial screen.
-
Acquire Deconvolution Spectra: Acquire a 1D ¹⁹F spectrum for each individual fragment sample.
-
Confirm Hits: The samples that show a significant change in the MPFU signal identify the specific fragments that are binding to the target protein.
Data Presentation and Interpretation
The results of a successful fragment screen can be summarized in a table. The key metric is the change in the ¹⁹F signal of MPFU. This can be quantified by measuring the signal intensity or the line width.
| Fragment ID | Pool ID | Change in MPFU Signal Intensity (%) | Line Width (Hz) | Hit? |
| Control | N/A | 0 | 150 | N/A |
| Pool 1 | 1 | 5 | 145 | No |
| Pool 2 | 2 | 65 | 45 | Yes |
| Pool 3 | 3 | 8 | 140 | No |
| Frag2-A | 2 | 3 | 148 | No |
| Frag2-B | 2 | 72 | 40 | Yes |
| Frag2-C | 2 | 5 | 142 | No |
Table 1: Example data from a competitive ¹⁹F NMR fragment screen using MPFU as a spy molecule.
The principle of competitive displacement is illustrated below.
Sources
- 1. (19)F-modified proteins and (19)F-containing ligands as tools in solution NMR studies of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Validated Method for the Ultrasensitive Detection of Methyl perfluoroundecanoate (MPFUDA) in Environmental Matrices by LC-MS/MS
Abstract
This document provides a comprehensive guide to a robust and validated analytical method for the quantification of Methyl perfluoroundecanoate (MPFUDA), a member of the expansive class of per- and polyfluoroalkyl substances (PFAS). The protocols detailed herein are designed for researchers, environmental scientists, and drug development professionals, offering a step-by-step workflow from sample collection to instrumental analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind critical experimental choices is explained to ensure both technical accuracy and practical applicability. This method is aligned with the principles of established regulatory guidelines for PFAS analysis, such as those developed by the U.S. Environmental Protection Agency (EPA).[1][2][3]
Introduction: The Analytical Imperative for MPFUDA Detection
This compound (MPFUDA) is a synthetic organofluorine compound characterized by a fully fluorinated eleven-carbon chain attached to a methyl ester group.[4][5] Like other PFAS, the exceptional strength of the carbon-fluorine bond imparts high thermal and chemical stability.[6] These properties have led to their use in a multitude of industrial and consumer products, but also result in their extreme persistence in the environment, earning them the moniker "forever chemicals."[6] The accumulation of PFAS in ecosystems and biological systems is a growing public health concern, with studies linking exposure to a variety of adverse health outcomes.[6]
Accurate and sensitive detection of individual PFAS compounds like MPFUDA is critical for environmental monitoring, human exposure assessment, and understanding their fate and transport. The analytical challenge lies in the typically low concentrations (parts-per-trillion or ng/L) of these compounds in complex environmental matrices and the ubiquitous potential for background contamination during sampling and analysis.[6][7]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for PFAS analysis due to its high sensitivity and specificity, forming the core of regulatory methods like EPA Method 1633.[8][9][10] This application note details a complete workflow, including stringent sample handling protocols, efficient sample preparation through solid-phase extraction (SPE), and optimized LC-MS/MS conditions for the reliable quantification of MPFUDA.
Analytical Workflow Overview
The successful analysis of MPFUDA hinges on a meticulously executed workflow designed to minimize contamination and maximize analytical sensitivity. The process can be broken down into four key stages: Sample Collection and Preservation, Sample Preparation and Concentration, Instrumental Analysis, and Data Processing and Quality Control.
Sources
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- 10. lcms.cz [lcms.cz]
The Role of Methyl Perfluoroundecanoate in Advanced Materials Science: Application Notes and Protocols
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of methyl perfluoroundecanoate in materials science. With its unique chemical structure, this highly fluorinated ester offers significant potential in the development of advanced functional materials. This guide will delve into the fundamental principles behind its utility and provide detailed protocols for its application in creating superamphiphobic surfaces, specialty lubricants, and anti-biofouling coatings.
Introduction to this compound: A Molecule Defined by Fluorine
This compound, with the chemical formula C₁₂H₃F₂₁O₂, is a fully fluorinated long-chain ester.[1][2][3] Its structure is characterized by a long perfluoroalkyl chain (C₁₀F₂₁) attached to a methyl ester group. This high degree of fluorination is the cornerstone of its unique and valuable properties in materials science. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal, chemical, and oxidative stability.[4] Furthermore, the dense packing of highly electronegative fluorine atoms along the carbon backbone creates a molecule with extremely low surface energy.[4] It is this low surface energy that is the primary driver for the applications discussed herein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 203302-98-1 | [1][3][5] |
| Molecular Formula | C₁₂H₃F₂₁O₂ | [1][2][3] |
| Molecular Weight | 578.12 g/mol | [1][2][3] |
| Appearance | White semi-solid | [6] |
| Solubility | Insoluble in water | [6] |
The long perfluorinated tail is inherently both hydrophobic (water-repelling) and oleophobic (oil-repelling), a combined property known as amphiphobicity. This is because the fluorine atoms create a tightly packed, low-energy surface that minimizes intermolecular interactions with both polar (like water) and non-polar (like oils) liquids.[4] This leads to high contact angles and low roll-off angles for a wide range of liquids, forming the basis for self-cleaning and anti-contaminant surfaces.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound is crucial for researchers who may need to produce it in-house or require derivatives. The most common and straightforward method is the Fischer esterification of perfluoroundecanoic acid with methanol, catalyzed by a strong acid.[7][8][9][10]
Protocol: Fischer Esterification of Perfluoroundecanoic Acid
This protocol describes the synthesis of this compound from perfluoroundecanoic acid and methanol.
Materials:
-
Perfluoroundecanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve perfluoroundecanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly add the reaction mixture to a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Excess Methanol: Using an excess of methanol shifts the reaction equilibrium towards the formation of the ester, maximizing the product yield according to Le Châtelier's principle.[9]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][9]
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached faster.
Application in Superamphiphobic Surfaces
A key application of this compound is in the creation of superamphiphobic surfaces, which exhibit extreme repellency to both water and oils.[11] This is achieved by combining the low surface energy of the fluorinated molecule with a specific surface micro/nanostructure.
Principle of Superamphiphobicity
Superamphiphobicity arises from the Cassie-Baxter state, where a liquid droplet sits on top of a textured surface, trapping air in the crevices. This composite interface (solid-liquid-air) minimizes the contact area between the liquid and the solid, leading to very high contact angles (>150°) and low contact angle hysteresis. The long perfluoroalkyl chain of this compound is critical for creating the necessary low surface energy.
Caption: Workflow for fabricating a superamphiphobic surface.
Protocol: Fabrication of a Superamphiphobic Surface via Dip-Coating
This protocol outlines a general method for creating a superamphiphobic surface on a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Solution of this compound in a fluorinated solvent (e.g., 1-5 mM)
-
Anhydrous toluene
-
Ultrasonic bath
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the silicon wafers by sonicating in acetone and then isopropanol for 15 minutes each.
-
Rinse with deionized water and dry with a nitrogen stream.
-
Immerse the wafers in piranha solution for 30 minutes to create a hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry with a nitrogen stream.
-
-
Surface Roughening (Optional but Recommended):
-
To create a hierarchical surface, a roughening step such as chemical etching or deposition of silica nanoparticles can be performed prior to functionalization.
-
-
Dip-Coating:
-
Curing:
-
Anneal the coated wafers at 100-120°C for 1-2 hours to promote covalent bonding between the ester and the hydroxylated surface (if applicable, depending on the chosen functionalization chemistry) and to remove any residual solvent.
-
-
Characterization:
-
Measure the static and dynamic contact angles with water and various oils (e.g., hexadecane) to confirm superamphiphobicity.
-
Causality Behind Experimental Choices:
-
Piranha Etch: This creates a high density of hydroxyl (-OH) groups on the silicon surface, which can serve as anchor points for the coating.
-
Dip-Coating: This is a simple and scalable method to apply a uniform thin film. The withdrawal speed is a critical parameter for controlling film thickness.[12][13]
-
Annealing: The thermal treatment step helps to densify the coating and improve its adhesion to the substrate.
Application in High-Performance Lubricants
The exceptional chemical inertness, thermal stability, and low friction coefficient of perfluorinated compounds make them ideal for use in specialty lubricants, particularly in extreme environments where conventional hydrocarbon-based lubricants would fail.[14][15][16] this compound can be considered as a potential additive or base oil component in such formulations.
Principle of Perfluorinated Lubrication
Perfluoropolyether (PFPE) lubricants, a class to which this compound is related, function by forming a stable, low-shear-strength film between moving surfaces.[16] Their high thermal stability prevents breakdown at high temperatures, and their chemical inertness makes them resistant to degradation by corrosive chemicals.
Caption: Components of a high-performance specialty lubricant.
Protocol: Formulation of a Perfluorinated Grease (Conceptual)
This protocol provides a conceptual framework for incorporating a perfluoroalkyl ester like this compound into a grease formulation.
Materials:
-
Perfluoropolyether (PFPE) base oil
-
This compound
-
Polytetrafluoroethylene (PTFE) micropowder (thickener)
-
Extreme pressure (EP) additives (optional, e.g., sulfurized or phosphorylated compounds)[15][16][17][18][19]
-
High-shear mixer or three-roll mill
Procedure:
-
Blending: In a suitable vessel, blend the PFPE base oil and this compound in the desired ratio.
-
Thickener Addition: Gradually add the PTFE micropowder to the liquid blend while mixing at low speed.
-
Homogenization: Increase the mixing speed to high shear to disperse the thickener and form a homogenous grease structure. A three-roll mill can be used for final homogenization.
-
Additive Incorporation: If required, add the EP additives during the blending stage.
-
Deaeration: Deaerate the final grease under vacuum to remove any entrapped air.
Causality Behind Experimental Choices:
-
PFPE Base Oil: Provides the primary lubricating film with excellent thermal and chemical stability.[20]
-
This compound: Its long perfluoroalkyl chain can enhance the lubricity and thermal stability of the formulation.
-
PTFE Thickener: Creates the semi-solid grease structure and contributes to the low friction properties.
-
EP Additives: These are necessary for applications with high loads to prevent catastrophic wear by forming a sacrificial film on the metal surfaces.[15][16][17][18][19]
Application in Marine Anti-Biofouling Coatings
Biofouling, the accumulation of marine organisms on submerged surfaces, is a significant problem for the shipping industry and marine infrastructure. Low surface energy coatings based on fluoropolymers can reduce the adhesion strength of marine organisms, making them easier to remove by water flow.[21][22]
Principle of Fouling-Release Coatings
Fouling-release coatings do not kill marine organisms but rather create a non-stick surface to which they cannot firmly attach. The low surface energy provided by the perfluorinated chains of molecules like this compound is key to this mechanism.
Table 2: Contact Angle of Water on Various Surfaces
| Surface | Water Contact Angle (°) |
| Glass | ~30-40 |
| Polyethylene | ~94 |
| Polytetrafluoroethylene (PTFE) | ~110 |
| Superhydrophobic Surface | >150 |
Protocol: Preparation of a Fluorinated Polyurethane Coating
This protocol describes the synthesis of a fluorinated polyurethane that could be used as a base for an anti-biofouling coating, with this compound as a potential additive to further lower the surface energy.
Materials:
-
Polyol (e.g., polytetramethylene ether glycol)
-
Diisocyanate (e.g., isophorone diisocyanate)
-
Fluorinated diol (as a chain extender)
-
This compound (as an additive)
-
Dibutyltin dilaurate (catalyst)
-
Solvent (e.g., methyl ethyl ketone)
Procedure:
-
Pre-polymer Synthesis: React the polyol with an excess of the diisocyanate in the presence of the catalyst to form an isocyanate-terminated prepolymer.
-
Chain Extension: React the prepolymer with the fluorinated diol to incorporate fluorine into the polymer backbone.
-
Additive Blending: Blend the synthesized fluorinated polyurethane with this compound.
-
Coating Application: Apply the formulated coating to a substrate using spray or dip-coating methods.
-
Curing: Cure the coating according to the specific chemistry of the polyurethane system (e.g., moisture curing or thermal curing).
Causality Behind Experimental Choices:
-
Fluorinated Diol: Incorporating fluorinated segments into the polymer backbone lowers the overall surface energy of the coating.
-
This compound Additive: As a mobile species, it can migrate to the coating-air/water interface, further reducing the surface energy and enhancing the fouling-release properties.
Safety and Handling
Perfluorinated compounds should be handled with care. It is essential to consult the Safety Data Sheet (SDS) for this compound before use. General safety precautions include:
-
Working in a well-ventilated area or fume hood.
-
Wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
Conclusion
This compound, by virtue of its long, fully fluorinated alkyl chain, is a valuable molecule for the creation of advanced materials with low surface energy. Its application in superamphiphobic surfaces, high-performance lubricants, and anti-biofouling coatings offers significant advantages in terms of performance and durability. The protocols and principles outlined in this guide provide a foundation for researchers and scientists to explore and innovate with this versatile compound.
References
- Chen, H., Li, J., Hao, Z., et al. (2024). Facile fabrication of waterborne polyurethane coatings with good hydrophobicity and antifouling properties by leveraging fluorinated polysiloxane.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168-4169.
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Koehler Instrument Company. (n.d.). DEVELOPMENT OF ANTIWEAR AND EXTREME PRESSURE ADDITIVES FOR LUBRICANTS AND GREASES. Retrieved from [Link]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
- MDPI. (2022). The Fabrication of Oleophobic Coating and Its Application in Particulates Filtration.
- MDPI. (2021). Recent Progress in Preparation and Anti-Icing Applications of Superhydrophobic Coatings.
- MDPI. (2024). Forever Chemicals, Per-and Polyfluoroalkyl Substances (PFAS)
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Chemours. (n.d.). Krytox™ Perfluoropolyether (PFPE) Lubricants. Retrieved from [Link]
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Pfluon. (2024). 4 Steps of Fluoropolymer Coating Process. Retrieved from [Link]
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Tribology and Lubrication Technology. (2007). Special Report: Trends in extreme pressure additives. Retrieved from [Link]
- Glüge, J., Scheringer, M., Cousins, I. T., DeWitt, J. C., Goldenman, G., Herzke, D., ... & Wang, Z. (2020). An overview of the uses of per-and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345-2373.
- MDPI. (2024). Research Progress of Marine Anti-Fouling Coatings.
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ResearchGate. (n.d.). Self-Assembled Monolayers of Perfluoroalkyl Amideethanethiols, Fluoroalkylthiols, and Alkylthiols for the Prevention of Silver Tarnish. Retrieved from [Link]
- Wang, D., & Seeger, S. (2014). Superamphiphobic surfaces. Chemical Society Reviews, 43(8), 2784-2798.
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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International Atomic Energy Agency. (2015). Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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PubMed Central (PMC). (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
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Ametech. (n.d.). A Guide to Extreme Pressure Additives in Lubricants: How They Protect Metal Surfaces. Retrieved from [Link]
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Tri-iso. (n.d.). Lubricant Extreme Pressure (EP) Additives. Retrieved from [Link]
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University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Shanghai Minglan Chemical. (2022). What Is Extreme Pressure In Lubrication?. Retrieved from [Link]
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MDPI. (2024). Forever Chemicals, Per-and Polyfluoroalkyl Substances (PFAS), in Lubrication. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). High Perfluorooctanoic Acid Adsorption Performance of Sub-monolayer Fluoroalkylsilane on Silicon Wafers. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]
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ResearchGate. (n.d.). Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates. Retrieved from [Link]
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ResearchGate. (n.d.). Dip Coating. Retrieved from [Link]
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ResearchGate. (n.d.). Stages of the dip coating process: dipping of the substrate into the.... Retrieved from [Link]
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LCGC North America. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]
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National Library of Medicine. (2013). Variation in Concentration of Perfluorooctanoic Acid in Methanol Solutions During Storage. Retrieved from [Link]
- Google Patents. (n.d.). KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of Methyl Perfluoroundecanoate
Welcome to the technical support center for the synthesis of Methyl perfluoroundecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful and high-yield synthesis of this perfluorinated ester. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of perfluoroundecanoic acid with methanol.[1] It is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[2]
Q2: Why is an acid catalyst necessary for the Fischer-Speier esterification of perfluoroundecanoic acid?
A2: An acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid like p-toluenesulfonic acid (p-TsOH), is crucial for the Fischer-Speier esterification.[1][3] The catalyst protonates the carbonyl oxygen of the perfluoroundecanoic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol, thus initiating the esterification process.[2]
Q3: The Fischer-Speier esterification is a reversible reaction. How can I drive the equilibrium towards the formation of this compound to maximize the yield?
A3: Driving the equilibrium towards the product side is critical for achieving a high yield in Fischer-Speier esterification.[3] There are two primary strategies to achieve this, based on Le Chatelier's Principle:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one, can shift the equilibrium towards the products. In the synthesis of this compound, methanol is generally used in large excess, often serving as both the reactant and the solvent.[2][4]
-
Removal of Water: The continuous removal of water, a byproduct of the reaction, is a highly effective method to drive the equilibrium forward.[5] This is commonly achieved by using a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent like toluene.[6][7]
Q4: What are typical reaction conditions (temperature, time) for the synthesis of this compound?
A4: While specific conditions can vary, a general guideline for the Fischer-Speier esterification of long-chain carboxylic acids involves refluxing the reaction mixture. For the synthesis of this compound, this typically means heating the mixture of perfluoroundecanoic acid, excess methanol, and the acid catalyst to the boiling point of methanol (around 65 °C) and maintaining this temperature for several hours. Reaction times can range from 1 to 10 hours, and the progress of the reaction should be monitored using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][2]
Troubleshooting Guide
Low or No Yield of this compound
Problem: After performing the reaction and work-up, the yield of this compound is significantly lower than expected, or no product is obtained.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst | The acid catalyst is essential to protonate the carboxylic acid and initiate the reaction. An inadequate amount of catalyst will result in a very slow or stalled reaction. | Ensure the use of a catalytic amount of a strong acid like concentrated sulfuric acid (typically a few drops to 0.5 mL for a small to medium scale reaction) or p-toluenesulfonic acid.[2][8] |
| Equilibrium Not Shifted | As a reversible reaction, if the equilibrium is not actively shifted towards the products, the yield will be inherently limited. | 1. Increase Excess Methanol: Use a significant excess of methanol, which can also serve as the solvent. A 10-fold or greater molar excess is often effective.[4] 2. Remove Water: For reactions in a solvent other than methanol (e.g., toluene), employ a Dean-Stark apparatus to continuously remove the water formed during the reaction.[6][9] |
| Inadequate Reaction Time or Temperature | The esterification of sterically hindered or electron-deficient carboxylic acids can be slow. Insufficient heating or a short reaction time may not allow the reaction to reach completion. | Ensure the reaction is brought to a gentle reflux and maintained for an adequate duration. Monitor the reaction progress by TLC or GC until the starting material is consumed. Typical reaction times are in the range of 1-10 hours.[1] |
| Hydrolysis of the Product | During the work-up procedure, if the ester is exposed to aqueous acidic or basic conditions for an extended period, it can hydrolyze back to the carboxylic acid and alcohol, thus reducing the yield. | Perform the aqueous work-up efficiently and at a low temperature (e.g., using an ice bath). Promptly extract the ester into an organic solvent after neutralization. |
| Loss of Product During Work-up | This compound is a relatively volatile compound. Excessive heating during solvent removal can lead to product loss. Additionally, incomplete extraction can leave the product in the aqueous phase. | Use a rotary evaporator for solvent removal under reduced pressure and at a moderate temperature. Ensure thorough extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate.[2] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Perfluoroundecanoic Acid
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Perfluoroundecanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add perfluoroundecanoic acid.
-
Addition of Reagents: Add a large excess of anhydrous methanol to the flask. The methanol will act as both the reactant and the solvent. While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) to the mixture. Caution: The addition of strong acid is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle or an oil bath. The reflux temperature will be the boiling point of methanol (approximately 65 °C).
-
Reaction Monitoring: Allow the reaction to proceed at reflux for several hours (e.g., 2-6 hours). Monitor the progress of the reaction by TLC or GC to confirm the consumption of the starting carboxylic acid.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Repeat the extraction two to three times to ensure complete recovery of the ester.
-
Washing: Combine the organic extracts and wash successively with:
-
Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.
-
Saturated sodium chloride (brine) solution to remove any remaining water.
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter or decant the dried solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[2]
-
Purification (if necessary): The crude ester can be further purified by fractional distillation under reduced pressure or by column chromatography.
Visualizations
Logical Workflow for Optimizing this compound Synthesis
Caption: A logical workflow for troubleshooting and optimizing the synthesis yield of this compound.
References
- Fischer Esterification. (n.d.). Retrieved from a generic chemistry resource describing the reaction.
-
Routes of formation of esters with highest yield. (2015, August 13). Chemistry Stack Exchange. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from a specific procedure within the Organic Syntheses collection.
- Fischer Esterification Procedure. (n.d.).
-
Dean–Stark apparatus. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Dean-Stark apparatus. (n.d.). chemeurope.com. Retrieved from [Link]
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
-
Effect of catalyst loading on the rate of esterification reaction using... (n.d.). ResearchGate. Retrieved from [Link]
- WO/2025/061960 PROCESS FOR THE PURIFICATION OF PERFLUOROALKYL ACIDS. (2025, March 27). WIPO.
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June 2). PubMed Central. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Chemistry Steps. Retrieved from [Link]
-
USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D. (2015, January 12). YouTube. Retrieved from [Link]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]
-
Effect of reaction time on esterification process, condition: temperature, 30 °C... (n.d.). ResearchGate. Retrieved from [Link]
- Variation in concentration of perfluorooctanoic acid in methanol solutions during storage. (2025, August 10). ResearchGate.
-
(PDF) Effect of reaction conditions in the catalytic esterification of palm fatty acid distillate to produce fatty acid methyl ester. (n.d.). ResearchGate. Retrieved from [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]
- Octanoic acid, 7-oxo-, methyl ester. (n.d.). Organic Syntheses. Retrieved from a specific procedure within the Organic Syntheses collection.
- An Entirely New Methodology for Synthesizing Perfluorinated Compounds. Synthesis of Perfluoroalkanesulfonyl Fluorides from Non-Fluorinated Compounds. (2025, August 7). ResearchGate.
- Optimisation of Reaction Time and Methanol Consumption for Esterification of Palm Fatty Acids and its Kinetic Study. (n.d.).
- Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. (n.d.).
- High‐temperature esterification of fatty acids with methanol at ambient pressure. (2025, August 6). ResearchGate.
-
Toward the Replacement of Long-Chain Perfluoroalkyl Compounds: Perfluoropolyether-Based Low Surface Energy Grafted Nanocoatings. (2022, May 10). NSF Public Access Repository. Retrieved from [Link]
-
Balance between Catalyst Acidity and Hydrophilicity in Biofuel Production from Fatty Acid Esterification over Al-SBA-15. (2023, April 30). MDPI. Retrieved from [Link]
- US4521595A - Process for the purification of esters. (n.d.). Google Patents.
- Application Notes and Protocols: Step-by-Step Synthesis of Methyl 3-Fluorofuran-2-carboxylate. (2025). Benchchem.
-
This compound. (n.d.). Cheméo. Retrieved from [Link]
-
Process for the preparation of perfluoroalkylated alcohols and esters. (1986, May 21). Justia Patents. Retrieved from [Link]
- CH528471A - Process for the preparation of 2-hydroxy polyfluoroalkyl esters. (n.d.). Google Patents.
-
Optimization of a Key Step in the Synthesis of Benzocaine. (2025, April 26). Inspiration - Swiss Youth in Science. Retrieved from [Link]
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- 9. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
Technical Support Center: Methyl Perfluoroundecanoate (MPFU) Stock Solutions
Welcome to the Technical Support Center for Methyl perfluoroundecanoate (MPFU). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of MPFU in stock solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) rooted in scientific principles and practical laboratory experience to ensure the integrity and reliability of your experimental results.
Introduction: The Challenge of Stability
This compound (C₁₂H₃F₂₁O₂) is a perfluorinated compound valued for its unique chemical properties. However, like many esters, its stability in solution is not absolute. The ester functional group is susceptible to hydrolysis, and the overall stability can be influenced by a variety of factors including solvent choice, storage conditions, and exposure to light and heat. Ensuring the integrity of your MPFU stock solutions is paramount for accurate and reproducible experimental outcomes. This guide will walk you through the potential pitfalls and provide you with the knowledge to mitigate them effectively.
Frequently Asked Questions (FAQs)
Preparation of Stock Solutions
Q1: What is the recommended solvent for preparing this compound (MPFU) stock solutions?
A1: For general use, high-purity methanol is the recommended solvent for preparing MPFU stock solutions. Per- and polyfluoroalkyl substances (PFAS) generally show good stability in methanol.[1][2] However, it is crucial to use anhydrous methanol wherever possible. While MPFU is a methyl ester and thus less reactive in methanol than its corresponding carboxylic acid, the presence of water can lead to hydrolysis of the ester bond over time.
Q2: Are there any solvents I should avoid?
A2: Yes. Avoid polar aprotic solvents such as acetonitrile (ACN) , dimethyl sulfoxide (DMSO) , and acetone . Studies on other per- and polyfluoroalkyl ether acids (PFEAs) have shown that these solvents can induce degradation, such as decarboxylation, especially for compounds with a carboxylic acid functional group adjacent to a tertiary carbon.[3] While MPFU does not have this specific structure, it is best practice to avoid these solvents for long-term storage to minimize the risk of unforeseen reactions.
Q3: What grade of solvent should I use?
A3: Always use the highest purity solvent available, preferably LC-MS or HPLC grade. This minimizes the presence of contaminants, including water, acids, bases, or metal ions, which can catalyze degradation.
Storage and Handling
Q4: What type of container is best for storing MPFU stock solutions?
A4: Stock solutions of PFAS, including MPFU, should be stored in polypropylene (PP) or high-density polyethylene (HDPE) containers with polypropylene caps.[4][5] Glass containers should be avoided for long-term storage as PFAS can adsorb to glass surfaces, leading to a decrease in the effective concentration of your solution.[4]
Q5: I've heard that plastics can leach contaminants. Is this a concern?
A5: Yes, it is a valid concern. While polypropylene is the preferred material to prevent analyte adsorption, it is known that plasticizers and other additives can leach from the container into the solvent over time, especially with organic solvents like methanol.[6][7][8][9] These leached impurities can interfere with your analysis, particularly in sensitive applications like LC-MS. To mitigate this:
-
Use high-quality, certified PFAS-free polypropylene containers.
-
Prepare fresh stock solutions more frequently rather than storing them for extended periods.
-
If you must store solutions for a long time, consider conducting a solvent blank analysis where you store pure solvent in the same type of container for the same duration to identify any potential leachable peaks.
Q6: What is the optimal storage temperature for MPFU stock solutions?
A6: MPFU stock solutions should be stored in a refrigerator at 2-8°C .[10] For longer-term storage (several months), freezing at -20°C is recommended. Lower temperatures slow down potential degradation reactions, including hydrolysis.
Q7: Should I protect my MPFU stock solutions from light?
A7: Yes. While specific data on the photodegradation of MPFU is limited, many organic molecules are susceptible to degradation upon exposure to UV light. Photodegradation is a known degradation pathway for other PFAS.[11] It is a standard best practice to store stock solutions in amber vials or in the dark to prevent photolytic degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow to identify and resolve the problem.
Issue 1: Inconsistent or Unexpected Experimental Results
You observe variability in your assay results, or the potency of your compound appears to have decreased over time.
Potential Cause: Degradation of MPFU in your stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps & Explanations:
-
Verify Analytical Method: Before suspecting your stock solution, ensure your analytical method (e.g., LC-MS/MS) is performing consistently. Inject a freshly prepared standard multiple times to check for reproducibility. If there is significant variation, troubleshoot your instrument first.
-
Comparative Analysis: Prepare a new stock solution of MPFU from the neat material. Analyze this fresh solution and your older, suspect stock solution using your validated analytical method.
-
Identify Degradation Products: If the concentration of MPFU is lower in the aged stock, look for potential degradation products. The most likely degradation product of MPFU via hydrolysis is perfluoroundecanoic acid (PFUnDA) and methanol. You may also see the formation of methyl formate from the reaction of methanol with formic acid, a common mobile phase additive.[12][13]
Issue 2: Appearance of Ghost Peaks in Chromatograms
You notice extraneous peaks in your chromatograms when analyzing samples prepared from your MPFU stock solution.
Potential Causes:
-
Leaching of contaminants from storage containers.
-
Degradation of MPFU.
-
Solvent contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ghost peaks.
Detailed Steps & Explanations:
-
Solvent Blank Analysis: First, analyze the pure solvent from the same bottle used to prepare your stock solution. If the ghost peaks are present, the solvent is contaminated.
-
Storage Blank Analysis: If the solvent is clean, the peaks may be leachables from the storage container. To test this, store pure solvent in an identical container for a similar duration and under the same conditions as your stock solution. Analyze this "storage blank." The presence of the ghost peaks in the storage blank but not the original solvent strongly suggests leaching.[6][7][9]
-
Degradation Product Analysis: If the ghost peaks are not present in either blank, they are likely degradation products of MPFU. Refer to the troubleshooting steps in Issue 1 to confirm.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL MPFU Stock Solution in Methanol
-
Materials:
-
This compound (neat material)
-
LC-MS grade methanol, anhydrous
-
PFAS-free polypropylene (PP) volumetric flask (e.g., 10 mL)
-
PFAS-free PP storage vials, amber or wrapped in foil
-
Analytical balance
-
-
Procedure:
-
Allow the neat MPFU to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh approximately 10 mg of MPFU directly into the 10 mL PP volumetric flask. Record the exact weight.
-
Add a small amount of methanol to dissolve the MPFU.
-
Once dissolved, fill the flask to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer aliquots of the stock solution to amber PP vials for storage.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the vials at 2-8°C for short-term use or -20°C for long-term storage.
-
Protocol 2: Quality Control Check for MPFU Stock Solution Stability
-
Objective: To verify the concentration and purity of an MPFU stock solution over time.
-
Procedure:
-
Immediately after preparing a new stock solution (as per Protocol 1), perform an initial analysis using a validated LC-MS/MS method. This will be your "Time 0" data point.
-
Store the stock solution under the recommended conditions (e.g., 4°C in the dark).
-
At regular intervals (e.g., 1 week, 1 month, 3 months), re-analyze the stock solution using the same LC-MS/MS method.
-
Data Analysis:
-
Compare the peak area of MPFU at each time point to the Time 0 value. A significant decrease (>10%) may indicate degradation.
-
Monitor the chromatograms for the appearance of new peaks, particularly at the expected retention time for perfluoroundecanoic acid (PFUnDA).
-
-
Summary of Best Practices
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous methanol | Good stability for PFAS; minimizes water for potential hydrolysis.[1][2] |
| Containers | PFAS-free polypropylene (PP) or HDPE | Prevents adsorption of PFAS to glass surfaces.[4][5] |
| Storage Temp. | 2-8°C (short-term) or -20°C (long-term) | Slows down the rate of chemical degradation.[10] |
| Light | Store in amber vials or in the dark | Prevents potential photodegradation.[11] |
| pH | Avoid acidic or basic conditions | Extreme pH can catalyze ester hydrolysis.[14][15] |
| QC | Periodically re-analyze stock solutions | Verifies concentration and detects degradation over time. |
References
-
Best Practices for Optimizing PFAS Analysis. Shimadzu Scientific Instruments. [Link]
-
Storing of Extracts in Polypropylene Microcentrifuge Tubes Yields Contaminant Peak During Ultra-flow Liquid Chromatographic Analysis. PMC - NIH. [Link]
-
Variation in Concentration of Perfluorooctanoic Acid in Methanol Solutions During Storage. PubMed. [Link]
-
Variation in concentration of perfluorooctanoic acid in methanol solutions during storage. ResearchGate. [Link]
-
The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. Waters Corporation. [Link]
-
Quick detection of contaminants leaching from polypropylene centrifuge tubes with surface‐enhanced Raman spectroscopy and ultraviolet absorption spectroscopy. ResearchGate. [Link]
-
Toxic leaching from polypropylene plastics. ToxicsWatch, Journal of Earth, Science, Economy and Justice. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PMC - NIH. [Link]
-
Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-. EPA. [Link]
-
The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. Waters Corporation. [Link]
-
Quick detection of contaminants leaching from polypropylene centrifuge tubes with surfaceenhanced Raman spectroscopy and ultravi. University of Illinois. [Link]
-
Quick detection of contaminants leaching from polypropylene centrifuge tubes with surface‐enhanced Raman spectroscopy and ultraviolet absorption spectroscopy. Semantic Scholar. [Link]
-
Quantitative Extraction and Analysis of PFAS from Plastic Container Walls with Cut Coupons by LC/MSMS. EPA. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed. [Link]
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Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications. East China Normal University. [Link]
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Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
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Effect of pH on the stability of methacholine chloride in solution. PubMed. [Link]
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Technical Support Center: Improving Ionization Efficiency of Methyl Perfluoroundecanoate in Mass Spectrometry
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of methyl perfluoroundecanoate and other long-chain per- and polyfluoroalkyl substances (PFAS). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your ionization efficiency and obtain reliable, high-quality data.
Introduction: The Challenge of Analyzing this compound
This compound, a derivative of a long-chain perfluoroalkyl carboxylic acid (PFCA), presents a unique set of challenges in mass spectrometry.[1] Like other PFAS, its highly fluorinated, lipophobic, and hydrophobic nature significantly influences its behavior in the ion source.[2] While electrospray ionization (ESI) in negative ion mode is the most common approach for PFAS analysis, achieving optimal sensitivity and reproducibility for esterified forms like this compound requires careful method development and troubleshooting.[3][4][5]
This guide will walk you through the key principles and practical steps to overcome common hurdles, from low signal intensity to problematic adduct formation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal so low in negative ion ESI?
A: Several factors can contribute to low signal intensity. Firstly, while the perfluorinated chain is highly electronegative, the methyl ester group is not readily deprotonated. The primary ionization pathway in negative ESI for this compound is often adduct formation (e.g., with acetate or formate from the mobile phase) or in-source collision-induced dissociation (CID) to generate the carboxylate anion. Secondly, the high surface activity of PFAS means they compete for charge at the surface of the ESI droplet.[2][6] If your mobile phase or sample matrix contains other surface-active compounds, they can suppress the ionization of your analyte.[7][8]
Q2: Should I use positive or negative ion mode for this compound?
A: Negative ion mode is generally preferred for the analysis of most PFAS, including PFCAs and their derivatives.[9] This is because the electronegative fluorine atoms stabilize a negative charge. In negative mode, you are more likely to observe the deprotonated molecule [M-H]⁻ (if hydrolysis occurs in-source) or adducts like [M+CH₃COO]⁻. Positive ion mode is typically less sensitive and may result in complex adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can be difficult to fragment and quantify reproducibly.[10][11]
Q3: What are common adducts I should look for with this compound?
A: In negative ion mode, expect to see adducts with mobile phase modifiers. Common adducts include:
-
[M+HCOO]⁻ : Formate adduct, if formic acid is used.
-
[M+CH₃COO]⁻ : Acetate adduct, if acetic acid or ammonium acetate is used.
-
[M+Cl]⁻ : Chloride adduct, if chlorinated solvents or contaminants are present.
In some cases, you may also observe the deprotonated, hydrolyzed form, perfluoroundecanoate ([M-CH₃]⁻), which has lost the methyl group. This can occur through in-source fragmentation.[12]
Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) for this compound?
A: Yes, APCI can be a viable alternative, especially for less polar compounds that do not ionize well by ESI.[13][14] Negative ion APCI can generate molecular anions ([M]⁻•) or deprotonated molecules ([M-H]⁻) for certain PFAS.[13][15] It is particularly useful when dealing with complex matrices that cause significant ion suppression in ESI. However, APCI is a higher-energy ionization technique, which may lead to increased fragmentation.[14]
Troubleshooting Guide: From Low Signal to No Signal
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Scenario 1: Very Low or No Signal Intensity
A complete loss of signal often points to a fundamental issue with the LC-MS system or the method parameters.[16]
Initial Checks (The "Low-Hanging Fruit")
-
Verify Analyte Presence : Prepare a fresh, higher-concentration standard of this compound and perform a direct infusion into the mass spectrometer. This bypasses the LC system and confirms if the MS is capable of detecting the analyte.
-
Check for ESI Spray Stability : Visually inspect the ESI needle. An unstable or absent spray is a clear indicator of a problem.[16] This could be due to a clogged needle, insufficient gas flow, or incorrect voltage settings.
-
Confirm Mobile Phase Composition and Flow : Ensure the correct mobile phases are being delivered at the expected flow rate. An air bubble in the pump can cause a loss of prime and stop flow.[16]
Workflow for Diagnosing Low Signal
Caption: Troubleshooting workflow for low or no signal intensity.
Scenario 2: Poor Reproducibility and Inconsistent Signal
Fluctuating signal intensity can be caused by matrix effects, system contamination, or unstable chromatographic conditions.[8][17]
Addressing Matrix Effects
The unique properties of PFAS make them prone to competitive ionization, where co-eluting compounds suppress their signal.[2][5]
-
Improve Chromatographic Separation : Ensure that this compound is well-separated from other matrix components. Adjusting the gradient profile or using a different stationary phase can be effective.
-
Sample Dilution : A simple yet effective way to reduce matrix effects is to dilute the sample.
-
Use Isotope-Labeled Internal Standards : A stable isotope-labeled version of this compound is the best way to correct for matrix-induced signal suppression and ensure accurate quantification.
Protocol: Mobile Phase Optimization for Enhanced Ionization
The composition of the mobile phase is critical for efficient ionization.
Objective : To enhance the formation of desirable adducts and improve signal stability.
Materials :
-
HPLC-grade methanol and water
-
Ammonium acetate
-
This compound standard
Procedure :
-
Baseline Condition : Prepare a mobile phase of 95:5 methanol:water with 2 mM ammonium acetate.[18]
-
Varying Methanol Content : Prepare a series of mobile phases with varying methanol content (e.g., 80%, 90%, 95%) while keeping the ammonium acetate concentration constant.
-
Varying Ammonium Acetate Concentration : Using the optimal methanol concentration from the previous step, vary the concentration of ammonium acetate (e.g., 2 mM, 5 mM, 10 mM).
-
Analysis : Inject the this compound standard with each mobile phase composition and monitor the signal intensity of the [M+CH₃COO]⁻ adduct.
-
Evaluation : Compare the signal-to-noise ratio and peak shape for each condition to determine the optimal mobile phase.
| Mobile Phase Composition | Analyte | Observed Ion (m/z) | Relative Signal Intensity |
| 90% Methanol, 2mM NH₄OAc | This compound | [M+CH₃COO]⁻ | 1.0x |
| 95% Methanol, 2mM NH₄OAc | This compound | [M+CH₃COO]⁻ | 1.5x |
| 95% Methanol, 5mM NH₄OAc | This compound | [M+CH₃COO]⁻ | 2.2x |
Table 1: Example data for mobile phase optimization. Higher methanol content and a slightly increased concentration of ammonium acetate can improve the formation of the acetate adduct and enhance signal intensity.
Scenario 3: Excessive Fragmentation or Undesired Adducts
In-source fragmentation or the formation of non-ideal adducts (like sodium adducts) can complicate quantification and reduce the signal of the target ion.[12][19]
Minimizing In-Source Fragmentation
Excessive fragmentation can occur if the ion source conditions are too harsh.
-
Reduce Source Temperatures : High desolvation or ion transfer tube temperatures can cause thermal degradation of the analyte.[20]
-
Lower Cone/Fragmentor Voltage : These voltages control the energy of ions entering the mass spectrometer. Reducing them can minimize in-source CID.
Controlling Adduct Formation
The goal is to promote the formation of a single, consistent adduct for reliable quantification.
-
Use Volatile Buffers : Ammonium acetate or ammonium formate are preferred over non-volatile salts.
-
Add Competing Reagents : In positive ion mode, the addition of fluorinated alkanoic acids can help suppress unwanted sodium and potassium adducts by sequestering these metal ions.[11]
Workflow for Optimizing Ion Formation
Caption: Decision tree for optimizing ion formation and minimizing unwanted species.
Conclusion
Improving the ionization efficiency of this compound requires a systematic and logical approach to troubleshooting. By understanding the unique physicochemical properties of this compound and carefully optimizing both chromatographic and mass spectrometric parameters, researchers can achieve the sensitivity and reproducibility required for accurate analysis. This guide provides a framework for addressing the most common challenges, empowering you to develop robust and reliable methods for your research.
References
-
Title: Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: (PDF) Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface Source: ResearchGate URL: [Link]
-
Title: Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) - PMC Source: PubMed Central URL: [Link]
-
Title: Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC Source: National Institutes of Health URL: [Link]
-
Title: Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS Source: National Institutes of Health URL: [Link]
-
Title: Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface Source: IRIS URL: [Link]
-
Title: Quantitative determination of perfluorinated surfactants in water by LC-ESI-MS/MS Source: ResearchGate URL: [Link]
-
Title: Advances in Mass Spectrometry for the Analysis of Emerging Persistent Organic Pollutants Source: DiVA portal URL: [Link]
-
Title: Understanding the electrospray ionization response factors of per- and poly-fluoroalkyl substances (PFAS) | Request PDF Source: ResearchGate URL: [Link]
-
Title: An alternative ionization technique for LC-MS/MS analysis of perfluoroalkyl substances (PFAS) in environmental samples Source: LabRulez LCMS URL: [Link]
-
Title: Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry Source: PubMed URL: [Link]
-
Title: Atmospheric Pressure Chemical Ionization Source, APCI Source: Agilent URL: [Link]
-
Title: Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry Source: Semantic Scholar URL: [Link]
-
Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]
-
Title: Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Troubleshooting Loss of Signal: Where did my peaks go? Source: Biotage URL: [Link]
-
Title: Troubleshooting for LC-MS/MS | Request PDF Source: ResearchGate URL: [Link]
-
Title: Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry–Based Methods Source: Chromatography Online URL: [Link]
-
Title: Long-Chain Perfluoroalkyl Carboxylate (LCPFAC) Chemicals Source: US EPA URL: [Link]
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Technical Support Center: Overcoming Matrix Effects in Methyl Perfluoroundecanoate (Me-PFUnDA) Quantification
Welcome to the technical support center dedicated to the robust quantification of Methyl perfluoroundecanoate (Me-PFUnDA). This resource is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this long-chain per- and polyfluoroalkyl substance (PFAS). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating matrix effects in LC-MS/MS analysis.
Understanding the Challenge: The Nature of Matrix Effects
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects are a primary source of analytical variability and inaccuracy.[1] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2] This interference can either suppress or enhance the analyte signal, leading to erroneous quantification. For long-chain PFAS like Me-PFUnDA, which are often analyzed at trace levels in complex biological and environmental matrices, overcoming these effects is paramount for generating reliable data.[3]
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions and issues encountered during Me-PFUnDA analysis.
Q1: My Me-PFUnDA signal is significantly lower in my sample matrix compared to the solvent standard. What is the likely cause?
A1: This is a classic sign of ion suppression , a common matrix effect.[1] Co-eluting endogenous or exogenous compounds from your sample are likely interfering with the ionization of Me-PFUnDA in the MS source. This can be caused by a variety of substances, including salts, phospholipids, and other organic molecules.[4] To confirm this, you can perform a post-column infusion experiment.
Q2: How can I select an appropriate internal standard for Me-PFUnDA?
A2: The most effective way to compensate for matrix effects and variability in sample preparation is to use a stable isotope-labeled (SIL) internal standard that is a close structural analog to your analyte. For Me-PFUnDA, an ideal choice would be a ¹³C- or ¹⁸O-labeled Me-PFUnDA. If a direct analog is not available, a ¹³C-labeled perfluoroundecanoic acid (PFUnDA) could be a suitable alternative, as it will have very similar chromatographic behavior and ionization characteristics.[5][6] Using a non-isotopically labeled PFAS with a different chain length is not recommended due to potential differences in physicochemical properties.[7]
Q3: My recovery of the internal standard is poor. What should I investigate?
A3: Poor internal standard recovery can point to several issues:
-
Inefficient Extraction: Your sample preparation method may not be effectively extracting the long-chain Me-PFUnDA. Consider optimizing the extraction solvent, pH, and extraction time.
-
Matrix Effects on the IS: The internal standard itself can be subject to ion suppression.[7] Optimizing sample cleanup can help mitigate this.
-
Adsorption: Long-chain PFAS are known to adsorb to container surfaces, leading to losses.[8] Ensure you are using polypropylene containers and that any sample transfers are quantitative, potentially including a solvent rinse of the original container.[8]
Q4: What are the best sample preparation techniques to minimize matrix effects for Me-PFUnDA?
A4: A robust sample preparation is crucial for removing interfering matrix components.[9][10] For biological matrices like plasma or serum, techniques like protein precipitation followed by solid-phase extraction (SPE) are highly effective.[9][11] Weak anion exchange (WAX) SPE cartridges are often used for PFAS analysis.[6] For solid samples, techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be employed.[3]
Q5: Should I use a matrix-matched calibration curve?
A5: Yes, using a matrix-matched calibration curve is a highly recommended approach to compensate for matrix effects.[12] This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration standards experience the same level of ion suppression or enhancement as the analyte in your samples.
Troubleshooting Guide: A Deeper Dive into Overcoming Matrix Effects
This guide provides a systematic approach to identifying, understanding, and mitigating matrix effects in your Me-PFUnDA quantification workflow.
Step 1: Identifying and Characterizing Matrix Effects
Before you can solve the problem, you need to confirm its presence and nature.
-
Post-Column Infusion Experiment: This is a qualitative method to visualize regions of ion suppression or enhancement in your chromatogram.
-
Protocol:
-
Infuse a solution of Me-PFUnDA at a constant flow rate directly into the MS source, bypassing the analytical column.
-
Once a stable baseline signal is achieved, inject a blank, extracted sample matrix onto the column.
-
Monitor the Me-PFUnDA signal. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement at specific retention times.
-
-
-
Quantitative Assessment: Compare the peak area of Me-PFUnDA in a post-extraction spiked blank matrix sample to the peak area in a neat solvent standard at the same concentration.
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
-
Step 2: Optimizing Sample Preparation for Matrix Removal
A thorough cleanup is your first line of defense against matrix effects.
Workflow Diagram: Sample Preparation for Me-PFUnDA in Biological Fluids
Caption: A typical sample preparation workflow for Me-PFUnDA analysis.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation | Addition of an organic solvent (e.g., methanol, acetonitrile) to precipitate proteins.[11] | Simple, fast, and inexpensive. | Limited removal of other matrix components (e.g., phospholipids), may lead to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can be effective for removing polar interferences. | Can be labor-intensive, may form emulsions, and uses large volumes of organic solvents.[13] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[9] | Highly effective for matrix cleanup, can concentrate the analyte. | Requires method development, can be more time-consuming and costly. |
Recommended Protocol: SPE for Me-PFUnDA in Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the isotopically labeled internal standard solution. Add 200 µL of methanol, vortex to mix, and centrifuge to precipitate proteins.[11]
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 50:50 (v/v) water/methanol solution to remove neutral and basic interferences.
-
Elution: Elute the Me-PFUnDA and internal standard with 3 mL of 5% ammonium hydroxide in methanol.
-
Final Steps: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Step 3: Chromatographic Separation and MS Detection
Fine-tuning your LC-MS/MS method can further mitigate the impact of any remaining matrix components.
-
Chromatography:
-
Use a C18 or phenyl-hexyl analytical column to achieve good retention and separation of the long-chain Me-PFUnDA from early-eluting polar interferences.
-
Optimize the gradient elution to ensure that Me-PFUnDA does not co-elute with regions of significant ion suppression identified in your post-column infusion experiment.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, as PFAS respond well in this mode.[12]
-
Develop a Multiple Reaction Monitoring (MRM) method. For Me-PFUnDA, you would expect a precursor ion corresponding to the deprotonated molecule [M-H]⁻ or a fragment ion. The fragmentation of perfluorinated compounds can be complex, and it is crucial to optimize the collision energy to obtain stable and sensitive product ions.[14][15]
-
Logical Relationship: Mitigation Strategies
Caption: Key strategies to overcome matrix effects in Me-PFUnDA analysis.
Step 4: Method Validation
Once you have developed a robust method, it is essential to validate it to ensure it is fit for purpose. Follow guidelines from regulatory bodies such as the FDA or EMA. Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of agreement between the true value and the value found, and the closeness of agreement between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
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ResearchGate. (n.d.). Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques: A review focused on the sample preparation techniques. Retrieved January 4, 2026, from [Link]
-
National Institutes of Health (NIH). (2020, June 7). Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry. Retrieved January 4, 2026, from [Link]
-
Minnesota Pollution Control Agency. (2024, August 6). Guidance for per- and polyfluoroalkyl substances: Analytical. Retrieved January 4, 2026, from [Link]
-
Waters Corporation. (n.d.). Routine Determination of Per- and Polyfluorinated Alkyl Substances (PFAS) in Drinking Water by Direct Injection Using UPLC-MS/MS to Meet the EU Drinking Water Directive 2020/2184 Requirements. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Liquid chromatography/mass spectrometry analysis of perfluoroalkyl carboxylic acids and perfluorooctanesulfonate in bivalve shells: Extraction method optimization. Retrieved January 4, 2026, from [Link]
-
Agilent. (n.d.). Bioanalytical Sample Preparation. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Matrix Effect-Free Analytical Methods for Determination of Perfluorinated Carboxylic Acids in Environmental Matrixes. Retrieved January 4, 2026, from [Link]
-
PubMed. (2022, April 27). Extraction and Matrix Cleanup Method for Analyzing Novel Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances in Fruits and Vegetables. Retrieved January 4, 2026, from [Link]
-
SpringerLink. (2021, December 15). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Retrieved January 4, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS):Reviewing Analytical Methods Data for Environmental Samples. Retrieved January 4, 2026, from [Link]
-
LCGC International. (2017, December 1). A Look at Matrix Effects. Retrieved January 4, 2026, from [Link]
-
PubMed. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved January 4, 2026, from [Link]
-
PubMed. (2005, October 1). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Retrieved January 4, 2026, from [Link]
-
ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved January 4, 2026, from [Link]
-
OUCI. (n.d.). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per -. Retrieved January 4, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2023, July 25). Multi-Laboratory Validation Study of PFAS by Isotope Dilution LC-MS/MS Wastewater, Surface Water, and Groundwater. Retrieved January 4, 2026, from [Link]
-
Shimadzu. (n.d.). Quantitation of Extractable Per- and Polyfluorinated Alkyl Substances (PFAS) in Consumer Products on the Shimadzu Triple Quadrupole Mass Spectrometer LCMS-8060NX. Retrieved January 4, 2026, from [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved January 4, 2026, from [Link]
-
FMS, Inc. (n.d.). Optimize your Sample Preparation Workflow for PFAS Analysis. Retrieved January 4, 2026, from [Link]
-
Semantic Scholar. (n.d.). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved January 4, 2026, from [Link]
-
MACHEREY-NAGEL. (n.d.). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. Retrieved January 4, 2026, from [Link]
-
Wiley Online Library. (2010, November 8). mass spectrometric analysis of long-chain lipids. Retrieved January 4, 2026, from [Link]
-
National Institutes of Health (NIH). (2023, July 29). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Retrieved January 4, 2026, from [Link]
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Technical Support Center: Trace Analysis of Methyl perfluoroundecanoate (MePFUdA)
A Guide to Minimizing and Troubleshooting Contamination
Welcome to the technical support center for the trace analysis of Methyl perfluoroundecanoate (MePFUdA) and other per- and polyfluoroalkyl substances (PFAS). As a Senior Application Scientist, I understand that achieving accurate, reproducible results at the parts-per-trillion (ppt) level is a significant challenge.[1] The ubiquitous nature of PFAS in everyday materials means that the laboratory itself can be a primary source of contamination.[2][3]
This guide is structured to provide both proactive strategies and reactive troubleshooting solutions. It moves beyond simple instructions to explain the scientific rationale behind each recommendation, empowering you to create a robust, self-validating analytical workflow.
Frequently Asked Questions: Understanding the Sources of Contamination
This section addresses the fundamental challenges and common points of failure in MePFUdA analysis.
Q1: Why is the trace analysis of MePFUdA so uniquely susceptible to background contamination?
Trace analysis of MePFUdA is challenging due to two primary factors: the extremely low detection limits required by regulatory bodies (often in the low parts-per-trillion range) and the widespread presence of PFAS compounds in laboratory equipment and the environment.[1][2] PFAS have been used for decades in a vast array of consumer and industrial products, from non-stick coatings to water-repellent clothing and even laboratory supplies.[4][5] This ubiquity means that without rigorous controls, contamination can be introduced at virtually every stage of the analytical process, from sample collection to final measurement.[6]
Q2: What are the most common sources of PFAS contamination within the laboratory itself?
The laboratory environment is rife with potential contamination sources. Key areas of concern include:
-
Analytical Instrumentation: Many Liquid Chromatography (LC) systems contain components made of polytetrafluoroethylene (PTFE) or other fluoropolymers in tubing, fittings, pump seals, and degassers, which can leach PFAS into the solvent stream.[7][8]
-
Sample Preparation: Items used in Solid Phase Extraction (SPE), such as cartridges, filter paper, and collection vials, can be sources of contamination.[1] Even pipette tips and volumetric flasks can introduce interference if not properly vetted.[6]
-
Laboratory Environment: Airborne dust and particulates can contain PFAS.[2] Items like waterproof notebooks, certain markers, and even aluminum foil have been cited as potential, though sometimes debated, sources of contamination.[9][10]
-
Personnel: Analysts can inadvertently introduce contamination from personal care products (cosmetics, sunscreens), food packaging, and clothing with water-resistant coatings.[3][5][11]
Q3: I'm careful in the lab, but can my sample collection process introduce contamination before the sample even arrives?
Absolutely. Sample collection is a critical control point. Contamination can be introduced through:
-
Improper Containers: Using glass containers can lead to analyte loss due to adsorption, while some plastics may leach PFAS. High-density polyethylene (HDPE) or polypropylene containers are strongly recommended.[12][13] Lids should be unlined or lined with polyethylene, never PTFE.[5]
-
Field Conditions: Cross-contamination can occur from sampling equipment that hasn't been rigorously cleaned.[3] Field personnel must take precautions, such as wearing powder-free nitrile gloves and avoiding certain personal care products on sampling days.[5][11]
-
Field Blanks: The use of field reagent blanks is crucial to monitor for potential contamination introduced during the sample collection and transport process.[12]
Q4: My supplier claims a product is "PFAS-free." Is that a guarantee against contamination?
Not always. The term "PFAS-free" can be ambiguous and may not account for all potential fluorinated compounds or the ultra-trace levels relevant to your analysis.[2] It is a best practice to independently verify all materials that come into contact with your sample.[2] Run method blanks with any new lot of consumables (e.g., SPE cartridges, vials, solvents) to ensure they do not introduce background MePFUdA or other interfering compounds.[14]
Troubleshooting Guide: Proactive Contamination Control
The most effective way to deal with contamination is to prevent it from happening. This section provides detailed protocols and workflows.
Labware and Reagent Selection: Building a Clean Foundation
Your choice of materials is the first line of defense. The table below summarizes materials to use and those to avoid.
| Category | Recommended Materials | Materials to Strictly Avoid | Rationale |
| Sample Containers | High-Density Polyethylene (HDPE), Polypropylene[5][12] | Glass (potential for analyte loss), Low-Density Polyethylene (LDPE)[13][15] | HDPE and polypropylene are tested and shown to have minimal PFAS leaching. Glass can adsorb long-chain PFAS, leading to low recovery. |
| LC Tubing & Fittings | PEEK (Polyether Ether Ketone), Stainless Steel[6][7] | PTFE (Teflon®), ETFE, FEP[1][15] | Fluoropolymers like PTFE are a major source of background contamination and must be purged from the entire LC flow path. |
| Vials & Caps | Polypropylene vials with Polyethylene caps[8] | Vials with PTFE-lined septa[1] | PTFE-lined septa will directly contaminate the sample upon injection. |
| Gloves | Powder-free Nitrile Gloves[5] | Any gloves with powder or made of materials not verified to be PFAS-free. | Change gloves frequently, especially between handling standards and samples. |
| Lab Detergents | Low-phosphate, fluorosurfactant-free detergents (e.g., Liquinox®, Luminox®)[9][16] | Detergents with unknown formulations or those containing fluoro-surfactants.[16] | Standard lab detergents can contain PFAS as surfactants, leading to widespread contamination. |
This protocol is adapted from established environmental testing guidelines to ensure reusable labware is free of PFAS contamination.[9][16]
-
Initial Rinse: Rinse all equipment with warm tap water to remove gross particulate matter.[9]
-
Detergent Wash: Using a dedicated brush, scrub all surfaces thoroughly with a low-phosphate, PFAS-free laboratory detergent (e.g., Luminox®).[16]
-
Tap Water Rinse: Rinse the equipment three times with tap water to remove all detergent residue.[9]
-
Deionized Water Rinse: Follow the tap water rinse by rinsing three times with deionized (DI) water.[9]
-
Solvent Rinse: Finally, perform a triple rinse with high-purity methanol. Collect the rinsate for proper chemical waste disposal.[9]
-
Drying and Storage: Allow equipment to air-dry in a clean environment. Store inverted or covered with clean HDPE or polypropylene sheeting. Do not use aluminum foil , as it has been cited as a potential contamination source.[9]
Sample Collection and Handling
A contamination-free sample is the prerequisite for accurate data.
A visual guide to the critical steps in collecting a water sample for MePFUdA analysis.
Caption: Workflow for PFAS Sample Collection.
-
Preparation: Use only laboratory-supplied HDPE or polypropylene bottles with unlined screw-caps.[5] Ensure any preservatives, if required by the method (e.g., Trizma for EPA 537.1), are present.[5]
-
Personnel: Before sampling, wash hands thoroughly and don a fresh pair of powder-free nitrile gloves.[11]
-
Collection: Collect the sample directly into the container, being careful not to touch the inside of the cap or bottle. Do not overfill, as this can dilute the preservative.[5]
-
Quality Control: At each sampling site, prepare a Field Reagent Blank (FRB) by pouring PFAS-free reagent water into a sample bottle. This QC sample is critical for identifying contamination from collection, transport, or storage.[13]
-
Storage: Immediately place samples and the FRB in a cooler with ice for transport to the laboratory.[11]
Instrument Modification for Ultra-Trace Analysis
Standard LC-MS/MS systems are often not suitable for low-ppt PFAS analysis without modification.[1]
This diagram illustrates the critical placement of a delay column and the replacement of fluoropolymer tubing.
Caption: Comparison of Standard and PFAS-Modified LC-MS/MS Flow Paths.
Key Modifications:
-
Replace Fluoropolymers: Systematically replace all PTFE tubing in the flow path—especially within the autosampler and between the pump and injector—with PEEK or stainless steel tubing.[6][7] PerkinElmer and other vendors offer kits specifically for this purpose.[8]
-
Install a Delay Column: A delay column is a short chromatographic column installed between the solvent mixer/pump and the autosampler injector.[14] Its function is to trap any PFAS contamination originating from the mobile phase or the LC pump components. These trapped contaminants are then eluted later than the analytes of interest from the analytical column, effectively separating the system's background noise from the sample's true signal.[8]
Troubleshooting Guide: Identifying and Resolving Contamination
Even with the best preventative measures, contamination can occur. This flowchart provides a logical path to diagnose the issue.
A step-by-step guide to diagnosing the source of unexpected MePFUdA peaks.
Caption: Diagnostic Flowchart for MePFUdA Contamination.
Summary of QC Blanks for Contamination Monitoring
Consistent use of blanks is the only way to validate that your workflow is clean.
| QC Sample Type | Purpose | Typical Frequency | Potential Contamination Source Indicated |
| Method Blank | Assesses contamination from the entire analytical process within the lab (reagents, glassware, instruments).[14] | One per analytical batch. | Reagents, labware, SPE cartridges, instrument background.[3] |
| Field Reagent Blank (FRB) | Assesses contamination from the field environment, sample collection, handling, and shipping.[12][13] | One per sampling site or one per cooler. | Sampling environment, sample containers, personnel, shipping conditions. |
| Trip Blank | Assesses contamination during shipping and storage only.[3] | One per shipping cooler. | Contamination from container leaching or diffusion during transit. |
| Instrument Blank | Assesses instrument carryover between samples. | After high-concentration samples and periodically within a run. | Carryover from a previous injection, contaminated injection port/needle. |
By implementing these proactive controls and using a logical troubleshooting approach, you can significantly minimize the risk of contamination and generate reliable, high-quality data in your trace analysis of this compound.
References
- Equipment Prep & Cleaning Procedure for PFAS Sampling. [URL: https://static1.squarespace.com/static/5b0472394cde7a196252008a/t/5b5a285c575d1f56b3e73d31/1532635228835/Equipment+Prep+%26+Cleaning+Procedure+for+PFAS+Sampling.pdf]
- Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2019-10/documents/asbproc-206-r4_fec_decon_final_10-3-19.pdf]
- The ABCs of PFAS: Mobilizing Laboratories to Protect Communities. Association of Public Health Laboratories (APHL). [URL: https://www.aphl.
- PFAS Sample Preparation: A Definitive Guide. Organomation. [URL: https://www.organomation.
- Testing PFAS in the Lab: How to Avoid PFAS Cross-Contamination. Enthalpy Analytical. [URL: https://www.enthalpy.
- Validation of Effective Removal of PFAS from Glassware Sampling Train Used for Evaluation of Thermal Treatment of PFAS. Rochester Institute of Technology eCommons. [URL: https://ecommons.rit.edu/theses/11425/]
- Understanding PFAS Cleanup: Effective Strategies and Techniques. RJ Lee Group. [URL: https://rjleegroup.
- Sources of Exposure to PFAs. Suburban Testing Labs. [URL: https://www.suburbantestinglabs.com/pfas-how-are-people-exposed/]
- The challenge of investigating PFAS contamination: Current strategies and innovations. Environment Analyst. [URL: https://environment-analyst.
- Field Sampling Materials Unlikely Source of Contamination for Perfluoroalkyl and Polyfluoroalkyl Substances in Field Samples. Environmental Science & Technology Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.estlett.0c00444]
- PFAS Sampling: Guidance for Getting Accurate Test Results. Freese and Nichols. [URL: https://www.freese.
- A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater using liquid chromatography coupled to time-of-flight mass spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/225330554_A_validated_analytical_method_for_the_determination_of_perfluorinated_compounds_in_surface-_sea-_and_sewagewater_using_liquid_chromatography_coupled_to_time-of-flight_mass_spectrometry]
- Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results. Spectroscopy Europe. [URL: https://www.spectroscopyeurope.
- Best Practices for the Mitigation of Matrix-Induced Contamination. AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=24151]
- Overcoming PFAS Challenges - Minimizing Sources of Contamination. PerkinElmer YouTube. [URL: https://www.youtube.
- Sampling Precautions and Laboratory Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS). Interstate Technology and Regulatory Council (ITRC). [URL: https://pfas-1.itrcweb.org/fact-sheets-sampling-precautions-and-lab-analytical-methods/]
- Trace analysis of per- and polyfluorinated alkyl substances in various matrices-How do current methods perform?. ResearchGate. [URL: https://www.researchgate.
- Eliminating Background Contamination in PFAS Testing. Labcompare. [URL: https://www.labcompare.
- Requirements and Best Practices for the Collection and Analysis of Samples for the PFAS National Primary Drinking Water Regulation. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/system/files/documents/2024-04/pfas-npdwr-sampling-and-analysis-guidance.pdf]
- Practical Guide for PFAS Sampling. National Ground Water Association (NGWA). [URL: https://www.ngwa.org/docs/default-source/default-document-library/private-well-resources/pfas/practical-guide-for-pfas-sampling-fact-sheet.pdf]
- Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Accordance With EPA 1633 Part 2: Analysis of Aqueous Matrices. Waters Corporation. [URL: https://www.waters.
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- 16. epa.gov [epa.gov]
Technical Support Center: Optimizing Chromatographic Separation of Methyl Perfluoroundecanoate Isomers
Welcome to the technical support center for the chromatographic separation of Methyl perfluoroundecanoate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to equip you with the knowledge to overcome common separation challenges, rooted in scientific principles and field-proven experience.
The separation of per- and polyfluoroalkyl substance (PFAS) isomers, such as those of this compound, presents a significant analytical challenge due to the subtle structural differences between linear and branched forms.[1][2][3] These differences, however, can lead to distinct physicochemical properties, environmental fates, and toxicological profiles, making their accurate separation and quantification crucial.[1][2][3][4][5] This guide will walk you through common issues and their solutions in both liquid and gas chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate linear and branched isomers of this compound?
The primary challenge lies in their similar physicochemical properties. Linear and branched isomers have the same mass-to-charge ratio, making them indistinguishable by mass spectrometry alone without prior separation.[6] Their polarity and hydrophobicity can be very similar, leading to co-elution on standard chromatographic columns. Branched isomers are generally more polar and hydrophilic, which can influence their retention behavior.[2][3][4]
Q2: What is the best chromatographic technique for separating these isomers: LC or GC?
Both Liquid Chromatography (LC) and Gas Chromatography (GC) can be employed, each with its own set of advantages and challenges.
-
LC-MS/MS is the most common technique for PFAS analysis due to its high sensitivity and applicability to a wide range of compounds without derivatization.[7][8][9] However, achieving baseline separation of all isomers can be difficult.[10]
-
GC-MS often provides higher chromatographic resolution for isomers.[7][11][12] The main drawback is that this compound, like other perfluorinated acids and their esters, may require derivatization to improve volatility and thermal stability for GC analysis.[7][10]
The choice depends on your specific goals, available instrumentation, and the complexity of your sample matrix.
Q3: I see a broad, unresolved peak for my this compound isomers. What is the most likely cause?
This is a classic sign of poor selectivity. Your current chromatographic conditions (column chemistry, mobile/stationary phase, temperature) are not sufficient to differentiate between the isomers. The isomers are co-eluting, resulting in a single, broad peak. The following troubleshooting sections will guide you on how to improve this.
Q4: Can I use a standard C18 column for separating this compound isomers?
While C18 columns are the workhorses of reversed-phase chromatography, they may not provide sufficient selectivity for fluorinated isomers.[13] The separation of fluorinated compounds can be enhanced by using stationary phases with different interaction mechanisms.[13] Fluorinated phases, such as pentafluorophenyl (PFP) columns, often offer superior selectivity for PFAS isomers due to dipole-dipole, π-π, and charge transfer interactions.[14]
Troubleshooting Guide: Liquid Chromatography (LC) Methods
Problem 1: Poor Peak Resolution and Co-elution of Isomers
This is the most frequent challenge. The key is to enhance the selectivity of your separation system.
Step-by-Step Troubleshooting Protocol:
-
Column Selection:
-
Initial Step: If using a C18 column, consider switching to a Pentafluorophenyl (PFP) stationary phase .[14] These columns provide alternative selectivity mechanisms that are highly effective for separating halogenated compounds and positional isomers.[13][14]
-
Rationale: The electron-rich fluorine atoms on the PFP phase can interact differently with the linear and branched fluorinated chains of your analytes, leading to better separation.
-
-
Mobile Phase Optimization:
-
Organic Modifier: If you are using acetonitrile, try switching to methanol , or vice-versa. The choice of organic modifier can significantly alter selectivity. Some studies have shown improved separation of PFAS isomers with methanol-based mobile phases.
-
Additive: The addition of a volatile buffer like ammonium acetate (e.g., 20 mM) to the aqueous mobile phase can improve peak shape and chromatographic separation.[14]
-
Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting isomers. Decrease the rate of change of your organic mobile phase percentage over the elution window of your isomers.
-
-
Temperature Adjustment:
Data Presentation: Starting Conditions for LC Method Development
| Parameter | Starting Recommendation | Rationale |
| Column | Pentafluorophenyl (PFP), e.g., 100 x 2.1 mm, 1.9 µm | Enhanced selectivity for fluorinated compounds.[14] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water | Improves peak shape and separation.[14] |
| Mobile Phase B | Methanol | Can offer different selectivity compared to acetonitrile. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for 2.1 mm ID columns. |
| Column Temp. | 45 °C | Higher temperatures can improve efficiency.[15] |
| Injection Vol. | 5 - 10 µL | Standard volume, adjust based on concentration. |
| Gradient | Start with a shallow gradient, e.g., 20-80% B over 10 min | Allows for fine-tuning of isomer separation. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration accuracy.
Step-by-Step Troubleshooting Protocol:
-
Check for Column Overload:
-
Action: Dilute your sample 10-fold and re-inject. If peak shape improves, you are likely overloading the column.
-
Rationale: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.
-
-
Ensure Mobile Phase Compatibility:
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase conditions.
-
Rationale: Injecting in a stronger solvent can cause the analyte band to spread before it reaches the column, resulting in distorted peaks.
-
-
Address Potential Secondary Interactions:
-
Action: If not already using one, add a buffer like ammonium acetate to your mobile phase.
-
Rationale: Unwanted interactions between the analyte and the silica backbone of the stationary phase can cause peak tailing. A buffer can help to mask these active sites.
-
Experimental Workflow: Troubleshooting Poor Peak Resolution
Caption: A systematic workflow for improving the resolution of this compound isomers.
Troubleshooting Guide: Gas Chromatography (GC) Methods
While less common for this specific application due to the need for derivatization, GC can offer excellent resolving power.
Problem 1: No Peaks or Very Small Peaks Detected
This often points to issues with derivatization or analyte stability in the GC system.
Step-by-Step Troubleshooting Protocol:
-
Verify Derivatization:
-
Context: While this compound is an ester, its volatility might still be insufficient for robust GC analysis, or it may be prone to degradation. If you are starting with the corresponding carboxylic acid (perfluoroundecanoic acid), derivatization to the methyl ester is necessary.
-
Action: Confirm the efficiency of your derivatization reaction (e.g., using a technique like NMR on a concentrated standard). Ensure your derivatizing agent is fresh and the reaction conditions (temperature, time) are optimal.
-
-
Optimize Inlet Conditions:
-
Action: Use a lower inlet temperature initially (e.g., 200-220 °C) to prevent thermal degradation of the analyte.
-
Rationale: Highly fluorinated compounds can be thermally labile.
-
-
Check for Active Sites:
-
Action: Use a deactivated inlet liner and ensure your GC column is in good condition.
-
Rationale: Active sites in the GC pathway (e.g., exposed silica) can irreversibly adsorb analytes, leading to poor peak response.
-
Problem 2: Isomers Still Co-elute
Even with GC's high resolution, separating these isomers can be challenging.
Step-by-Step Troubleshooting Protocol:
-
Column Selection:
-
Action: Use a column with a stationary phase that offers high selectivity for positional isomers. Mid-polarity columns (e.g., those containing trifluoropropylphenyl polysiloxane) can be effective.
-
Rationale: The polarity and potential for specific interactions of these phases can help differentiate the branched and linear structures.
-
-
Oven Temperature Program:
-
Action: Employ a slow oven ramp rate (e.g., 2-5 °C/min) during the elution window of the isomers.
-
Rationale: A slower temperature increase provides more time for the isomers to interact with the stationary phase, improving the chances of separation.
-
Logical Relationship: Key Factors in GC Isomer Separation
Caption: Core requirements for successful GC separation of isomers.
Advanced Separation Techniques on the Horizon
For particularly challenging separations, researchers are exploring other techniques:
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is often faster than LC, making it a promising alternative for PFAS isomer analysis.[8]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size and shape. It can resolve isomers that are indistinguishable by mass spectrometry and co-elute chromatographically, offering an additional dimension of separation.[4][6][17]
This guide provides a starting point for optimizing your separation of this compound isomers. Remember that every analytical challenge is unique, and a systematic, stepwise approach to troubleshooting will yield the best results.
References
- Recent progress in the analysis of isomers and enantiomers of per- and polyfluoroalkyl substances in environmental and biological samples. Comprehensive Analytical Chemistry.
- The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes.
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Analysis of Perfluorooctanesulfonate Isomers and Other Perfluorinated Alkyl Acids in Serum by In-Port Arylation Gas Chromatography Negative Chemical Ionization–Mass Spectrometry. Environmental Science & Technology Letters.
- Recent developments in methods for analysis of perfluorinated persistent pollutants.
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach. Frontiers.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach. PMC - NIH.
- A Review of the Latest Separation Science Research in PFAS Analysis.
- GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA.
- Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). PMC - PubMed Central.
- Research Article Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar.
- Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature.
- Isomer Profiles of Perfluorochemicals in Matched Maternal, Cord, and House Dust Samples: Manufacturing Sources and Transplacental Transfer. PMC - NIH.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Branched and linear forms of PFAS – A means of a more comprehensive assessment of environmental impacts. Eurofins.
- Keeping Pace With PFAS Research.
- Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry. PubMed.
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- 2. Frontiers | Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach [frontiersin.org]
- 3. Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurofins.se [eurofins.se]
- 6. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recovery of Methyl Perfluoroundecanoate during Solid-Phase Extraction
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of Methyl perfluoroundecanoate (MeFUnDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical expertise with practical field insights to help you navigate the nuances of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MeFUnDA) and why is its recovery challenging?
This compound is the methyl ester of perfluoroundecanoic acid (PFUnDA). It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence.[1] The challenge in achieving high recovery of MeFUnDA during SPE stems from its unique physicochemical properties. As a long-chain perfluorinated compound, it is highly hydrophobic and lipophobic.[2] Furthermore, being an ester, it has different polarity and reactivity compared to the more commonly analyzed perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs).
Q2: Which SPE sorbent is most suitable for MeFUnDA extraction?
For PFAS analysis, weak anion exchange (WAX) and polymeric reversed-phase sorbents like polystyrene-divinylbenzene (PS-DVB) are commonly used.[3][4][5] WAX sorbents are effective for anionic PFAS, while PS-DVB is suitable for a broader range of PFAS, including both long and short-chain compounds.[3] Given that MeFUnDA is a neutral compound (not an anion), a reversed-phase mechanism would be the primary mode of retention. Therefore, a PS-DVB sorbent is a logical starting point. Some modern methods also utilize dual-phase cartridges combining WAX and a carbon-based sorbent for comprehensive PFAS analysis, which could also be effective for MeFUnDA by removing matrix interferences.[6][7]
Q3: What are the best elution solvents for recovering MeFUnDA from an SPE cartridge?
The choice of elution solvent is critical for achieving high recovery. For reversed-phase sorbents, methanol is a common and effective eluent.[8] For WAX cartridges, a common eluent is a mixture of methanol and ammonium hydroxide.[9][10][11] Since MeFUnDA is a neutral molecule retained by hydrophobic interactions, methanol alone should be sufficient for elution from a reversed-phase sorbent. If a WAX cartridge is used, the methanolic ammonium hydroxide will also be effective. It is crucial to ensure the elution solvent is strong enough to disrupt the hydrophobic interactions between MeFUnDA and the sorbent.
Q4: Can I use glass containers during my sample preparation?
It is generally advised to avoid glass containers for PFAS analysis, as some studies have shown that certain PFAS can adsorb to glass surfaces, leading to lower recovery.[12][13] Polypropylene or high-density polyethylene (HDPE) containers are recommended for sample collection and preparation.[14][15]
Q5: How can I prevent background contamination in my MeFUnDA analysis?
PFAS are ubiquitous in laboratory environments, and background contamination is a significant concern.[14] To minimize contamination, it is essential to use labware made of appropriate materials (polypropylene or HDPE), and to meticulously clean all equipment. Additionally, using a delay column in the liquid chromatography system can help separate any background PFAS contamination from the analytes of interest in the sample.[10]
Troubleshooting Guide: Low Recovery of MeFUnDA
Low recovery is a common issue in the analysis of long-chain PFAS. The following table outlines potential causes and solutions to enhance the recovery of MeFUnDA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of MeFUnDA | 1. Incomplete Elution: The elution solvent may not be strong enough to desorb the highly hydrophobic MeFUnDA from the SPE sorbent. | • Increase the volume of the elution solvent (e.g., methanol).• Try a stronger elution solvent. While methanol is standard, a small percentage of a less polar, water-miscible solvent might aid in desorption. However, compatibility with the final analytical method must be considered.• Ensure the elution solvent is fresh, especially if using methanolic ammonium hydroxide, as the ammonia concentration can decrease over time.[10] |
| 2. Analyte Breakthrough during Sample Loading: The sample loading flow rate may be too high, not allowing sufficient interaction time between MeFUnDA and the sorbent. | • Decrease the sample loading flow rate to approximately 5 mL/min.[16] | |
| 3. Adsorption to Labware: MeFUnDA may be adsorbing to the surfaces of sample containers, transfer lines, or filter membranes.[12][13] | • Use polypropylene or HDPE labware instead of glass.[14][15]• Pre-rinse all labware with the elution solvent.• Minimize the use of filtration. If necessary, use nylon syringe filters, and pre-condition them with the sample matrix.[17] | |
| 4. Matrix Effects: Co-extracted matrix components can interfere with the ionization of MeFUnDA in the mass spectrometer, leading to signal suppression.[14] | • Optimize the sample cleanup process. Consider using a dual-phase SPE cartridge with a carbon sorbent to remove interferences.[6][7]• Use isotope-labeled internal standards to compensate for matrix effects.[14] | |
| 5. Inappropriate SPE Sorbent: The chosen sorbent may not have the optimal retention characteristics for a neutral, long-chain ester like MeFUnDA. | • If using a WAX sorbent, consider switching to a polymeric reversed-phase sorbent like PS-DVB, which relies on hydrophobic interactions for retention.[3] | |
| 6. Sample pH: The pH of the sample can influence the retention of some PFAS on certain sorbents. | • While MeFUnDA is neutral, the sample pH can affect the charge of the sorbent material and co-existing matrix components. For reversed-phase SPE, a neutral pH is generally suitable. For WAX, the pH should be optimized according to the manufacturer's instructions, typically around 6.5-8.[8][10][17] | |
| 7. Sample Flow Issues: A viscous or particulate-laden sample can clog the SPE cartridge, leading to inconsistent flow and poor recovery.[18] | • Centrifuge or dilute samples with high viscosity or particulate matter before loading onto the SPE cartridge.[18] |
Visualizing the SPE Workflow
The following diagram illustrates a generalized workflow for the solid-phase extraction of PFAS, which can be adapted for MeFUnDA.
Caption: A generalized workflow for solid-phase extraction of MeFUnDA.
Optimized SPE Protocol for this compound
This protocol provides a step-by-step methodology for the solid-phase extraction of MeFUnDA from aqueous samples, based on established EPA methods for other PFAS and the chemical properties of MeFUnDA.[19][20][21]
Materials:
-
SPE Cartridge: Polystyrene-divinylbenzene (PS-DVB), 500 mg, 6 mL
-
Sample Containers: 250 mL polypropylene bottles
-
Reagents: Methanol (LC-MS grade), Reagent Water (PFAS-free), Ammonium Acetate
-
SPE Manifold
-
Nitrogen Evaporation System
Procedure:
-
Sample Preparation:
-
Collect the aqueous sample in a 250 mL polypropylene bottle.
-
If the sample contains residual chlorine, add ammonium acetate to sequester it.[22]
-
Spike the sample with an appropriate isotope-labeled internal standard for MeFUnDA.
-
Ensure the sample pH is between 6.5 and 7.5. Adjust if necessary with dilute formic acid or ammonium hydroxide.
-
-
SPE Cartridge Conditioning:
-
Place the PS-DVB cartridge on the SPE manifold.
-
Condition the cartridge by passing 15 mL of methanol through it.
-
Follow with 15 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 250 mL sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[16]
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any hydrophilic interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Place a clean polypropylene collection tube under the cartridge.
-
Rinse the original sample bottle with 5 mL of methanol and pass this through the cartridge into the collection tube.
-
Add another 5 mL of fresh methanol to the cartridge and collect it in the same tube.
-
-
Concentration and Reconstitution:
-
Evaporate the 10 mL eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for your LC-MS/MS analysis (e.g., 80:20 methanol/water).[22]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
References
-
EPA PFAS Drinking Water Laboratory Methods | US EPA. (2025). Retrieved from [Link]
-
PFAS Analytical Methods Development and Sampling Research | US EPA. (n.d.). Retrieved from [Link]
-
US EPA Method 1633 for PFAS in Waters, Soils and Biosolids | Agilent. (n.d.). Retrieved from [Link]
-
Standardized EPA Methods For PFAS Water Testing - The Lab Depot. (n.d.). Retrieved from [Link]
-
Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes. (2019). Chemosphere, 221, 869-876. Retrieved from [Link]
-
Comparison of Dual Sorbent Solid Phase Extraction for PFAS Applications. (n.d.). Retrieved from [Link]
-
Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances | LCGC International. (2020). Retrieved from [Link]
-
Retention performance of three widely used SPE sorbents for the extraction of perfluoroalkyl substances from seawater. (2018). Chemosphere, 193, 733-740. Retrieved from [Link]
-
Comparison of Dual Sorbent Solid Phase Extraction for PFAS Applications | Agilent. (2025). Retrieved from [Link]
-
Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes. (2019). ResearchGate. Retrieved from [Link]
-
Solid Phase Extraction Methods for PFAS in waters - Agilent. (n.d.). Retrieved from [Link]
-
EFFECT OF SOLVENT ON ELUTION OF PERFLUORINATED COMPOUNDS FROM WATER AND INDUSTRIAL WASTEWATER SAMPLES. (n.d.). Retrieved from [Link]
-
Recovery of Per- and Polyfluoroalkyl Substances After Solvent Evaporation. (2021). Environmental Toxicology and Chemistry, 40(10), 2736-2743. Retrieved from [Link]
-
Practical implications of perfluoroalkyl substances adsorption on bottle materials: Isotherms. (2021). Journal of Hazardous Materials, 403, 123631. Retrieved from [Link]
-
Analysis of per- and polyfluoroalkyl substances in aqueous samples by SPE and LC-MS/MS according to EPA Draft Method 1633 - macherey-nagel. (n.d.). Retrieved from [Link]
-
Determination of Per and Polyfluoroalkyl Substances in Drinking Water Using Agilent Bond Elut PFAS WAX SPE and LC/MS/MS. (n.d.). Retrieved from [Link]
-
Simplifying PFAS Analysis with Solid-Phase Extraction - Lab Manager. (2024). Retrieved from [Link]
-
Why Your Sample Won't Flow Through an SPE Cartridge | SPE Tip - YouTube. (2025). Retrieved from [Link]
-
PFAS Sample Preparation: A Definitive Guide - Organomation. (n.d.). Retrieved from [Link]
-
Solid Phase Extraction Methods for PFAS in waters - Agilent. (n.d.). Retrieved from [Link]
-
Adsorption of perfluorooctanoic acid on different mesoporous carbon materials - American Chemical Society - ACS Fall 2025. (n.d.). Retrieved from [Link]
-
Micro solid-phase extraction for the analysis of per- and polyfluoroalkyl substances in environmental waters. (2019). Journal of Chromatography A, 1604, 460495. Retrieved from [Link]
-
Analysis of PFAS and Ultra- Short Chain PFAS by LC-MS/MS with Solid Phase Extraction - The Analytical Scientist. (n.d.). Retrieved from [Link]
-
Review of Recent Computational Research on the Adsorption of PFASs with a Variety of Substrates - MDPI. (n.d.). Retrieved from [Link]
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Review: Extraction and purification methods for PFAS analysis in food – Proposal for Automatization | DSP-Systems. (n.d.). Retrieved from [Link]
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This compound - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]
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Water sample extraction for PFAS analysis using LCMS? - ResearchGate. (2019). Retrieved from [Link]
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Automated Solid Phase Extraction of PFAS from Aqueous Samples - Agilent. (2024). Retrieved from [Link]
-
This compound - the NIST WebBook. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Methyl Perfluoroundecanoate (MPFUDA) Using Certified Reference Materials
Introduction: The Analytical Imperative for Methyl Perfluoroundecanoate
This compound (MPFUDA) belongs to the expansive family of per- and polyfluoroalkyl substances (PFAS), a class of synthetic compounds under intense scrutiny for their persistence, bioaccumulation, and potential health risks. While much of the regulatory focus is on the parent perfluorinated carboxylic acids (PFCAs), such as perfluoroundecanoic acid (PFUnDA), the analysis of their esterified forms like MPFUDA is crucial for several reasons. MPFUDA can be an environmental degradant, a metabolic byproduct, or, critically, the derivatized form of PFUnDA used to enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2]
Accurate and reliable quantification is non-negotiable. Whether assessing environmental contamination, conducting toxicological studies, or ensuring consumer safety, the data generated must be defensible. This guide provides an in-depth comparison of analytical methodologies for MPFUDA, grounded in the fundamental principles of method validation and the indispensable role of Certified Reference Materials (CRMs). The core philosophy is that a properly validated method is a self-validating system, ensuring trustworthiness in every result.
The Analytical Landscape: GC-MS vs. LC-MS/MS for MPFUDA
The two workhorses of trace quantitative analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical objective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. While native PFCAs are not suitable for direct GC-MS analysis due to their polarity and low volatility, their methyl esters (like MPFUDA) are.[2] Derivatization of PFUnDA to MPFUDA is a common strategy to make it amenable to GC-MS.[1]
-
Causality: The methylation masks the polar carboxylic acid group, reducing its boiling point and improving its chromatographic behavior on standard non-polar GC columns.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for PFAS analysis.[3][4] It excels at analyzing polar, non-volatile, and thermally labile compounds directly in their native form. MPFUDA can also be analyzed directly by LC-MS/MS, often alongside its parent acid and other PFAS.
-
Causality: LC-MS/MS separates compounds in the liquid phase and uses highly selective mass filtering (Multiple Reaction Monitoring, MRM), providing exceptional sensitivity and specificity in complex matrices like wastewater, soil, and biological tissues.[5][6] This high specificity is crucial for differentiating between structurally similar PFAS compounds.
-
The Cornerstone of Trust: Certified Reference Materials (CRMs)
Method validation is impossible without a benchmark of unimpeachable truth. This is the role of the Certified Reference Material (CRM).
A CRM is not merely a high-purity standard. It is a material with one or more property values that are certified by a technically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[7] For MPFUDA analysis, using a CRM is the only way to establish the trueness (or lack of bias) of a measurement.
Why CRMs are Non-Negotiable:
-
Establishing Trueness: They provide the "known value" against which you measure the accuracy of your method.
-
Ensuring Comparability: Data generated in different labs, on different days, with different instruments can be reliably compared.
-
Regulatory Compliance: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) require methods to be validated, a process that inherently relies on well-characterized standards.[8][9][10]
Several vendors supply CRMs for a wide range of PFAS, including esterified forms, often as solutions in a certified concentration.[11][12][13][14]
A Comparative Guide to the Validation Protocol
Method validation demonstrates that an analytical method is suitable for its intended purpose.[7][15] The process involves a series of experiments that challenge the method's performance. Below, we compare how key validation parameters are assessed for our two candidate techniques, using a hypothetical MPFUDA CRM with a certified concentration of 100.0 ± 0.5 ng/mL.
The Validation Workflow
The following diagram illustrates the logical flow of a comprehensive method validation study.
Caption: Logical workflow for analytical method validation.
Key Validation Parameters: A Head-to-Head Comparison
| Validation Parameter | Significance (The "Why") | GC-MS Approach | LC-MS/MS Approach |
| Selectivity / Specificity | Ensures the signal detected is unambiguously from MPFUDA and not from matrix components or isomers. | Relies on chromatographic retention time and the mass-to-charge ratio (m/z) of characteristic fragment ions. Potential for co-elution with structurally similar compounds. | Superior selectivity due to tandem MS (MS/MS). A specific precursor ion is isolated and fragmented to produce unique product ions. This "MRM transition" is highly specific to the analyte.[5] |
| Linearity & Range | Defines the concentration range where the instrument response is directly proportional to the analyte concentration, ensuring accurate quantification. | A calibration curve is generated by analyzing standards at 5-7 concentration levels. The coefficient of determination (r²) should typically be ≥0.995. | Similar to GC-MS, a calibration curve is prepared. Due to higher sensitivity, the linear range often extends to lower concentrations (sub-ng/L levels).[3][6] |
| Accuracy (Trueness) | Measures the closeness of the experimental result to the certified value of the CRM. It quantifies systematic error or bias. | Analyze a Quality Control (QC) sample prepared from the CRM at low, medium, and high concentrations within the linear range. Recovery should be within an acceptable range (e.g., 80-120%). | The same principle applies. Isotope-labeled internal standards are often used to correct for matrix effects and variations in recovery, inherently improving accuracy on a per-sample basis.[6] |
| Precision | Measures the degree of scatter or random error in the results. Assessed as Repeatability (same day, analyst, instrument) and Intermediate Precision (different days, analysts). | Multiple preparations (n≥6) of the same QC sample are analyzed. The relative standard deviation (%RSD) should be below a predefined limit (e.g., <15%). | The same experimental design is used. The high stability of modern LC-MS/MS systems often leads to excellent precision with %RSD values well below 10%. |
| LOD & LOQ | The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from background noise. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.[15] | Determined by analyzing progressively more dilute standards until a signal-to-noise ratio (S/N) of ~3 for LOD and ~10 for LOQ is reached. | LC-MS/MS generally achieves significantly lower LODs and LOQs (ng/L or pg/mL range) compared to GC-MS for PFAS compounds due to superior ionization efficiency and lower background noise.[5] |
Hypothetical Data Summary
The following table summarizes plausible validation results for the two techniques, demonstrating the typical performance differences.
| Parameter | Acceptance Criteria | Hypothetical GC-MS Result | Hypothetical LC-MS/MS Result | Status |
| Linearity (r²) | ≥ 0.995 | 0.997 | 0.999 | PASS |
| Working Range | Application-dependent | 10 - 1000 ng/mL | 0.1 - 500 ng/mL | PASS |
| Accuracy (% Recovery) | 80 - 120% | 88 - 115% | 95 - 107% | PASS |
| Precision (% RSD) | < 15% | < 12% | < 7% | PASS |
| LOQ | Application-dependent | 5 ng/mL | 0.05 ng/mL | PASS |
In-Depth Protocol: Validating an LC-MS/MS Method for MPFUDA
This section provides a detailed, self-validating workflow for quantifying MPFUDA in a water matrix, incorporating a CRM and an isotopically labeled internal standard.
Experimental Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for MPFUDA analysis.
Step-by-Step Methodology
1. Preparation of Standards and QC Samples:
-
Causality: All quantitative measurements are relative to the calibration curve. Its accuracy is paramount.
-
Protocol:
-
Obtain a certified reference material (CRM) of MPFUDA (e.g., 100 µg/mL in Methanol).
-
Prepare a stock solution (e.g., 1 µg/mL) in methanol.
-
From the stock, create a series of calibration standards ranging from 0.1 ng/mL to 500 ng/mL.
-
From a second, independent CRM or a different lot, prepare Low, Medium, and High QC samples (e.g., 0.5, 50, and 400 ng/mL). This independent check is crucial for verifying the accuracy of your primary stock.
-
Obtain an isotopically labeled internal standard (IS), such as ¹³C-labeled MPFUDA, and prepare a working solution (e.g., 100 ng/mL).
-
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Causality: Environmental samples are complex. SPE is a cleanup and concentration step that removes interfering matrix components and isolates the analyte, improving sensitivity and instrument robustness.[5][16] Weak Anion Exchange (WAX) cartridges are effective for PFAS.[5]
-
Protocol:
-
Measure 250 mL of the water sample.
-
Spike with a known amount of the internal standard working solution. The IS undergoes the entire extraction process alongside the native analyte, allowing for precise correction of any analyte loss.
-
Condition a WAX SPE cartridge with methanol followed by reagent water.
-
Load the sample onto the cartridge at a steady flow rate.
-
Wash the cartridge with a mild buffer to remove hydrophilic interferences.
-
Elute the MPFUDA and the IS from the cartridge using basic methanol (e.g., methanol with ammonium hydroxide).
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).
-
3. LC-MS/MS Instrumental Analysis:
-
Causality: This step separates MPFUDA from other remaining compounds and detects it with high sensitivity and specificity.
-
Protocol:
-
LC System: Use a UHPLC system for fast, high-resolution separations.
-
Column: An Agilent InfinityLab Poroshell 120 EC-C18 column (or equivalent) is suitable for retaining the hydrophobic fluorinated chain.[5]
-
Mobile Phase: A gradient of (A) water with a buffer (e.g., ammonium acetate) and (B) methanol is common for PFAS analysis.[17]
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and negative electrospray ionization (ESI) mode.
-
MRM Transitions: Optimize at least two transitions for MPFUDA (one for quantification, one for confirmation) and one for the internal standard. For example, for PFUnDA (the parent acid), a transition might be m/z 563 → 519. The transition for MPFUDA would be different and must be determined empirically.
-
4. Data Analysis and Validation Assessment:
-
Protocol:
-
Inject the calibration standards to establish the linearity and range.
-
Analyze the QC samples (n=6 for each level) to determine accuracy (% recovery) and precision (%RSD).
-
Analyze fortified blank samples at decreasing concentrations to determine the LOQ (the lowest point with acceptable accuracy and precision).
-
For each real sample, the concentration is calculated from the calibration curve using the ratio of the native analyte peak area to the internal standard peak area.
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS can be validated for the analysis of this compound. However, the choice of method should be guided by the specific analytical need.
-
LC-MS/MS is the superior technique for direct, highly sensitive, and specific analysis of MPFUDA , especially in complex matrices. Its ability to achieve sub-ng/L detection limits and simultaneously analyze a wide range of other PFAS makes it the industry standard for environmental and biological monitoring.[3][4]
-
GC-MS is a viable alternative, particularly if the primary goal is to analyze the parent acid (PFUnDA) after derivatization. However, it generally has higher detection limits and is more susceptible to interferences compared to LC-MS/MS.
Regardless of the chosen technique, a rigorous validation protocol grounded in the use of Certified Reference Materials is not just a regulatory hurdle; it is the foundation of scientific integrity. It ensures that the data produced is accurate, reliable, and ultimately, trustworthy for making critical decisions in research, development, and public health.
References
- U.S. Environmental Protection Agency. (2024). Validation of EPA Method 1633 with Semi-Automated Solid Phase Extraction and LC/MS for Analysis of Per- and Polyfluoroalkyl Substances in Wastewater.
- AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
- Shimadzu Corporation. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples.
- SERDP & ESTCP. Development and Validation of EPA Method 1633 for PFAS.
- AOAC International. AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. PMC.
- Agilent Technologies. (2018). LC/MS/MS Determination of PFOS and PFOA in Water and Soil Matrices.
- Shimadzu Scientific Instruments. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. SlideShare.
- AOAC International. (2012). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces.
- Loos, R., et al. Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. PMC - NIH.
- AOAC International. (2011). AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures.
- Naile, J. E., et al. (2016). GC-NCI-MS detection parameters for methyl esters of PFCAs, including.... ResearchGate.
- PerkinElmer. (2024). Validating the EPA Method 1633 for Aqueous Samples. AZoM.
- Shimadzu Corporation. PFAS Analysis: Application Notebook.
- U.S. Environmental Protection Agency. (2025). EPA PFAS Drinking Water Laboratory Methods.
- National Association of Testing Authorities, Australia. Guidelines for the validation and verification of quantitative and qualitative test methods.
- Irish National Accreditation Board. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
- U.S. Environmental Protection Agency. (2021). Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.
- IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry.
- Phenomenex. PFAS Certified Reference Materials.
- ESSLAB. PFAS Reference Materials.
- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
- AccuStandard. EPA Method 1633 Reference Standard.
- ZeptoMetrix. PFAS Certified Reference Material.
- NIST. This compound. NIST Chemistry WebBook.
- U.S. Environmental Protection Agency. CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS).
- Restek. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
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A Comparative Analysis of Surfactant Properties: Methyl Perfluoroundecanoate vs. PFOS
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance surfactants, fluorinated compounds have long held a prominent position due to their exceptional ability to reduce surface tension and their inherent stability. Among these, Perfluorooctanesulfonate (PFOS) has been a benchmark for decades. However, mounting concerns over its environmental persistence and toxicity have necessitated a shift towards potentially safer alternatives. This guide provides a detailed comparative analysis of the surfactant properties of Methyl perfluoroundecanoate, a fluorinated ester, and the well-characterized PFOS.
This document moves beyond a simple listing of properties, delving into the structural nuances that govern their function as surface-active agents. We will explore the fundamental principles behind key surfactant performance metrics and provide detailed experimental protocols for their measurement, empowering researchers to conduct their own comparative assessments.
Molecular Architecture: The Foundation of Surfactant Efficacy
The performance of a surfactant is intrinsically linked to its molecular structure, which typically consists of a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail.
Perfluorooctanesulfonate (PFOS): PFOS possesses a fully fluorinated octyl chain (C8F17) as its hydrophobic tail, attached to a highly polar sulfonate head group (-SO3-). The extreme electronegativity of the fluorine atoms creates a strong dipole, rendering the fluorocarbon tail both hydrophobic and lipophobic (oil-repelling). The sulfonate head group ensures strong interaction with water molecules.
This compound: This compound features a longer, fully fluorinated undecyl chain (C11F21) as its hydrophobic tail. The head group is a methyl ester (-COOCH3). While the ester group provides hydrophilicity, it is generally considered less polar than the sulfonate group of PFOS.
Core Surfactant Properties: A Head-to-Head Comparison
| Property | Perfluorooctanesulfonate (PFOS) | This compound (Expected) |
| Chemical Structure | C8F17SO3- | C10F21COOCH3 |
| Critical Micelle Concentration (CMC) | ~8 mM | Expected to be lower than PFOS due to the longer fluorocarbon tail. |
| Surface Tension Reduction | Can reduce the surface tension of water to ~15-20 mN/m.[1] | Expected to exhibit significant surface tension reduction, potentially to a similar or even lower level than PFOS due to the longer fluorinated chain. |
| Foaming Ability | Excellent foaming agent, producing stable foams. | Expected to have good foaming properties, though the stability may differ from PFOS-based foams.[2] |
| Biodegradability | Extremely persistent in the environment and not readily biodegradable.[3] | Expected to have limited biodegradability, though the ester linkage may be more susceptible to hydrolysis under certain conditions compared to the carbon-sulfur bond in PFOS.[3][4] |
| Environmental & Health Concerns | Bioaccumulative, toxic, and a persistent organic pollutant.[5][6][7][8][9] | Data is limited, but long-chain perfluorinated compounds are generally a concern. The ester group may offer a potential, albeit slow, degradation pathway. |
Experimental Protocols for Surfactant Characterization
To facilitate a rigorous comparison, this section details the standard experimental methodologies for determining key surfactant properties.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles. This is typically determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.
Methodology: Wilhelmy Plate Method
The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of a liquid.[10][11][12][13]
Experimental Workflow:
Caption: Workflow for determining CMC and surface tension using the Wilhelmy plate method.
Causality Behind Experimental Choices:
-
Platinum Plate: Platinum is used due to its high surface energy, which promotes complete wetting (a contact angle, θ, of 0°), simplifying the Wilhelmy equation as cos(0) = 1.[11] Its chemical inertness also prevents reactions with the surfactant.
-
Roughened Surface: A roughened plate surface helps to pin the meniscus, ensuring a constant contact angle and improving measurement reproducibility.
-
Logarithmic Concentration Plot: Plotting against the logarithm of concentration allows for a clearer visualization of the sharp change in surface tension that occurs around the CMC.
Alternative Methodology: Du Noüy Ring Method
The Du Noüy ring method is another common technique for measuring surface and interfacial tension.[10][14][15][16][17] It involves measuring the force required to detach a platinum-iridium ring from the liquid surface.
Evaluation of Foaming Properties
The ability of a surfactant to generate and stabilize foam is a critical performance parameter in many applications.
Methodology: Ross-Miles Foam Test
This method provides a standardized way to measure the initial foam height and its stability over time.
Experimental Workflow:
Caption: Workflow for the Ross-Miles foam test.
Causality Behind Experimental Choices:
-
Fixed Height and Volume: Standardizing the drop height and volume of the solution ensures that the energy input for foam generation is consistent across different experiments, allowing for a fair comparison of the foaming ability of different surfactants.
-
Thermostatted Cylinder: Temperature can significantly affect foam properties. Maintaining a constant temperature ensures that the results are not influenced by temperature fluctuations.
-
Time-Based Measurements: Tracking the decay of foam height over time provides a quantitative measure of foam stability.
Environmental and Health Considerations: A Critical Perspective
The exceptional stability of the carbon-fluorine bond, which imparts desirable properties to fluorinated surfactants, is also the source of their major drawback: persistence in the environment.[5][6]
PFOS: Classified as a persistent organic pollutant (POP) under the Stockholm Convention, PFOS is known to bioaccumulate in wildlife and humans.[18] Studies have linked PFOS exposure to various adverse health effects, including developmental and reproductive toxicity.[5][7][8]
This compound: As a long-chain perfluorinated compound, this compound is expected to be persistent. While the ester functional group is generally more susceptible to biological or chemical degradation than the sulfonate group of PFOS, the high degree of fluorination is likely to hinder this process significantly.[3][4] Further research is imperative to fully understand the environmental fate and toxicological profile of this and other PFOS alternatives.
Conclusion and Future Outlook
This guide has provided a comparative framework for understanding the surfactant properties of this compound and PFOS. While PFOS has well-documented, high-performance surfactant characteristics, its environmental and health risks are significant and have led to restrictions on its use.[18][19]
This compound, with its long fluorinated chain, is structurally poised to be a highly effective surfactant. However, the conspicuous absence of publicly available experimental data on its performance metrics, such as CMC and surface tension reduction, is a critical knowledge gap. The scientific community is encouraged to undertake and publish research on the surfactant properties and environmental impact of potential PFOS alternatives like this compound. Such data is essential for making informed decisions in the development of safer and more sustainable high-performance materials.
Researchers and drug development professionals are urged to utilize the detailed experimental protocols provided herein to conduct their own evaluations and contribute to a more comprehensive understanding of these important compounds.
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A Comparative Toxicological Guide: Methyl Perfluoroundecanoate vs. Other Key PFAS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Expanding Universe of PFAS and the Imperative for Comparative Toxicology
Per- and Polyfluoroalkyl Substances (PFAS) represent a large class of synthetic chemicals utilized since the 1940s for their unique resistance to heat, water, and oil.[1][2] Their chemical stability, conferred by the strength of the carbon-fluorine bond, also underlies their extreme persistence in the environment, leading to the moniker "forever chemicals."[3] The most studied PFAS, PFOA and PFOS, have been linked to a range of adverse health effects in both animal and human studies, including hepatotoxicity, immunotoxicity, developmental toxicity, and carcinogenicity.[2][4][5]
As regulatory actions have phased out these "legacy" long-chain PFAS, a multitude of next-generation PFAS have been introduced, often with limited toxicological data.[6][7] Methyl perfluoroundecanoate (MPFU) is one such compound, a long-chain perfluoroalkyl acid (PFAA) ester. Understanding its toxicological profile is critical, yet direct studies are scarce. This guide, therefore, employs a scientifically-grounded "read-across" approach, leveraging data from structurally similar compounds to forecast the toxicological behavior of MPFU. This comparative framework is essential for proactive risk assessment and informs the strategic design of toxicological studies for novel PFAS.
Toxicological Profile of this compound (MPFU): A Read-Across Approach
Metabolic Activation to Perfluoroundecanoic Acid (PFUnDA)
It is a well-established toxicological principle that ester-containing compounds can be hydrolyzed by esterase enzymes present in the liver and other tissues to their corresponding carboxylic acid and alcohol. Therefore, it is anticipated that MPFU will be rapidly metabolized in vivo to PFUnDA and methanol. The primary driver of MPFU's systemic toxicity is expected to be the resulting PFUnDA.
Caption: Metabolic activation of MPFU to its active toxicant, PFUnDA.
The Toxicity of Long-Chain Perfluoroalkyl Carboxylic Acids (PFCAs)
PFUnDA is a long-chain PFCA with an 11-carbon backbone. A substantial body of evidence indicates that the toxic potency of PFCAs generally increases with the length of their fluorinated carbon chain.[6][8][9] Long-chain PFCAs (typically defined as having 8 or more carbons) are associated with greater bioaccumulation and a range of toxicities.[7][8][10]
Key toxicological effects associated with long-chain PFCAs like PFUnDA include:
-
Hepatotoxicity: Liver enlargement is a consistent finding in animal studies with long-chain PFCAs.[4]
-
Developmental and Reproductive Toxicity: These compounds can adversely affect developmental milestones and reproductive health.[8]
-
Immunotoxicity: The immune system is a known target, with effects on antibody production and immune cell function.[11][12]
-
Endocrine Disruption: Long-chain PFAS can interfere with natural hormone systems, particularly thyroid hormones.[12]
The primary mechanism of action for many of the effects of PFCAs is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a key role in lipid metabolism and homeostasis.[9][13][14]
Comparative Toxicological Analysis: MPFU (via PFUnDA) vs. PFOA and PFOS
This section compares the anticipated toxicological profile of MPFU (based on PFUnDA) with the well-documented profiles of PFOA and PFOS.
Physicochemical Properties
The physicochemical properties of a PFAS molecule, particularly its chain length and functional group, are key determinants of its toxicokinetics and toxicodynamics.
| Property | This compound (MPFU) | Perfluoroundecanoic Acid (PFUnDA) | Perfluorooctanoic Acid (PFOA) | Perfluorooctane Sulfonate (PFOS) |
| Chemical Formula | C₁₂H₃F₂₁O₂ | C₁₁HF₂₁O₂ | C₈HF₁₅O₂ | C₈HF₁₇O₃S |
| Molecular Weight | 578.1 g/mol | 564.1 g/mol | 414.1 g/mol | 500.1 g/mol |
| Chain Length | 11 Carbons (acid moiety) | 11 Carbons | 8 Carbons | 8 Carbons |
| Functional Group | Carboxylic Acid Methyl Ester | Carboxylic Acid | Carboxylic Acid | Sulfonic Acid |
| Anticipated Bioaccumulation | High (as PFUnDA) | High | Moderate-High | High |
Comparative Toxicology
The following table summarizes key toxicological endpoints, highlighting the expected higher potency of the long-chain PFUnDA compared to the shorter-chain PFOA.
| Toxicological Endpoint | MPFU (inferred from PFUnDA) | PFOA | PFOS | Causality and Experimental Rationale |
| Primary Mechanism | High Potency PPARα Activation | Moderate Potency PPARα Activation[15] | Weak PPARα Activation[15] | PPARα activation is a key initiating event for many PFAS-induced toxicities.[9] The potency of activation by PFCAs generally increases with chain length.[9] Reporter gene assays are the standard in vitro method to quantify this activation. |
| Hepatotoxicity | High (Expected) | Moderate | Moderate-High | Liver enlargement and altered lipid metabolism are hallmark effects of PPARα activators in rodents.[4][13] In vivo rodent studies (e.g., 28-day or 90-day oral gavage) are used to assess liver weight changes, histopathology, and serum biomarkers (e.g., ALT, AST). |
| Developmental Toxicity | High (Expected) | Moderate | Moderate | Long-chain PFCAs are associated with more severe developmental effects.[6][8] These are evaluated in rodent developmental toxicity studies (e.g., OECD TG 414), assessing endpoints like fetal weight, skeletal malformations, and neonatal survival. |
| Immunotoxicity | High (Expected) | Moderate | High | Both PFOA and PFOS are considered immune hazards. The T-cell dependent antibody response (TDAR) assay in mice is a sensitive functional assay to detect immunosuppression. |
| Carcinogenicity | Unknown, Potential for Non-genotoxic Carcinogenicity | Rodent carcinogen (liver, testicular, pancreatic tumors)[3] | Rodent carcinogen (liver tumors) | Long-term (2-year) rodent bioassays are required to assess carcinogenic potential.[16] The carcinogenic effects of PFOA in rodents are linked to its PPARα-mediated mode of action. |
Key Experimental Protocols for Comparative PFAS Toxicology
To ensure trustworthiness and reproducibility, toxicological evaluations of novel PFAS should follow standardized and validated protocols.
Experimental Workflow for Comparative Assessment
Caption: A tiered workflow for the toxicological assessment of a novel PFAS.
Protocol: In Vitro Cytotoxicity Assessment (Neutral Red Uptake Assay)
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Principle: Compromised cell membranes or lysosomal function in non-viable cells leads to a decreased uptake of the dye. The amount of dye retained is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 human hepatoma cells) in a 96-well microplate at a pre-determined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Compound Exposure: Prepare serial dilutions of MPFU, PFOA, and PFOS in cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 24 or 48 hours).
-
Dye Incubation: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 2-3 hours to allow for dye uptake.
-
Dye Extraction: Remove the dye-containing medium, wash the cells with PBS, and add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.
-
Quantification: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at ~540 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC₅₀ (the concentration that inhibits 50% of the response).
Protocol: PPARα Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PPARα nuclear receptor.
Principle: Cells are transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence. Ligand binding to the PPARα domain induces transcription of the luciferase gene, producing a measurable light signal.[8][13]
Step-by-Step Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or COS-1) with the PPARα expression plasmid and the luciferase reporter plasmid using a standard transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected as an internal control for transfection efficiency and cytotoxicity.
-
Cell Seeding: Plate the transfected cells into a 96-well plate and allow them to recover.
-
Compound Exposure: Treat the cells with serial dilutions of the test compounds (MPFU, PFOA, PFOS), a known PPARα agonist (e.g., WY-14643) as a positive control, and a vehicle control. Incubate for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system. If using an internal control, subsequently measure Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a four-parameter logistic curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Protocol: In Vivo 28-Day Repeated Dose Oral Toxicity Study (Based on OECD TG 407)
This study provides information on the potential health hazards arising from repeated exposure to a substance.
Principle: The test substance is administered orally on a daily basis to groups of rodents for 28 days. The study provides information on target organs of toxicity and can establish a No-Observed-Adverse-Effect Level (NOAEL).
Key Considerations:
-
Animal Model: Typically conducted in a rodent species like the Sprague-Dawley rat. Groups of at least 5 males and 5 females are used per dose level.
-
Dose Selection: At least three dose levels plus a concurrent control group are used. Dose levels are selected based on data from acute toxicity studies or in vitro data, with the highest dose intended to induce toxicity but not mortality.
-
Administration: The test substance is administered daily by oral gavage.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
Clinical and Anatomic Pathology: At the end of the 28-day period, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organ weights (especially liver, kidney, thyroid) are recorded. Tissues are collected for histopathological examination.
-
Data Analysis: Statistical analyses are performed to identify significant differences between treated and control groups for all endpoints. The NOAEL is determined as the highest dose level at which no statistically or biologically significant adverse effects are observed.
Conclusion
While direct toxicological data for this compound is currently lacking, a comparative analysis based on established structure-activity relationships provides a robust framework for its initial hazard assessment. The expectation that MPFU acts as a pro-toxicant, metabolizing to the long-chain PFUnDA, places it in a category of higher toxicological concern compared to legacy short-chain compounds like PFOA. Specifically, it is predicted to be a more potent activator of PPARα, potentially leading to more pronounced hepatotoxic, developmental, and immunotoxic effects at lower exposure levels. This guide underscores the critical need for empirical testing of novel PFAS using validated in vitro and in vivo protocols to move beyond inference and establish definitive toxicological profiles. The experimental methodologies detailed herein provide a self-validating system for researchers to generate the data necessary for accurate risk assessment and informed regulatory decision-making.
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation for the Quantification of Methyl Perfluoroundecanoate (PFUnDA)
Introduction: The Imperative for Comparability in PFAS Analysis
Methyl perfluoroundecanoate (PFUnDA) is a member of the vast family of per- and polyfluoroalkyl substances (PFAS), a class of synthetic chemicals under intense scrutiny for their extreme persistence in the environment and potential adverse health effects.[1] Regulatory bodies and research consortiums worldwide depend on accurate and precise measurements of these "forever chemicals" to assess environmental contamination, determine human exposure routes, and enforce public health guidelines. However, the reliability of this critical data hinges on a foundational principle: comparability . Data generated in one laboratory must be directly and reliably comparable to data from another.
This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation study for the quantification of PFUnDA. Moving beyond a simple recitation of procedural steps, we will explore the scientific rationale behind methodological choices, establish a self-validating experimental design, and present a clear pathway for interpreting comparative data. This process, often formalized through proficiency testing (PT) programs or round-robin studies, is the cornerstone of analytical confidence and ensures that data is robust, defensible, and universally understood.[2][3]
Foundational Analytical Strategy: Why LC-MS/MS is the Gold Standard
The successful quantification of PFUnDA, like most ionic PFAS, relies on a combination of effective sample preparation and highly selective instrumental analysis.
-
The Analytical Engine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This technique is the undisputed gold standard for PFAS analysis due to its exceptional sensitivity and selectivity.[4][5] Liquid chromatography separates PFUnDA from other compounds in the sample extract based on its chemical properties. The tandem mass spectrometer then acts as a highly specific detector, isolating the PFUnDA molecule, fragmenting it, and measuring a specific fragment ion. This two-stage verification process, known as Multiple Reaction Monitoring (MRM), provides an extremely high degree of confidence in the identification and quantification of the analyte, even at trace levels. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile compounds, it is less suitable for non-volatile, ionic PFAS like PFUnDA unless a chemical derivatization step is performed.[6][7][8]
-
Sample Preparation: The Critical Role of Solid-Phase Extraction (SPE) Environmental and biological samples are complex mixtures. Direct injection is often not feasible due to the presence of interfering compounds (the "matrix") that can suppress the instrument's signal and lead to inaccurate results.[9][10] Solid-Phase Extraction (SPE) is a critical cleanup and concentration step.[11][12] For anionic PFAS, Weak Anion Exchange (WAX) SPE cartridges are highly effective, selectively retaining the target analytes while allowing matrix components to be washed away.[13]
-
Ensuring Accuracy: The Principle of Isotope Dilution To correct for any analyte loss during sample preparation and to compensate for matrix-induced signal suppression or enhancement, the most robust quantification strategy is isotope dilution.[5] This involves adding a known amount of an isotopically labeled version of PFUnDA (e.g., containing Carbon-13 atoms) to every sample before extraction. This labeled standard behaves identically to the native PFUnDA throughout the entire process. By measuring the ratio of the native analyte to its labeled counterpart, we can calculate a highly accurate concentration, irrespective of variations in sample recovery or instrument response.
Designing the Inter-Laboratory Cross-Validation Study
The primary objective of a cross-validation study is to challenge a harmonized analytical method in different laboratory environments to assess its reproducibility and establish consensus on its performance characteristics.
Cross-Validation Workflow
The following workflow outlines the key stages of a successful inter-laboratory comparison.
Caption: Workflow for an inter-laboratory cross-validation study.
Key Performance Parameters for Validation
Each laboratory must first validate the harmonized method internally before comparing results. The following parameters are essential for demonstrating that a method is fit for purpose.[14][15]
-
Limit of Detection (LOD): The lowest concentration of PFUnDA that can be reliably distinguished from background noise, but not necessarily quantified with accuracy. It is often defined as a signal-to-noise ratio of 3:1.[16][17]
-
Limit of Quantification (LOQ): The lowest concentration of PFUnDA that can be measured with acceptable precision and accuracy. The signal-to-noise ratio for the LOQ is typically 10:1.[14][16][17]
-
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is typically assessed by a calibration curve with a coefficient of determination (R²) ≥ 0.99.
-
Accuracy: The closeness of a measured value to the true value. It is typically expressed as the percent recovery of a known amount of analyte spiked into a blank sample matrix.
-
Precision: The degree of agreement among replicate measurements. It is evaluated at two levels:
-
Repeatability (Intra-laboratory precision): The variation observed when the same analyst uses the same equipment to analyze the same sample over a short period.
-
Reproducibility (Inter-laboratory precision): The variation observed when different laboratories analyze the same sample. This is the ultimate test of method robustness.[18]
-
Harmonized Experimental Protocol: PFUnDA in Water
The following protocol, based on principles from established methods like U.S. EPA 1633 and ISO 21675, serves as the single, harmonized Standard Operating Procedure (SOP) for all participating laboratories.[5][19][20]
Materials and Reagents
-
Standards: Certified analytical standards of native this compound (PFUnDA) and its corresponding ¹³C-labeled internal standard (¹³C-PFUnDA).
-
Solvents: LC-MS grade methanol, reagent water (PFAS-free).
-
Reagents: Ammonium hydroxide, acetic acid.
-
SPE Cartridges: Weak Anion Exchange (WAX) SPE cartridges (e.g., 6 cc, 150 mg, 30 µm).
-
Labware: All sample bottles, vials, and pipette tips must be made of polypropylene. Avoid glass and any materials containing polytetrafluoroethylene (PTFE) to prevent background contamination.[21]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Fortification: Take a 250 mL water sample in a polypropylene bottle. Add a precise volume of the ¹³C-PFUnDA internal standard solution to the sample.
-
SPE Cartridge Conditioning: Condition the WAX SPE cartridge by passing 4 mL of methanol containing 0.1% NH₄OH, followed by 4 mL of methanol, and finally 4 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 250 mL water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 4 mL of reagent water to remove hydrophilic interferences.
-
Cartridge Drying: Dry the cartridge thoroughly under a gentle vacuum or stream of nitrogen for 10 minutes.
-
Elution: Elute the retained PFUnDA and ¹³C-PFUnDA from the cartridge using 4 mL of methanol containing 0.1% NH₄OH. Collect the eluate in a polypropylene tube.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Add the appropriate volume of solvent (e.g., methanol) to bring the final extract volume to exactly 1.0 mL. Transfer to a polypropylene autosampler vial for analysis.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
LC Gradient: A typical gradient would start at 10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both native PFUnDA and ¹³C-PFUnDA to ensure confident identification and quantification.
Data Comparison and Interpretation
After both laboratories have analyzed the blinded study samples (e.g., reagent water blanks, spiked samples at low and high concentrations), the data is compiled and compared.
Table 1: Hypothetical Inter-Laboratory Comparison Results for PFUnDA
| Performance Parameter | Acceptance Criteria | Laboratory A Results | Laboratory B Results | Pass/Fail |
| Method Blank | < LOQ | < 0.5 ng/L | < 0.5 ng/L | Pass |
| LOQ | Report Value | 0.5 ng/L | 0.5 ng/L | N/A |
| Accuracy (Low Spike: 2 ng/L) | 70 - 130% Recovery | 98% | 105% | Pass |
| Accuracy (High Spike: 20 ng/L) | 70 - 130% Recovery | 102% | 95% | Pass |
| Repeatability (%RSD, n=5) | < 20% | 6.5% | 8.1% | Pass |
| Reproducibility (%RSD) | < 30% | \multicolumn{2}{c | }{7.2% } | Pass |
Note: Reproducibility is calculated from the combined results of both labs on the same sample set.
Interpreting the Results
-
Accuracy: Both labs in this hypothetical example show excellent accuracy, with recoveries well within the typical acceptance criteria of 70-130% used in many EPA methods.[22] This indicates that the core extraction and measurement process is effective in both locations.
-
Precision: The intra-laboratory precision (repeatability) for both labs is low (<10%), demonstrating consistent execution of the method within each facility.
-
Reproducibility: The inter-laboratory precision, calculated as the Relative Standard Deviation (%RSD) or Coefficient of Variation (COV) of the results from both labs for the same spiked sample, is the most critical parameter.[18] A value of 7.2% is excellent and indicates a high degree of comparability between the two laboratories. It suggests that a sample analyzed at either facility would yield a statistically equivalent result.
Troubleshooting Discrepancies and Ensuring Long-Term Comparability
Should significant discrepancies arise (e.g., one lab consistently reports higher results, or reproducibility is poor), a systematic investigation is required.
Common Sources of Inter-Laboratory Variability:
-
Standard Preparation: Minor errors in the preparation of calibration standards can lead to systemic bias.
-
Background Contamination: Differences in the laboratory environment, solvents, or reagents can introduce varying levels of background PFUnDA.[21]
-
Instrumentation: While methods are harmonized, subtle differences in instrument sensitivity, source cleanliness, or LC column performance can cause variation.
-
Operator Technique: Inconsistent execution of manual steps, such as the SPE procedure, can impact recovery and precision.
To ensure long-term agreement, laboratories should commit to regular participation in external Proficiency Testing (PT) schemes .[23][24] These programs provide blinded samples to a large number of labs, allowing each participant to benchmark their performance against a broad, anonymous peer group and a consensus value.
Conclusion
A rigorous inter-laboratory cross-validation is not merely a procedural formality; it is a fundamental scientific exercise that underpins the trustworthiness of all subsequent data. By establishing a harmonized method grounded in robust analytical principles like SPE and isotope dilution LC-MS/MS, laboratories can systematically evaluate their comparability. This process ensures that data on critical environmental contaminants like this compound is reliable, defensible, and contributes meaningfully to the global effort to protect environmental and public health.
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U.S. Environmental Protection Agency. (2025). EPA PFAS Drinking Water Laboratory Methods. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). PFAS Analytical Methods Development and Sampling Research. Retrieved from [Link]
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SCIEX. (n.d.). Automated solid-phase extraction system for the analysis of PFAS in drinking water. Retrieved from [Link]
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Agilent Technologies. (n.d.). US EPA Method 1633 for PFAS in Waters, Soils and Biosolids. Retrieved from [Link]
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LCGC International. (2020). Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances. Retrieved from [Link]
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Agilent Technologies. (n.d.). Solid Phase Extraction (SPE) for PFAS Soil Testing. Retrieved from [Link]
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Lab Manager. (2024). Simplifying PFAS Analysis with Solid-Phase Extraction. Retrieved from [Link]
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Separation Science. (n.d.). Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS. Retrieved from [Link]
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Restek. (n.d.). PFAS Analysis by U.S. EPA Method 8327 for Surface Water, Groundwater, and Wastewater. Retrieved from [Link]
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Cefic-Lri. (n.d.). ANP2: Interlaboratory comparison of PFAS Analytics in water samples. Retrieved from [Link]
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National Institute of Standards and Technology. (2024). Per- and Polyfluoroalkyl Substances – Non-Targeted Analysis Interlaboratory Study Final Report. Retrieved from [Link]
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PharmaSOP. (n.d.). LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from [Link]
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ACS Publications. (2023). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization. Environmental Science & Technology. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. Retrieved from [Link]
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Oxford Academic. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science. Retrieved from [Link]
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National Institutes of Health. (n.d.). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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PubMed. (2025). Development of a procedure based on dispersive solid phase extraction and LC-MS/MS for the analysis of perfluoroalkyl and polyfluoroalkyl substances in food contact materials. Retrieved from [Link]
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The NELAC Institute. (n.d.). PFAS IN DIFFERENT WATER MATRICES AND RELATED MATRIX EFFECTS. Retrieved from [Link]
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LCGC International. (n.d.). The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. Retrieved from [Link]
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ResearchGate. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Retrieved from [Link]
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Speciation.net. (2025). Standard Methods for the Determination of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
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National Institute of Standards and Technology. (2022). Interlaboratory Studies. Retrieved from [Link]
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BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]
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Macherey-Nagel. (n.d.). Determination of Per- and Polyfluoroalkyl Substances from water samples according to ISO 21675:2019. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Animal Products with an Enhanced Sensitivity LC-MS/MS Method using Fish Reference Materials as a Case Study. Retrieved from [Link]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
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Restek. (n.d.). PFAS Analysis by ISO 21675:2019 for Water. Retrieved from [Link]
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DiVA portal. (2024). Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. Retrieved from [Link]
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ResearchGate. (2024). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. Retrieved from [Link]
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Phenomenex. (n.d.). Introducing PFAS Proficiency Testing EPA methods 1633, 533, and 537.1. Retrieved from [Link]
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PubMed Central. (n.d.). An On-Line Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Perfluoroalkyl Acids in Drinking and Surface Waters. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2021). Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. Retrieved from [Link]
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Eurachem. (n.d.). Emerging Pollutants of Environmental Concern: A new Proficiency Testing (PT) Scheme for Per and polyfluorinated alkyl substances (PFAS) in groundwater. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). Analytical Methods. Retrieved from [Link]
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hdb. (2010). A validated analytical method for the determination of perfluorinated compounds in surface-, sea-. Retrieved from [Link]
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DRRR Portal. (n.d.). Proficiency testing catalogue. Retrieved from [Link]
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MDPI. (n.d.). Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices. Retrieved from [Link]
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Agilent Technologies. (2019). Analytical Method for Quantifying Legacy & Emerging PFAS in Aqueous and Solid Matrices. Retrieved from [Link]
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Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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ITRC PFAS. (2024). Section 11: Analytical Methods Excel File. Retrieved from [Link]
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Eurofins. (2025). Proficiency Test List. Retrieved from [Link]
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A Senior Application Scientist's Guide to Analytical Column Selection for Methyl Perfluoroundecanoate
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of emerging contaminants like Methyl perfluoroundecanoate is of paramount importance. As a long-chain per- and polyfluoroalkyl substance (PFAS), its detection and quantification present unique analytical challenges. The choice of analytical column is the cornerstone of a successful chromatographic method, directly impacting resolution, sensitivity, and overall data quality. This guide provides an in-depth comparison of various gas and liquid chromatography columns for the analysis of this compound, supported by established chromatographic principles and experimental data for related compounds.
The Analytical Challenge: this compound
This compound is a derivative of perfluoroundecanoic acid (PFUnDA), a C11 perfluorinated carboxylic acid. The esterification of the carboxylic acid group alters its physicochemical properties, making it more volatile and less polar than its parent acid. These characteristics allow for its analysis by both gas and liquid chromatography, each presenting a distinct set of advantages and requiring careful column selection.
Gas Chromatography (GC) Column Performance Comparison
Gas chromatography is a viable technique for the analysis of this compound due to its increased volatility compared to its parent carboxylic acid. The primary separation mechanism in GC for non-polar and semi-polar compounds is based on boiling point and, to a lesser extent, interactions with the stationary phase. For robust and sensitive analysis, especially when coupled with mass spectrometry (MS), low-bleed and inert columns are essential.
Featured GC Columns:
-
Agilent DB-5ms: A non-polar column with a (5%-phenyl)-methylpolysiloxane stationary phase. It is a general-purpose column that separates compounds primarily by their boiling points.[1] Its low bleed characteristics make it highly suitable for GC/MS applications.[1]
-
Restek Rxi-5Sil MS: This column also has a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, engineered for low bleed and exceptional inertness.[1][2] The incorporation of phenyl groups in the polymer backbone enhances thermal stability.[1]
-
Thermo Scientific TraceGOLD TG-5MS: Another 5% phenyl-phase column, it is designed for low bleed, excellent signal-to-noise ratio, and high inertness, making it ideal for the analysis of active compounds.[3][4]
Experimental Protocol: GC-MS Analysis of this compound
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with a 5977 MS).
| Parameter | Condition |
| Injector | Split/splitless, operated in splitless mode |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) |
Performance Insights and Discussion
For non-polar columns like the DB-5ms, Rxi-5Sil MS, and TG-5MS, the elution of this compound will be primarily governed by its boiling point. Given its high molecular weight and fluorinated chain, it will be a relatively late-eluting peak. The key performance differentiators for these columns will be:
-
Peak Shape: Due to the potentially active nature of fluorinated compounds, column inertness is critical to prevent peak tailing. The advanced deactivation technologies of modern "MS" designated columns like the DB-5ms Ultra Inert and Rxi-5Sil MS are crucial for obtaining symmetrical peaks.[1][5]
-
Bleed: At the high temperatures required to elute this compound, low column bleed is essential to maintain a low baseline noise and achieve optimal sensitivity, especially for trace-level analysis.[1]
-
Reproducibility: Consistent column-to-column performance is vital for long-term analytical campaigns and method transferability.
While all three 5%-phenyl columns are expected to provide similar retention times, the choice among them would be based on demonstrated inertness and bleed performance in the user's specific application. For instance, the Rxi-5Sil MS is engineered with a silarylene backbone to improve thermal stability and reduce bleed.[1]
Liquid Chromatography (LC) Column Performance Comparison
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and sensitive technique for PFAS analysis.[6] For this compound, which is more hydrophobic than its parent acid, reversed-phase chromatography is the method of choice.
Featured LC Columns:
-
InertSustain AQ-C18: A C18 column designed to provide strong retention for a wide range of compounds, including both hydrophobic and polar analytes. It is stable in 100% aqueous mobile phases.[7][8][9]
-
HALO® PCS Phenyl-Hexyl: This column has a positively charged surface and a phenyl-hexyl stationary phase. The positive charge can enhance the retention of anionic species, while the phenyl-hexyl ligand offers alternative selectivity to C18 phases through π-π interactions.
-
Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These columns provide unique retention mechanisms for halogenated compounds. Interactions can include hydrophobic, dipole-dipole, and π-π interactions, offering different selectivity compared to traditional C18 columns.[10][11]
Experimental Protocol: LC-MS/MS Analysis of this compound
Instrumentation: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS).
| Parameter | Condition |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Start at 50% B, hold for 1 min, increase to 95% B over 8 min, hold for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Key MS/MS Transitions | To be determined by direct infusion of a this compound standard |
Performance Insights and Discussion
The choice of LC column will have a significant impact on the retention and selectivity of the analysis of this compound.
-
InertSustain AQ-C18: As a high-performance C18 column, it is expected to provide good retention for the hydrophobic this compound. Its primary retention mechanism will be hydrophobic interactions between the perfluorinated alkyl chain and the C18 ligands. While designed for enhanced polar retention, its high inertness will also benefit the peak shape of this compound.[7][8]
-
HALO® PCS Phenyl-Hexyl: The phenyl-hexyl phase offers a different selectivity profile compared to C18. While π-π interactions are a key feature of this phase, they will be less pronounced with the non-aromatic this compound. However, the hexyl linker provides hydrophobic retention, and the overall polarity of the phase differs from C18, which can be advantageous in separating the analyte from matrix interferences.
-
Fluorinated Phases (PFP): These phases are particularly well-suited for the analysis of fluorinated compounds. The electron-deficient nature of the pentafluorophenyl ring can lead to specific interactions with the highly electronegative fluorine atoms of this compound. This can result in enhanced retention and unique selectivity that is not achievable with C18 or phenyl-hexyl columns.[10][11] For complex matrices, a PFP column could be the key to resolving the analyte from co-eluting contaminants.[12]
Visualizing Separation Mechanisms: Retention on a PFP Column
Caption: Interaction mechanisms between this compound and a PFP stationary phase.
Comparative Performance Summary
The following table provides a qualitative comparison of the expected performance of the discussed analytical columns for the analysis of this compound.
| Column Type | Stationary Phase | Primary Retention Mechanism(s) | Expected Retention | Selectivity Advantage | Potential Challenges |
| GC Columns | |||||
| Agilent DB-5ms | (5%-Phenyl)-methylpolysiloxane | Boiling Point, van der Waals | Good | General Purpose | Limited selectivity for isomers |
| Restek Rxi-5Sil MS | 5% Diphenyl / 95% Dimethyl polysiloxane | Boiling Point, van der Waals | Good | High thermal stability, low bleed | Limited selectivity for isomers |
| Thermo TG-5MS | 5% Phenyl / 95% Dimethyl polysiloxane | Boiling Point, van der Waals | Good | Low bleed, inertness | Limited selectivity for isomers |
| LC Columns | |||||
| InertSustain AQ-C18 | C18 | Hydrophobic | Strong | Robust, widely applicable | Potential for matrix interferences |
| HALO PCS Phenyl-Hexyl | Phenyl-Hexyl | Hydrophobic, π-π | Moderate to Strong | Alternative selectivity to C18 | π-π interactions less relevant |
| Fluorinated Phase (PFP) | Pentafluorophenyl | Hydrophobic, Dipole-Dipole, π-π | Strong to Very Strong | High selectivity for fluorinated compounds | May require specific mobile phases |
Conclusion and Recommendations
The selection of the optimal analytical column for this compound depends on the specific analytical goals and the nature of the sample matrix.
-
For GC-MS analysis , a low-bleed, inert 5% phenyl-methylpolysiloxane column such as the Agilent DB-5ms , Restek Rxi-5Sil MS , or Thermo Scientific TraceGOLD TG-5MS is recommended. The choice among these should be guided by in-house evaluation of peak shape and sensitivity for the specific application.
-
For LC-MS/MS analysis , a standard C18 column like the InertSustain AQ-C18 provides a robust starting point with good retention. However, for complex matrices where selectivity is a concern, a pentafluorophenyl (PFP) column is highly recommended due to its unique interaction mechanisms with fluorinated compounds, which can provide superior resolution and reduce matrix effects. The HALO® PCS Phenyl-Hexyl offers an alternative selectivity that may be beneficial in specific separation challenges.
Ultimately, empirical method development and validation are crucial to confirm the best column choice for achieving the desired analytical performance for this compound in your specific application.
References
-
Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
GL Sciences. (n.d.). New HPLC Column; InertSustain AQ C18 technical info. Retrieved from [Link]
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Cheméo. (n.d.). This compound. Retrieved from [Link]
-
GL Sciences. (n.d.). InertSustain AQ-C18 HPLC Columns. Retrieved from [Link]
-
LCGC International. (2007). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
GL Sciences. (n.d.). InertSustain AQ-C18. Retrieved from [Link]
-
Labinsights. (2023, May 8). New HPLC column; InertSustain AQ-C18. Retrieved from [Link]
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GL Sciences. (n.d.). InertSustain AQ-C18 Analytical Columns. Retrieved from [Link]
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Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Column Chemistry Considerations for Full Coverage of PFAS Analyte Ranges. Retrieved from [Link]
-
ChemBK. (2024, April 10). METHYL PERFLUOROOCTANOATE - Physico-chemical Properties. Retrieved from [Link]
-
Restek. (n.d.). Rxi®-5Sil MS Columns. Retrieved from [Link]
-
LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Analysis of 18 perfluorinated compounds in river waters: Comparison of high performance liquid chromatography-tandem mass spectrometry, ultra-high-performance liquid chromatography-tandem mass spectrometry and capillary liquid chromatography-mass spectrometry. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). TG-5MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl perfluorooctanoate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. Examples of log GC retention factors (log k') against log.... Retrieved from [Link]
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Restek. (n.d.). Rxi-5Sil MS GC Capillary Column, 15 m, 0.25 mm ID, 0.25 µm. Retrieved from [Link]
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Thermo Scientific. (n.d.). TG-5MS - TRACEGOLD - GC Columns - GC Products. Retrieved from [Link]
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LCGC International. (n.d.). The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by Liquid Chromatography–MS/MS and Gas Chromatography–MS/MS. Retrieved from [Link]
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ResearchGate. (2025, August 7). A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater using liquid chromatography coupled to time-of-flight mass spectrometry. Retrieved from [Link]
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Analytics-Shop. (n.d.). 26098-1420 - GC Column TG-5MS 30m x 0.25mm x 0.25µm. Retrieved from [Link]
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A Comparative Analysis for the Modern Laboratory: Methyl Perfluoroundecanoate vs. Perfluoroundecanoic Acid
This guide provides an in-depth comparative analysis of Methyl perfluoroundecanoate and its carboxylic acid analog, Perfluoroundecanoic Acid (PFUA). As members of the expansive per- and polyfluoroalkyl substances (PFAS) family, a thorough understanding of their distinct and shared characteristics is crucial for researchers in environmental science, toxicology, and materials science. This document moves beyond a simple cataloging of properties to offer insights into the causality behind their behaviors and the practical applications of their analysis.
Introduction: A Tale of Two Termini
This compound and Perfluoroundecanoic Acid share the same highly fluorinated carbon chain, a structural feature that imparts significant chemical and thermal stability. The key distinction lies in their terminal functional group: an ester in the former and a carboxylic acid in the latter. This seemingly minor difference has profound implications for their physicochemical properties, reactivity, and, critically, their environmental fate and biological interactions. PFUA, as a perfluoroalkyl acid (PFAA), has been the subject of extensive research due to its persistence, bioaccumulation, and potential toxicity.[1][2] Its methyl ester, while less studied, serves as an important derivative and potential precursor, making its comparative analysis essential.
Physicochemical Properties: A Quantitative Comparison
The differing terminal groups directly influence the physical properties of these molecules. The carboxylic acid group of PFUA allows for hydrogen bonding and ionization, leading to a higher melting point and greater water solubility compared to its methyl ester. The esterification of the carboxylic acid to form this compound results in a more volatile and less polar compound.
| Property | This compound | Perfluoroundecanoic Acid (PFUA) | References |
| Molecular Formula | C₁₂H₃F₂₁O₂ | C₁₁HF₂₁O₂ | [3][4],[1] |
| Molecular Weight | 578.12 g/mol | 564.09 g/mol | [3],[1] |
| Melting Point | Not available | 96-101 °C | [5] |
| Boiling Point | 502.62 K (229.47 °C) (Joback Calculated) | 160 °C at 60 mmHg | [3],[5] |
| logP (Octanol-Water Partition Coefficient) | 6.439 (Crippen Calculated) | 6.9 (Computed) | [3],[1] |
| Water Solubility | log₁₀WS = -7.20 (Crippen Calculated) | Soluble in polar organic solvents | [3],[6] |
| Vapor Pressure | Not available | -1.65 ± 0.02 [log Psd at 298.15 K (Pa)] | [1] |
Synthesis and Derivatization: From Acid to Ester
The synthesis of these two compounds is intrinsically linked. Perfluorocarboxylic acids like PFUA are typically produced through electrochemical fluorination of their hydrocarbon precursors followed by hydrolysis.[7]
Protocol for the Synthesis of Perfluoroundecanoic Acid (General Method):
-
Electrochemical Fluorination: The corresponding hydrocarbon undecanoyl fluoride is subjected to electrochemical fluorination in anhydrous hydrogen fluoride. This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds.
-
Hydrolysis: The resulting perfluoroundecanoyl fluoride is then hydrolyzed, typically with water, to yield Perfluoroundecanoic Acid.
This compound is readily synthesized from PFUA through standard esterification procedures.
Protocol for the Synthesis of this compound (Fisher Esterification):
-
Reaction Setup: In a round-bottom flask, dissolve Perfluoroundecanoic Acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in a water-immiscible organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid and the acid catalyst.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield this compound. Purity can be further assessed and improved by distillation or chromatography.
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A Senior Application Scientist's Guide to the Bioanalytical Stability of Methyl Perfluoroundecanoate (MPFUDA) in Biological Matrices
Introduction: The Analytical Imperative for MPFUDA Stability
Methyl perfluoroundecanoate (MPFUDA) belongs to the expansive class of per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals" due to their remarkable persistence.[1] As emerging research explores the toxicokinetics and biological fate of various PFAS, including ester derivatives like MPFUDA, the need for robust and validated bioanalytical methods becomes paramount. A cornerstone of any reliable bioanalytical method is the thorough validation of the analyte's stability in the chosen biological matrix.[2][3]
This guide provides a comprehensive framework for validating the stability of MPFUDA in biological matrices, with a primary focus on human plasma. Unlike its carboxylic acid analogue, perfluoroundecanoic acid (PFUnDA), the ester moiety of MPFUDA introduces a critical potential liability: hydrolysis. Esters are known to be susceptible to enzymatic hydrolysis by plasma esterases, which can convert the parent compound into its corresponding acid and alcohol.[4][5][6] This conversion, if it occurs during sample collection, storage, or processing, would lead to an underestimation of MPFUDA and a concurrent overestimation of PFUnDA, thereby compromising the integrity of pharmacokinetic and toxicological assessments.
Therefore, a stability validation for MPFUDA is not merely a procedural checkbox; it is a critical scientific investigation to ensure that the measured concentrations accurately reflect the in vivo reality. This guide will compare and contrast analytical approaches, provide detailed experimental protocols, and explain the scientific rationale behind each step, empowering researchers to generate trustworthy and defensible data.
Comparing Analytical Methodologies for MPFUDA Stability Assessment
The quantification of MPFUDA and its potential hydrolytic metabolite, PFUnDA, in a complex biological matrix like plasma necessitates a highly sensitive and selective analytical technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[7] However, the overall success of the method hinges on the synergy between sample preparation, chromatographic separation, and mass spectrometric detection.
Core Challenge: Preventing Ex Vivo Hydrolysis
The primary challenge is to prevent the artificial hydrolysis of MPFUDA to PFUnDA after sample collection. Plasma contains various esterases (e.g., carboxylesterases, butyrylcholinesterase) that can efficiently cleave ester bonds.[8] Therefore, immediate inhibition of this enzymatic activity upon sample collection is crucial. This is typically achieved by collecting blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (NaF).
The experimental design for stability must not only test for the degradation of MPFUDA but also monitor for the appearance of PFUnDA. This dual-analyte approach provides a more complete picture of the stability profile.
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for removing matrix interferences and ensuring accurate quantification. Below is a comparison of common techniques for PFAS analysis in plasma.
| Technique | Principle | Advantages for MPFUDA/PFUnDA Analysis | Disadvantages & Mitigation |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins. | Simple, fast, and high-throughput. Good recovery for a wide range of PFAS.[9] | May result in less clean extracts, leading to matrix effects. Mitigation: Use of isotopically labeled internal standards is essential.[7] Further cleanup via solid-phase extraction (SPE) can be incorporated. |
| Solid-Phase Extraction (SPE) | Analyte partitioning between the plasma sample and a solid sorbent. | Provides cleaner extracts, reducing matrix effects and improving sensitivity. Various sorbent chemistries (e.g., Weak Anion Exchange - WAX) can be optimized for PFAS. | More time-consuming and expensive than PPT. Method development can be more complex. |
| Ion-Pair Extraction | Formation of a neutral ion-pair between the anionic PFUnDA and a cationic reagent, which is then extracted into an organic solvent. | Historically used for anionic PFAS. | Less common for neutral esters like MPFUDA. Can introduce interfering agents into the LC-MS/MS system. |
For a stability validation study, Protein Precipitation often provides the best balance of speed and efficiency, especially given the number of samples that need to be processed. The key to success with PPT is the diligent use of stable isotope-labeled internal standards for both MPFUDA and PFUnDA to compensate for any variability in extraction and matrix effects.
Experimental Workflow & Protocols
A comprehensive stability validation must assess the analyte's integrity under various conditions that mimic the entire lifecycle of a study sample, from collection to final analysis.[2]
Visualization of the Stability Assessment Workflow
The following diagram illustrates the key stages of a comprehensive stability validation for MPFUDA in plasma.
Caption: Workflow for MPFUDA Stability Validation in Plasma.
Step-by-Step Experimental Protocol: Freeze-Thaw Stability
This protocol details one of the critical stability assessments: freeze-thaw stability. The objective is to determine if MPFUDA degrades after repeated cycles of freezing and thawing.
1. Preparation of Quality Control (QC) Samples:
-
Obtain a pool of human plasma (e.g., K2-EDTA with Sodium Fluoride).
-
Spike the plasma with known concentrations of MPFUDA and PFUnDA to create two QC levels: Low QC (LQC, ~3x the lower limit of quantification) and High QC (HQC).
-
Aliquot these QC pools into multiple polypropylene tubes for each freeze-thaw cycle to be tested.
2. Baseline (T=0) Analysis:
-
Take a set of LQC and HQC aliquots (n=6 for each level) that have not been frozen.
-
Process these samples immediately using the validated LC-MS/MS method (e.g., protein precipitation with acetonitrile containing the stable isotope-labeled internal standards).
-
The mean calculated concentration from this set will serve as the baseline or reference concentration.
3. Freeze-Thaw Cycles:
-
Store the remaining LQC and HQC aliquots at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours. This constitutes the first freeze.
-
Cycle 1: Remove a set of LQC and HQC aliquots (n=6 each). Allow them to thaw completely unassisted at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours.
-
Cycle 2: Repeat the process with a second set of aliquots.
-
Cycle 3: Repeat for a third set. After this set has been frozen for at least 12 hours, remove all cycled samples (from Cycle 1, 2, and 3) for analysis.
4. Sample Analysis:
-
Analyze all thawed QC samples from each freeze-thaw cycle alongside a fresh set of calibration standards and T=0 QCs.
-
Quantify the concentrations of both MPFUDA and PFUnDA in all samples.
5. Data Evaluation & Acceptance Criteria:
-
Calculate the mean concentration, standard deviation, and coefficient of variation (%CV) for both MPFUDA and PFUnDA at each QC level for each freeze-thaw cycle.
-
Compare the mean concentration of the stability samples against the baseline (T=0) mean concentration.
-
Acceptance Criterion: The mean concentration of MPFUDA at each cycle should be within ±15% of the baseline concentration.[10]
-
Simultaneously, monitor the concentration of PFUnDA. A significant increase in PFUnDA concentration corresponding to a decrease in MPFUDA would be strong evidence of hydrolysis.
This protocol should be adapted for other stability tests:
-
Bench-Top Stability: Thawed samples are kept on the lab bench at room temperature for a duration that mimics the sample preparation time (e.g., 4, 8, 24 hours) before analysis.
-
Long-Term Stability: Samples are stored at the intended temperature (e.g., -20°C and -80°C) and analyzed at various time points (e.g., 1, 3, 6, 12 months).[10]
-
Autosampler Stability: Processed samples are placed in the LC-MS/MS autosampler (e.g., at 4°C) and analyzed at the beginning and end of the analytical run to check for stability in the final extract.
Data Summary and Interpretation
All quantitative results should be summarized in clear tables for easy comparison.
Table 1: Example Data Summary for Freeze-Thaw Stability of MPFUDA
| QC Level | Freeze-Thaw Cycle | N | Mean Conc. (ng/mL) | %CV | Deviation from T=0 (%) |
| LQC | T=0 (Baseline) | 6 | 5.05 | 4.2 | N/A |
| Cycle 1 | 6 | 5.01 | 5.1 | -0.8% | |
| Cycle 2 | 6 | 4.95 | 4.8 | -2.0% | |
| Cycle 3 | 6 | 4.89 | 5.5 | -3.2% | |
| HQC | T=0 (Baseline) | 6 | 78.9 | 3.1 | N/A |
| Cycle 1 | 6 | 79.5 | 2.9 | +0.8% | |
| Cycle 2 | 6 | 77.8 | 3.5 | -1.4% | |
| Cycle 3 | 6 | 78.1 | 3.3 | -1.0% |
In this hypothetical example, the data demonstrates that MPFUDA is stable through three freeze-thaw cycles, as the deviation from the baseline concentration is well within the ±15% acceptance limit. A corresponding table for PFUnDA should also be generated to confirm no significant formation of the hydrolytic metabolite.
Conclusion and Best Practices
The validation of this compound stability in biological matrices is a non-negotiable component of regulated bioanalysis. Given its ester structure, the primary stability concern is enzymatic hydrolysis to PFUnDA. A scientifically sound stability program must be designed to detect this conversion.
Key Recommendations for Researchers:
-
Inhibit Esterases: Always collect blood samples in tubes containing an esterase inhibitor like sodium fluoride.
-
Dual-Analyte Monitoring: The analytical method must be validated for the simultaneous quantification of both MPFUDA and its potential metabolite, PFUnDA.
-
Use Stable Isotope-Labeled Internal Standards: Incorporate stable isotope-labeled internal standards for both MPFUDA and PFUnDA to ensure the highest level of accuracy and precision.[7]
-
Comprehensive Testing: Evaluate stability under conditions mimicking real-world sample handling, including bench-top, freeze-thaw, long-term, and autosampler conditions.[2]
-
Adhere to Regulatory Guidance: Follow established guidelines from regulatory bodies like the FDA and EMA for acceptance criteria.[11]
By adhering to these principles and employing the detailed protocols outlined in this guide, researchers can confidently establish the stability of MPFUDA, ensuring the generation of reliable and defensible data for critical drug development and environmental health studies.
References
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Ghittori, S., Imbriani, M., Borlini, F., Pezzagno, G., & Zadra, P. (1984). [Stability of esters in the blood in vitro]. Boll Soc Ital Biol Sper, 60(11), 2207-13. [Link]
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Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007). Workshop/conference report--quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. [Link]
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Pindel, A., Chen, Y., Li, W., & Ji, Q. C. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC advances, 9(10), 5586–5594. [Link]
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Hoffman, D., Kringle, R., Singer, J., & McDougall, S. (2009). Statistical methods for assessing long-term analyte stability in biological matrices. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(23), 2262–2269. [Link]
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Washington, J. W., & Jenkins, T. M. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental science & technology, 55(11), 7436–7445. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl perfluoroundecanoate
For researchers and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Methyl perfluoroundecanoate (MPFU), a highly fluorinated ester, serves as a critical building block in various advanced applications. Its unique physicochemical properties, conferred by the dense carbon-fluorine backbone, are easily compromised by synthetic impurities. This guide provides an in-depth comparison of analytical methodologies to rigorously assess the purity of synthesized MPFU, grounded in field-proven insights and self-validating protocols.
Chapter 1: The Analytical Imperative: Why Purity in this compound is Non-Negotiable
This compound (CAS: 203302-98-1, Formula: C₁₂H₃F₂₁O₂) is synthesized for specialized applications where its perfluorinated chain imparts properties like chemical inertness and unique solubility.[1][2] However, synthetic pathways, often involving the esterification of Perfluoroundecanoic acid (PFUnA) or other fluorination techniques, can introduce a spectrum of impurities.[3][4] These are not benign passengers; they are active agents of variability.
Common Impurity Classes:
-
Residual Starting Materials: Unreacted perfluoroundecanoic acid or methanol.
-
Isomeric Variants: Branched-chain isomers, often arising from electrochemical fluorination processes, can possess different toxicological and reactivity profiles.[5][6]
-
Homologues: Shorter or longer-chain perfluorinated esters formed from impure starting materials.
-
By-products: Compounds resulting from side reactions during synthesis.
The presence of these impurities can fundamentally alter the performance of the final product, leading to inconsistent experimental results, unpredictable biological interactions, and potential safety concerns. Therefore, a multi-faceted analytical approach is essential to guarantee the compound's integrity.
Chapter 2: Profiling the Contenders: A Comparative Overview of Analytical Techniques
No single technique can unveil the complete purity profile of MPFU. A strategic combination of chromatographic and spectroscopic methods provides the most comprehensive characterization. We will compare four cornerstone techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, and Total Organic Fluorine (TOF) Analysis.
Chapter 3: In-Depth Analysis: Methodologies and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso
-
Expertise & Experience (The "Why"): GC is predicated on the principle of separating compounds based on their volatility and interaction with a stationary phase. MPFU is sufficiently volatile for this technique. The primary strength of GC lies in its exceptional chromatographic resolution, making it the superior choice for separating structurally similar isomers (e.g., linear vs. branched), a common purity challenge with fluorinated compounds.[5] Coupling GC with a Mass Spectrometer allows for the definitive identification of these separated components based on their mass fragmentation patterns.
-
Trustworthiness (Self-Validation): The protocol's reliability is ensured by incorporating an internal standard for robust quantification and performing regular system suitability checks to verify chromatographic performance (resolution, peak shape, and detector sensitivity).
-
Experimental Protocol: GC-MS for MPFU Purity
-
Sample Preparation: Accurately weigh ~10 mg of synthesized MPFU and dissolve in 10 mL of a suitable solvent like ethyl acetate. Spike with an appropriate internal standard (e.g., Methyl perfluorodecanoate) to a final concentration of 10 µg/mL.
-
Instrumentation: Utilize a GC system equipped with a capillary column suitable for fluorinated compounds (e.g., a mid-polarity column like DB-1701) coupled to a mass spectrometer.[7]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 250°C.
-
Scan Mode: Full Scan mode from m/z 50-650 to identify unknown impurities.
-
Data Analysis: Integrate the peak areas of MPFU and all detected impurities. Calculate the area percentage of each impurity relative to the total peak area. Identify impurities by comparing their mass spectra against libraries (e.g., NIST) and known fragmentation patterns of perfluorinated compounds.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitivity Standard
-
Expertise & Experience (The "Why"): LC-MS/MS is the undisputed gold standard for trace-level analysis of per- and polyfluoroalkyl substances (PFAS).[8][9] Its power lies in its ability to detect non-volatile or thermally labile impurities, such as unreacted perfluoroundecanoic acid, which would not be amenable to GC analysis without derivatization. The use of tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity, allowing for quantification at parts-per-trillion levels by monitoring specific parent-to-daughter ion transitions.[8]
-
Trustworthiness (Self-Validation): The method is validated using isotopically labeled internal standards (e.g., ¹³C-PFUnA) to correct for matrix effects and variations in instrument response.[10] A calibration curve prepared from a certified reference standard of MPFU is essential for accurate quantification.
-
Experimental Protocol: LC-MS/MS for MPFU Purity
-
Sample Preparation: Prepare a 1 mg/mL stock solution of synthesized MPFU in methanol. Create a working solution by diluting the stock to 1 µg/mL in methanol/water (50:50). Spike with an isotopically labeled internal standard mix.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 column with polar functional groups is recommended for better retention of PFAS.[9]
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient from 10% B to 95% B over 15 minutes.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Ion ESI.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for MPFU and any suspected acidic or ionic impurities.
-
-
Data Analysis: Quantify the primary MPFU peak against its calibration curve. Identify and quantify impurities based on their specific MRM transitions and retention times compared to available standards.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Sleuth
-
Expertise & Experience (The "Why"): For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and elegant technique. Its value is threefold: it is inherently quantitative without the need for compound-specific reference standards, it provides detailed structural information, and it is non-destructive.[11][12] The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which minimizes signal overlap and makes it easy to distinguish different fluorine environments in the MPFU molecule and any fluorinated impurities.[11][13] This allows for the direct observation and quantification of impurities relative to the main compound, simply by comparing the integration of their respective ¹⁹F signals.
-
Trustworthiness (Self-Validation): The quantitative nature of NMR is highly reliable. A known amount of an internal standard with a simple ¹⁹F spectrum (e.g., trifluoroacetic acid) can be added for absolute quantification.[14] The protocol's validity rests on ensuring complete relaxation of the nuclei between pulses, achieved by setting an appropriate relaxation delay (D1).
-
Experimental Protocol: Quantitative ¹⁹F NMR for MPFU Purity
-
Sample Preparation: Accurately weigh ~20-30 mg of synthesized MPFU and dissolve it in 0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or CDCl₃). Add a known quantity of a quantitative internal standard (e.g., trifluoroacetic acid).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation for accurate integration (a D1 of 20-30 seconds is often sufficient).[12]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Apply standard Fourier transformation and phase correction.
-
Calibrate the spectrum by setting the reference signal (e.g., CFCl₃ at 0 ppm or the internal standard).
-
Carefully integrate the signals corresponding to the main MPFU compound (e.g., the terminal -CF₃ group) and all other signals corresponding to impurities.
-
Calculate the mole percent of each impurity by normalizing their signal integrals to the integral of the main compound, accounting for the number of fluorine nuclei each signal represents.
-
-
Total Organic Fluorine (TOF) Analysis: The Screening Sentinel
-
Expertise & Experience (The "Why"): TOF analysis, typically performed via Combustion Ion Chromatography (CIC), serves as a crucial mass balance check.[8] It does not identify individual compounds but quantifies the total amount of fluorine present in organic molecules. By comparing the experimentally measured organic fluorine content to the theoretical fluorine percentage in pure MPFU (72.8%), one can quickly assess the "fluorine mass balance."[15] A significant discrepancy suggests the presence of non-fluorinated impurities or impurities with a different fluorine content than MPFU.
-
Trustworthiness (Self-Validation): The method is calibrated using standards with a known fluorine content. The protocol's validity is confirmed by analyzing the sample for both total fluorine (TF) and total inorganic fluorine (TIF), with TOF calculated as the difference, ensuring that inorganic fluoride salts are not incorrectly counted.[16]
-
Experimental Protocol: TOF via Combustion Ion Chromatography
-
Sample Preparation: Accurately weigh a small amount of the synthesized MPFU (~5-10 mg) into a combustion boat.
-
Instrumentation: An automated combustion system coupled to an ion chromatograph.
-
Combustion: The sample is combusted at high temperature (e.g., >900°C) in an argon/oxygen stream. All fluorine-containing compounds are converted into hydrogen fluoride (HF).[8]
-
Absorption & Chromatography: The resulting gas stream is passed through an aqueous absorption solution, which is then injected into the ion chromatograph.
-
Detection: The fluoride ion (F⁻) is separated and quantified using a conductivity detector.
-
Data Analysis: The measured fluoride concentration is used to calculate the total fluorine content of the original sample. This value is then compared to the theoretical fluorine content of pure MPFU.
-
Chapter 4: At-a-Glance: A Comparative Data Summary
The choice of analytical technique depends on the specific question being asked. The table below summarizes the capabilities of each method to guide your selection process.
| Feature | GC-MS | LC-MS/MS | ¹⁹F NMR Spectroscopy | Total Organic Fluorine (TOF) |
| Primary Application | Separation of volatile impurities & isomers | Ultra-trace detection of non-volatile/ionic impurities | Structural confirmation & direct quantification of fluorinated impurities | Overall fluorine mass balance screening |
| Specificity | High (for isomers) | Very High (for target compounds) | High (for fluorinated structures) | Low (non-specific) |
| Sensitivity | ng - µg | pg - ng | mg | µg |
| Quantification | Relative (Area %), Semi-Quantitative | Absolute (with standards) | Absolute (with internal standard) | Absolute (total F content) |
| Sample Throughput | Moderate | High | Low to Moderate | High |
| Destructive? | Yes | Yes | No | Yes |
| Key Advantage | Superior isomer separation[5] | Unmatched sensitivity[8] | No need for impurity standards[12] | Rapid assessment of total purity[16] |
| Key Limitation | Not for non-volatile impurities | Requires standards for quantification | Lower sensitivity than MS | Provides no structural information[8] |
Chapter 5: Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation. The following diagrams illustrate the key steps for the primary purity assessment techniques.
Caption: Workflow for purity assessment of this compound using GC-MS.
Caption: Workflow for purity assessment of this compound using LC-MS/MS.
Caption: Workflow for purity assessment of this compound using ¹⁹F NMR.
Conclusion
Assessing the purity of synthesized this compound is a complex task that demands a thoughtful, multi-instrumental approach. While LC-MS/MS offers unparalleled sensitivity for ionic impurities and GC-MS provides essential resolution for isomers, ¹⁹F NMR stands out for its direct, quantitative power for all fluorinated species. A TOF analysis provides a final, holistic check on the fluorine content. For the highest degree of confidence, a primary purity assessment by quantitative ¹⁹F NMR, complemented by GC-MS to profile isomers and LC-MS/MS to search for trace-level acidic precursors, constitutes the most rigorous and self-validating strategy. This ensures that the compound you introduce into your critical research and development pipelines is precisely what you believe it to be.
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EVISA. (2025, March 4). Techniques for the determination of PFAS (per- and polyfluoroalkyl substances). Speciation.net. [Link]
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Encyclopedia.pub. (n.d.). Analytical Techniques for Detection and Quantification of PFAS. [Link]
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Rattana, S., & Cincinelli, A. (2015). Standard purity and response factors of perfluorinated compounds. ResearchGate. [Link]
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Kobal, G., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
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A Guide to Inter-Laboratory Comparison for the Analysis of Methyl Perfluoroundecanoate (MPFUA)
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of Methyl perfluoroundecanoate (MPFUA), a member of the vast per- and polyfluoroalkyl substances (PFAS) family. Designed for researchers, analytical laboratories, and drug development professionals, this document delves into the critical methodologies, data interpretation, and quality assurance protocols necessary for achieving comparable and reliable analytical results across different facilities.
Introduction: The Analytical Challenge of MPFUA
This compound (C12H3F21O2) is a perfluorinated ester that falls under the broad category of PFAS, often dubbed "forever chemicals" due to their extreme persistence in the environment.[1] The accurate quantification of such compounds is paramount for environmental monitoring, toxicological studies, and regulatory compliance. However, the analysis of PFAS, including MPFUA, is fraught with challenges. These include their ubiquitous presence leading to potential laboratory contamination, the need for highly sensitive instrumentation to achieve low detection limits, and the complexity of various environmental matrices.[1][2]
Inter-laboratory comparisons, or proficiency tests, are essential tools for the analytical community. They serve as an external quality control mechanism to:
-
Assess and compare the performance of different laboratories.
-
Validate the robustness and reliability of analytical methods.
-
Ensure that data generated by various organizations are comparable, a cornerstone of collaborative research and effective regulation.[3][4][5]
This guide outlines a pathway for conducting a successful ILC for MPFUA, focusing on the prevalent and validated analytical techniques.
Core Analytical Methodology: LC-MS/MS with Isotope Dilution
The gold standard for the quantitative analysis of PFAS in environmental samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[6][7] This technique offers the required selectivity and sensitivity for detecting these compounds at trace levels (parts-per-trillion or ng/L). For robust and accurate quantification that corrects for matrix effects and variations in extraction efficiency, the isotope dilution method is strongly recommended.[8][9]
Workflow Overview
The analytical process can be broken down into three main stages: sample preparation, instrumental analysis, and data processing. Each step presents potential sources of variability that an ILC aims to evaluate.
Caption: General workflow for MPFUA analysis.
Designing a Robust Inter-Laboratory Comparison
A successful ILC requires meticulous planning, from the preparation of test materials to the statistical evaluation of results. The structure of the ILC should be designed to probe the entire analytical process.
Key Stages of an ILC
Caption: The seven key stages of an inter-laboratory comparison study.
Preparation of Test Material
The cornerstone of any ILC is the test material. It must be homogenous and stable to ensure that every participant receives an identical sample.
-
Matrix Selection: A clean matrix, such as reagent water, is often chosen to minimize complexities not related to the core analytical method. For a more advanced study, a representative environmental matrix like treated wastewater effluent could be used.
-
Spiking: The matrix is fortified with a certified reference material (CRM) of MPFUA to a known concentration.[10][11] This "true" value is known only to the study coordinator and is used to assess accuracy.
-
Homogenization and Aliquoting: The spiked sample is thoroughly mixed and divided into identical aliquots for distribution. Stability testing should be performed to ensure the analyte concentration does not change during shipping and storage.
Statistical Evaluation
After receiving results from all participating laboratories, a statistical analysis is performed to assess performance.[3] The primary goals are to determine the consensus value for the analyte concentration and to evaluate each laboratory's result against this consensus.
-
Consensus Value: This is typically the robust mean or median of all reported results after the removal of statistical outliers.
-
Performance Scoring (Z-Score): The Z-score is a common metric used to provide a normalized measure of a laboratory's performance.[12] It is calculated as:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (consensus mean).
-
σ is the target standard deviation for proficiency assessment.
A common interpretation of Z-scores is:
-
|Z| ≤ 2.0: Satisfactory performance
-
2.0 < |Z| < 3.0: Questionable performance
-
|Z| ≥ 3.0: Unsatisfactory performance
-
Standardized Protocol: Analysis of MPFUA in Water
This protocol is based on the principles of U.S. EPA Method 1633, which uses solid-phase extraction and isotope dilution LC-MS/MS.[8][13][14]
Objective: To quantify this compound (MPFUA) in a water sample.
Materials:
-
Sample: 250 mL water sample in a polypropylene bottle.
-
Standards: Certified native MPFUA standard, isotopically labeled MPFUA standard (e.g., ¹³C-MPFUA).
-
Reagents: Methanol, Reagent Water (PFAS-free), Ammonium Hydroxide.
-
Apparatus: Solid Phase Extraction (SPE) manifold, Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg), concentration evaporator, LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Allow the 250 mL water sample to equilibrate to room temperature.
-
Fortify the sample with a known amount of the isotopically labeled MPFUA standard. This will serve as the surrogate standard to correct for recovery.
-
Vortex the sample to ensure thorough mixing.
-
-
Solid Phase Extraction (SPE):
-
Condition the WAX SPE cartridge with 15 mL of methanol, followed by 15 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the entire 250 mL sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 15 mL of reagent water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the target analytes from the cartridge using two 5 mL aliquots of 2% ammonium hydroxide in methanol.
-
Collect the eluate in a polypropylene tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath.
-
Add a known amount of an injection internal standard (if used) and vortex.
-
-
LC-MS/MS Analysis:
-
Transfer the final extract to an autosampler vial.
-
Inject the extract onto the LC-MS/MS system.
-
Perform analysis in Multiple Reaction Monitoring (MRM) mode, monitoring for at least two specific precursor-to-product ion transitions for both native MPFUA and its labeled surrogate.
-
-
Quantification:
-
Calculate the concentration of MPFUA in the sample using the isotope dilution method, which relates the response of the native analyte to the response of the known quantity of the labeled surrogate.
-
Comparative Data Analysis: A Hypothetical ILC
To illustrate the outcome of an ILC, the following table presents hypothetical data from a study where the assigned "true" value of MPFUA was 25.0 ng/L.
| Laboratory ID | Reported Value (ng/L) | Uncertainty (± ng/L) | Consensus Mean (ng/L) | Target SD (ng/L) | Calculated Z-Score | Performance |
| Lab A | 24.5 | 2.1 | 25.2 | 3.8 | -0.18 | Satisfactory |
| Lab B | 28.9 | 3.5 | 25.2 | 3.8 | 0.97 | Satisfactory |
| Lab C | 22.1 | 2.9 | 25.2 | 3.8 | -0.82 | Satisfactory |
| Lab D | 35.8 | 4.1 | 25.2 | 3.8 | 2.79 | Questionable |
| Lab E | 15.2 | 2.5 | 25.2 | 3.8 | -2.63 | Questionable |
| Lab F | 26.0 | 2.4 | 25.2 | 3.8 | 0.21 | Satisfactory |
Note: The Consensus Mean and Target SD are calculated from the participant data, often using robust statistical methods.
From this data, Labs A, B, C, and F demonstrate satisfactory performance, with results close to the consensus value. Labs D and E show questionable results, indicating a potential systematic bias (high for Lab D, low for Lab E) that warrants investigation into their methodology.
Conclusion and Future Directions
An inter-laboratory comparison is a vital exercise for any laboratory analyzing emerging contaminants like this compound. It provides an objective assessment of method performance and analytical capability, fostering confidence in the data generated. By adhering to standardized methods like those developed by the EPA and participating in proficiency testing programs, the scientific community can ensure the high quality and comparability of data required to address the global challenge of PFAS contamination.[6][15]
The field of PFAS analysis is continuously evolving, with a growing focus on non-targeted analysis (NTA) to identify previously unknown PFAS compounds.[16][17] Organizations like the National Institute of Standards and Technology (NIST) are leading efforts to develop the necessary reference materials and databases to support these advanced techniques, highlighting the ongoing need for collaboration and comparison to ensure measurement consistency across the scientific community.[1][18][19]
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Safety Operating Guide
Navigating the Disposal of Methyl Perfluoroundecanoate: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development and chemical innovation, the responsible management of laboratory waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and environmental stewardship. Among the myriad of compounds handled in a modern laboratory, per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals," demand a particularly high level of diligence in their disposal. This guide provides essential, step-by-step procedures for the proper disposal of methyl perfluoroundecanoate, a member of the PFAS family, ensuring the safety of personnel and the protection of our environment.
Understanding the Challenge: The Persistent Nature of this compound
This compound, with CAS Number 203302-98-1, is a fully fluorinated ester.[1][2] Like other PFAS, its chemical structure, characterized by a backbone of strong carbon-fluorine bonds, makes it incredibly resistant to degradation. This persistence is a double-edged sword: while it imparts desirable properties for various applications, it also means that improper disposal can lead to long-term environmental contamination.
Currently, specific federal regulations for the disposal of all PFAS as a class of hazardous waste under the Resource Conservation and Recovery Act (RCRA) are still evolving.[3][4] However, the U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which serves as the primary framework for responsible management.[5][6] Furthermore, state and local regulations may have more stringent requirements.
Hazard Profile: While a comprehensive safety data sheet (SDS) for this compound is not widely available, information from suppliers and analogous compounds indicates that it should be handled as an irritant.[1] SDSs for similar perfluorinated esters, such as methyl perfluorooctadecanoate, highlight hazards including skin and eye irritation, and potential respiratory irritation.[7][8] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Core Disposal Principles: A Hierarchy of Responsible Waste Management
The overarching principle for managing this compound waste is to prevent its release into the environment. The EPA's guidance, updated in 2024, outlines a hierarchy of disposal technologies based on their potential for environmental release.[3][5]
| Disposal Technology | Description | Key Considerations |
| Thermal Destruction (Incineration) | High-temperature incineration in a hazardous waste combustor is a promising method for the complete destruction of PFAS.[9][10] | Requires facilities with advanced air pollution control systems to prevent the release of harmful byproducts.[10] |
| Hazardous Waste Landfills (Subtitle C) | Engineered landfills with composite liners and leachate collection systems designed to contain hazardous waste.[4][9] | Recommended for higher concentrations of PFAS waste to minimize environmental release through leachate.[4] |
| Underground Injection | Deep-well injection into geologically stable formations below drinking water sources.[4][5] | Primarily suitable for liquid waste streams and requires specific geological conditions. |
| Interim Storage | Temporary and controlled storage of the waste while awaiting the maturation of more effective disposal technologies.[4][9] | Recommended for low volumes of containerized, high-concentration materials and is not a permanent solution.[4] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or a chemical-resistant apron.
-
Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (Irritant), and the accumulation start date.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
3. On-site Neutralization (Not Recommended):
Due to the stable nature of the perfluorinated chain, standard acid-base neutralization procedures are ineffective for degrading the core hazard of this compound. Hydrolysis of the ester group may occur, but the resulting perfluorinated carboxylic acid is also a persistent PFAS. Therefore, on-site chemical treatment is not a viable disposal method.
4. Packaging for Disposal:
-
Container Integrity: Ensure the waste container is in good condition, with a securely sealed lid to prevent leaks or spills.
-
Secondary Containment: Place the primary waste container in a larger, compatible secondary containment bin, especially during transport to the central accumulation area.
5. Coordination with Environmental Health and Safety (EHS):
-
Contact EHS: Notify your institution's EHS department or hazardous waste management provider to arrange for the pickup and disposal of the this compound waste.
-
Provide Information: Be prepared to provide the EHS team with all relevant information, including the chemical name, quantity of waste, and a copy of any available safety data.
6. Final Disposal by a Licensed Facility:
Your EHS provider will ensure that the waste is transported to a licensed and permitted hazardous waste disposal facility that employs one of the EPA-recommended technologies for PFAS destruction or containment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these guidelines, which are grounded in the latest EPA recommendations and established safety protocols, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to the long-term health of our planet. As scientific understanding of PFAS evolves, so too will disposal technologies and regulations. It is incumbent upon the scientific community to remain informed and committed to the highest standards of chemical stewardship.
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Montrose Environmental Group. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS. [Link]
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U.S. Environmental Protection Agency. (2022, September 25). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
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Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. [Link]
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ALL4. (2024, August 29). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. [Link]
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NET. (n.d.). Methyl perfluorooctadecanoate Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]
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OccuSafe Industrial Hygiene Consulting. (2024, January 27). Per- and Polyfluoroalkyl Substances (PFAs). [Link]
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ChemSrc. (2015, September 13). Perfluoro (2-methyl-3-pentanone) Safety Data Sheet. [Link]
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ASCE Library. (2023, January 19). Fate of Per- and Polyfluoroalkyl Substances in Postconsumer Products during Waste Management. [Link]
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EHS Daily Advisor. (2021, April 19). OSHA Proposal to Update Hazard Communication Standard: Comment Period Extended. [Link]
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Comprehensive Handling Guide: Personal Protective Equipment for Methyl Perfluoroundecanoate
This guide provides essential safety and logistical protocols for the handling and disposal of Methyl perfluoroundecanoate. As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound requires meticulous handling to ensure personnel safety and environmental protection. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, grounding every recommendation in established safety science and regulatory guidance.
Foundational Safety: Hazard Assessment and the Hierarchy of Controls
Effective risk management follows the Hierarchy of Controls , a framework that prioritizes the most effective safety measures. Personal Protective Equipment (PPE), while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
For handling this compound, Engineering Controls are paramount. All handling of this compound, especially when in solid/powder form or when solutions are being prepared, must occur within a certified chemical fume hood to minimize inhalation exposure.[6][7] Administrative Controls , such as Standard Operating Procedures (SOPs) and comprehensive personnel training, form the next layer of safety.[6][8][9]
Personal Protective Equipment (PPE) Protocol: A Task-Based Approach
The selection of PPE is dictated by the specific tasks being performed and the associated risks of exposure.[2][10][11] A lab coat, long pants, and closed-toe shoes are the minimum required attire for any work in a laboratory where hazardous chemicals are present.[12]
Caption: Task-based PPE selection workflow.
Dermal Protection: Gloves and Body Wear
Hands are the most likely point of contact. The principle of "double gloving" is recommended to provide a robust barrier and allow for safe removal of a potentially contaminated outer glove.
-
Glove Selection: Due to the limited permeation data for this compound, glove selection must be conservative. For incidental contact, such as handling sealed containers or accidental splashes, double nitrile gloves are appropriate.[13] For tasks involving extended contact or immersion, more robust glove combinations are necessary.
-
Body Protection: A standard flame-resistant lab coat should be worn at all times and kept fully fastened.[7] For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is advised.
| Task Type | Primary Glove (Inner) | Secondary Glove (Outer) | Justification |
| Incidental Contact (e.g., handling vials, minor transfers) | Nitrile | Nitrile | Nitrile offers good general chemical resistance and dexterity for routine tasks. Double gloving provides an extra layer of protection.[13] |
| Extended Contact (e.g., cleaning spills, immersion) | Nitrile | Silver Shield®/4H® or Butyl Rubber | For prolonged exposure, a highly resistant outer glove is required. Silver Shield® or butyl rubber offer broad protection against a range of organic compounds.[14] |
Crucial Glove Practice: Never wear gloves outside of the laboratory area. Remove gloves before touching common surfaces like doorknobs, phones, or keyboards to prevent cross-contamination.[7] Always wash hands thoroughly after removing gloves.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities.[12]
-
Elevated Risk: When there is a risk of splashing, such as transferring liquids or preparing solutions, chemical splash goggles must be worn.[12] For significant splash hazards, a face shield should be worn in addition to chemical splash goggles.[12]
Respiratory Protection
Work must be conducted in a chemical fume hood to minimize inhalation risks.[6] If engineering controls are not available or insufficient, or when handling the solid powder outside of a containment device, respiratory protection is required. A fit-tested N95 respirator or a respirator with organic vapor cartridges may be necessary, based on a formal risk assessment.[1]
Operational Plan: Step-by-Step Handling
-
Preparation: Designate a specific work area within a chemical fume hood.[15] Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before starting.
-
Donning PPE: Put on PPE in the correct order: lab coat, inner gloves, outer gloves.
-
Handling:
-
Post-Handling: Securely close all containers.[15] Wipe down the work surface with an appropriate solvent.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove the outer gloves first, followed by the lab coat, and finally the inner gloves. Wash hands immediately and thoroughly with soap and water.[7]
Emergency and Disposal Plan
Exposure and Spill Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Small Spills: For small spills inside a chemical fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container.
Waste Disposal Plan
This compound and all materials contaminated with it must be treated as hazardous waste. Do not pour this chemical down the drain. [7] As a PFAS compound, specific disposal methods are recommended to ensure environmental protection.
The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS.[5][16] The primary goal is to use technologies that either destroy the chemical or contain it to prevent environmental release.[16][17]
| Disposal Technology | Description | EPA Considerations |
| High-Temperature Incineration | Thermal destruction in a hazardous waste combustor. | Can be effective at temperatures exceeding 1,100°C, but requires careful monitoring to ensure complete destruction and prevent harmful byproducts.[18][19][20] |
| Hazardous Waste Landfill | Disposal in a permitted RCRA Subtitle C landfill. | These landfills have liner and leachate collection systems designed to contain hazardous materials and control environmental release.[18][21] |
| Underground Injection | Injection of liquid waste into deep wells. | A feasible option for liquid waste streams, designed to isolate waste deep underground, away from drinking water sources.[17][19] |
All waste must be collected in clearly labeled, sealed containers. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). US EPA. [Link]
-
Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager. [Link]
-
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024). JD Supra. [Link]
-
EPA's Updated Guidance on Destruction and Disposal of PFAS. (2024). Montrose Environmental Group. [Link]
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). Lab Safety. [Link]
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Is There a Right Way to Handle PFAS Disposal? (2025). Plastics Engineering. [Link]
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8 Tips for Hazardous Chemical Handling In A Lab. (2021). Technical Safety Services. [Link]
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EPA Releases Interim Guidance on Destruction and Disposal of PFAS. (2020). Pierce Atwood LLP. [Link]
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Safe Handling Practices for Laboratory Chemicals. (n.d.). GZ Industrial Supplies. [Link]
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Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. [Link]
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PFAS Destruction and Disposal Guidance. (n.d.). ERG (Eastern Research Group Inc.). [Link]
-
PFAS Destruction and Disposal Guidance. (n.d.). Trihydro Corporation. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). US EPA. [Link]
-
EPA Issues New Guidance on Disposal and Destruction Methods for PFAS Waste. (2020). Babst Calland. [Link]
-
OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno Environmental Health and Safety. [Link]
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NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). CDC Archive. [Link]
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Recommendations for Chemical Protective Clothing Disclaimer. (n.d.). NIOSH - CDC Archive. [Link]
-
Laboratory Safety Guidance. (n.d.). OSHA. [Link]
-
OSHA Laboratory Standard. (2023). Compliancy Group. [Link]
-
Perfluoro-n-[1,2,3,4,5,6,7-13C7]undecanoic acid (M7PFUdA) Safety Data Sheet. (2023). Scantec Nordic AB. [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025). A-Z Safety. [Link]
-
Glove Selection Guide. (n.d.). UC Berkeley Office of Environment, Health & Safety. [Link]
-
Everything You Need to Know About Chemical Resistant Gloves. (n.d.). HANVO Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
